molecular formula C7H7BrOS B12100818 3-Bromo-5-(methylthio)phenol

3-Bromo-5-(methylthio)phenol

Cat. No.: B12100818
M. Wt: 219.10 g/mol
InChI Key: GGJGTZACRBPWLB-UHFFFAOYSA-N
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Description

3-Bromo-5-(methylthio)phenol is a useful research compound. Its molecular formula is C7H7BrOS and its molecular weight is 219.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-(methylthio)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(methylthio)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-methylsulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJGTZACRBPWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Orthogonal Reactivity and Synthetic Utility of 3-Bromo-5-(methylthio)phenol (CAS 1243394-57-1)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Advanced Organic Synthesis and Drug Discovery

Executive Summary: The Architecture of a Trifunctional Scaffold

In the landscape of modern drug discovery and complex molecule synthesis, the demand for highly functionalized, orthogonally reactive building blocks is paramount. 3-Bromo-5-(methylthio)phenol (CAS 1243394-57-1) emerges as a uniquely versatile scaffold, characterized by a 1,3,5-trisubstituted benzene ring bearing three distinct reactive handles: a phenolic hydroxyl group, an aryl bromide, and a methylthio ether[1].

As a Senior Application Scientist, I approach this molecule not merely as a chemical commodity, but as a programmable node for divergent synthesis. The strategic positioning of these substituents allows chemists to perform sequential, site-specific modifications without cross-reactivity[2]. This whitepaper dissects the physicochemical properties, mechanistic pathways, and field-proven protocols required to leverage this compound in the synthesis of complex bi-aryl systems, novel aryl ethers, and sulfur-containing pharmacophores.

Physicochemical Profiling & Structural Dynamics

Before designing a synthetic route, one must understand the intrinsic electronic and physical properties of the starting material. The electron-donating nature of the hydroxyl (-OH) and methylthio (-SMe) groups enriches the electron density of the aromatic ring, while the bromine atom provides a highly specific site for oxidative addition by low-valent transition metals[1].

Below is the consolidated physicochemical profile of 3-Bromo-5-(methylthio)phenol, crucial for predicting solubility, partitioning, and reaction kinetics.

Table 1: Physicochemical Properties and Descriptors

ParameterValueMechanistic Implication
CAS Number 1243394-57-1Standard identifier for procurement and regulatory tracking[3].
Molecular Formula C₇H₇BrOSDictates stoichiometric calculations and mass spectrometry (M+ isotopic pattern for Br)[4].
Molecular Weight 219.10 g/mol Low molecular weight ensures downstream derivatives remain within Lipinski's Rule of 5[3].
LogP 3.07Indicates moderate lipophilicity; requires non-polar to moderately polar solvents for extraction[3].
Fraction sp³ (Fsp³) 0.14High sp² character; ideal for rigidifying molecular conformations in drug design[3].
H-Bond Donors/Acceptors 1 / 2The phenolic -OH acts as a donor; the oxygen and sulfur act as acceptors[3].
Purity Standards ≥ 95% - 98%High purity is mandatory to prevent catalyst poisoning during cross-coupling[3],[4].

Mechanistic Reactivity & Orthogonal Functionalization

The true value of 3-Bromo-5-(methylthio)phenol lies in its orthogonal reactivity . The ability to perform reactions in a specific order without interfering with other functional groups is a testament to the principles of chemoselectivity[2].

ReactivityMap Core 3-Bromo-5-(methylthio)phenol CAS: 1243394-57-1 OH_Site Hydroxyl Group (-OH) Nucleophilic Site Core->OH_Site Br_Site Aryl Bromide (-Br) Electrophilic Site Core->Br_Site SMe_Site Methylthio Group (-SMe) Redox/Directing Site Core->SMe_Site OH_Rxn Etherification / Esterification Triflation (C-O to C-OTf) OH_Site->OH_Rxn Br_Rxn Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Br_Site->Br_Rxn SMe_Rxn Oxidation to Sulfoxide/Sulfone C-S Activation SMe_Site->SMe_Rxn

Caption: Orthogonal reactivity pathways of 3-Bromo-5-(methylthio)phenol across its three functional sites.

Site 1: The Phenolic Hydroxyl (-OH)

The hydroxyl group is the most nucleophilic site under basic conditions. It can be readily deprotonated (pKa ~9.5-10) and subjected to Williamson ether synthesis or esterification[1].

  • Causality in Workflow: In multi-step synthesis, the -OH group must often be protected (e.g., as a TBS ether or benzyl ether) prior to palladium-catalyzed reactions to prevent competitive coordination to the metal center or unwanted side reactions[2]. Alternatively, converting the -OH to a triflate (-OTf) yields a pseudo-halide, creating a molecule with two distinct cross-coupling sites with differing oxidative addition kinetics (Br > OTf).

Site 2: The Aryl Bromide (-Br)

The bromine atom serves as a robust electrophilic handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal catalysis[1].

  • Causality in Workflow: Because the ring is relatively electron-rich, oxidative addition by palladium is slightly slower than in electron-deficient aryl bromides. Therefore, electron-rich phosphine ligands (e.g., XPhos, dppf) are recommended to accelerate the catalytic cycle[2]. A critical transformation is the conversion of this site to 3-bromo-5-methylthiophenylboronic acid pinacol ester , a direct precursor for Suzuki-Miyaura couplings[1],[2].

Site 3: The Methylthio Group (-SMe)

While often treated as a passive, electron-donating substituent, the -SMe group offers profound redox flexibility.

  • Causality in Workflow: Post-cross-coupling, the sulfide can be selectively oxidized to a sulfoxide (-S(O)Me) or sulfone (-SO₂Me) using mCPBA or Oxone. This transformation drastically alters the electronic landscape of the ring, switching the substituent from electron-donating to strongly electron-withdrawing, thereby activating the ring for subsequent Nucleophilic Aromatic Substitution (SNAr)[2].

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific checkpoints (in-process controls) to verify the success of the transformation before proceeding.

Protocol 1: Synthesis of 3-(Methylthio)-5-(TBS-oxy)phenylboronic acid pinacol ester

This protocol details the protection of the phenol followed by Miyaura borylation, generating a highly versatile boronic ester for downstream Suzuki couplings[1],[2].

Step 1: Phenol Protection (TBS Ether Formation)

  • Setup: In an oven-dried round-bottom flask under N₂, dissolve 3-Bromo-5-(methylthio)phenol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Reagent Addition: Add imidazole (2.2 equiv) and stir until dissolved. Cool the mixture to 0 °C using an ice bath. Add tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv) portion-wise.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 9:1). The starting material (phenolic, highly UV active, lower Rf) should be completely consumed, replaced by a higher Rf spot.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Miyaura Borylation

  • Setup: In a Schlenk flask, combine the TBS-protected intermediate (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), anhydrous Potassium Acetate (KOAc, 3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality Note: KOAc is chosen over stronger bases (like K₂CO₃) to prevent the competitive Suzuki homocoupling of the aryl bromide.

  • Degassing: Add anhydrous 1,4-dioxane (0.15 M). Degas the suspension via three freeze-pump-thaw cycles. Crucial for preventing catalyst oxidation and homocoupling.

  • Reaction: Heat the mixture to 80 °C for 12 hours under N₂.

  • Validation Checkpoint: LC-MS analysis should indicate the disappearance of the aryl bromide mass isotope pattern (M, M+2 of equal intensity) and the appearance of the boronic ester mass (M+ Bpin).

  • Isolation: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate. Purify via flash column chromatography.

Workflow Step1 Step 1: Hydroxyl Protection (TBS-Cl, Imidazole, DCM) Step2 Step 2: Miyaura Borylation Pd(dppf)Cl2, B2pin2, KOAc Step1->Step2 Step3 Step 3: Suzuki-Miyaura Coupling Ar-X, Pd(PPh3)4, K2CO3 Step2->Step3 Step4 Step 4: Deprotection & Isolation TBAF or Acidic Cleavage Step3->Step4

Caption: Sequential workflow for synthesizing complex bi-aryl structures via Miyaura borylation.

Reaction Optimization Parameters

When utilizing 3-Bromo-5-(methylthio)phenol in cross-coupling or substitution reactions, empirical data dictates specific catalytic systems to maximize yield and regioselectivity[2].

Table 2: Optimized Parameters for Key Transformations

Reaction TypeCatalyst SystemBase / SolventTempExpected Regioselectivity / Yield
Suzuki-Miyaura Coupling Pd(PPh₃)₄ (5 mol%)K₂CO₃ / Toluene:H₂O (4:1)80 °C>95% selectivity at C-Br bond; 80-90% yield[2].
Miyaura Borylation Pd(dppf)Cl₂ (5 mol%)KOAc / 1,4-Dioxane80 °CHigh conversion to Bpin; minimal homocoupling[2].
Etherification (SN2) NoneK₂CO₃ / DMF60 °CExclusive O-alkylation; quantitative yield[1].
Sonogashira Coupling Pd(PPh₃)₂Cl₂ / CuIEt₃N (Solvent/Base)70 °CSelective alkynylation at C-Br; requires rigorous oxygen exclusion[2].

Conclusion

3-Bromo-5-(methylthio)phenol (CAS 1243394-57-1) is far more than a simple substituted benzene; it is a highly engineered synthetic hub. By understanding the thermodynamic and kinetic nuances of its three functional sites—the nucleophilic hydroxyl, the electrophilic bromide, and the redox-active methylthio group—chemists can deploy this molecule to rapidly construct complex, multi-ring pharmacophores. Adherence to the strict degassing, protection strategies, and catalyst selection outlined in this guide will ensure high-fidelity, reproducible synthesis in any drug development program.

References[3] 3-BROMO-5-(METHYLTHIO)PHENOL (CAS 1243394-57-1) - Fluorochem. Source: fluorochem.co.uk. URL: https://fluorochem.co.uk[4] 3-bromo-5-(methylthio)phenol | CAS No. 1243394-57-1 - CyclicPharma. Source: cyclicpharma.com. URL: https://cyclicpharma.com[1] 3-Bromo-5-(methylthio)phenol - Benchchem (Precursor in Complex Organic Molecule Synthesis). Source: benchchem.com. URL: https://benchchem.com[2] 3-Bromo-5-(methylthio)phenol - Benchchem (Cross-coupling & Reactivity). Source: benchchem.com. URL: https://benchchem.com

Sources

Strategic Functionalization of 3-Bromo-5-(methylthio)phenol: A Technical Guide to Orthogonal Reactivity and Biaryl Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, navigating the synthesis of complex organic molecules requires building blocks that offer precise, predictable, and orthogonal reactivity. 3-Bromo-5-(methylthio)phenol (CAS: 1243394-57-1) represents a masterclass in such structural design[1]. Featuring three distinct functional handles—a phenolic hydroxyl, a methylthio ether, and an aryl bromide—this molecule allows for selective, sequential transformations without the need for exhaustive protection-deprotection cycles. This whitepaper dissects its physicochemical profile, maps its electronic topology, and provides field-proven, self-validating protocols for its derivatization.

Physicochemical Profiling & Quantitative Data

Understanding the baseline metrics of the starting material is the first step in any robust synthetic campaign. Below is the standardized physicochemical profile of 3-Bromo-5-(methylthio)phenol[2].

PropertyValue / SpecificationAnalytical Significance
CAS Number 1243394-57-1Standard identifier for regulatory and procurement tracking.
Molecular Formula C₇H₇BrOSDefines elemental composition for HRMS validation.
Molecular Weight 219.10 g/mol Baseline for stoichiometric calculations.
Purity Standard NLT 98%Minimizes side reactions from des-bromo or oxidized impurities[3].
MS Isotopic Signature M⁺ (218) / M⁺² (220)1:1 ratio (⁷⁹Br/⁸¹Br) acts as a built-in tracer for reaction monitoring[1].
Structural Anatomy & Electronic Topology

The true power of 3-Bromo-5-(methylthio)phenol lies in the electronic interplay between its substituents, which dictates its reactivity[1]:

  • The Bromine Handle (C3 - Electrophilic Site): The C-Br bond is primed for palladium-catalyzed cross-coupling (e.g., Suzuki, Stille). However, because the aromatic ring is electron-enriched by the meta-positioned hydroxyl and methylthio groups, oxidative addition can be sluggish compared to electron-deficient aryl halides. This necessitates the use of electron-rich, bidentate ligands.

  • The Methylthio Moiety (C5 - Soft Nucleophile): The sulfur atom is a soft nucleophile that can be selectively oxidized to a sulfoxide or sulfone using m-CPBA or H₂O₂[1]. Causality Note: In transition-metal catalysis, thioethers can coordinate to the metal center, potentially poisoning the catalyst. Ligand selection must account for this competitive binding.

  • The Phenolic Hydroxyl (C1 - Hard Nucleophile): This group readily undergoes Mitsunobu reactions, etherification, or esterification[1]. Its pKa (~9.5) means it can be selectively deprotonated, but care must be taken during cross-coupling to avoid generating an overly electron-rich phenoxide that would further retard oxidative addition at the C3 position.

Orthogonal Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from the core scaffold.

ReactivityMap Core 3-Bromo-5-(methylthio)phenol Br_Site Bromine (C3) Core->Br_Site Pd-Catalysis S_Site Methylthio (C5) Core->S_Site Electrophilic Attack OH_Site Hydroxyl (C1) Core->OH_Site Nucleophilic Substitution Suzuki Cross-Coupling (Biaryl Synthesis) Br_Site->Suzuki Oxidation Oxidation (Sulfoxide/Sulfone) S_Site->Oxidation Etherification Mitsunobu (Aryl Ethers) OH_Site->Etherification

Caption: Orthogonal reactivity map of 3-Bromo-5-(methylthio)phenol highlighting divergent synthetic pathways.

Self-Validating Experimental Protocol

Workflow: Miyaura Borylation to 3-Bromo-5-methylthiophenylboronic acid pinacol ester

To construct extended π-systems, converting the aryl bromide into a boronic ester is a strategic first step[1]. This protocol is designed as a self-validating system, ensuring that each chemical choice is mechanistically justified and analytically verifiable without ambiguity.

Step 1: Reaction Assembly

  • Reagents: 3-Bromo-5-(methylthio)phenol (1.0 eq), Bis(pinacolato)diboron (B₂pin₂) (1.2 eq), Potassium Acetate (KOAc) (3.0 eq), Pd(dppf)Cl₂ (0.05 eq).

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M).

  • Procedure: Charge a Schlenk flask with all solid reagents. Evacuate and backfill with N₂ (3 cycles). Add degassed 1,4-dioxane.

Step 2: Mechanistic Causality of Reagents

  • Why KOAc? Potassium acetate is a mild, soft base. Using a harder base (like NaOtBu) would deprotonate the phenolic hydroxyl group. The resulting phenoxide would push excessive electron density into the aromatic ring, severely hindering the oxidative addition of the palladium catalyst into the C-Br bond.

  • Why Pd(dppf)Cl₂? The bidentate nature of the dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand enforces a large bite angle, accelerating reductive elimination. More importantly, it tightly coordinates the Pd center, preventing the substrate's methylthio group from displacing the ligand and poisoning the catalyst.

Step 3: Thermal Activation & In-Process Control (The Self-Validating Step)

  • Procedure: Heat the reaction mixture to 80°C for 12 hours.

  • Validation: Monitor the reaction via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 218/220 due to the ⁷⁹Br and ⁸¹Br isotopes[1]. The reaction is deemed complete only when this doublet completely disappears, replaced by a new singlet mass corresponding to the boronic ester product (m/z ~266). This isotopic tracking removes all ambiguity from standard TLC interpretation.

Step 4: Workup & Isolation

  • Procedure: Cool to room temperature. Filter the mixture through a pad of Celite to remove the Pd black and inorganic salts, washing with Ethyl Acetate (EtOAc). Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Substrate Setup Phenol + B2pin2 Step2 2. Catalytic Activation Pd(dppf)Cl2 + KOAc Step1->Step2 Step3 3. Thermal Reaction 80°C, 12h under N2 Step2->Step3 Step4 4. In-Process Control LC-MS (Isotope Tracking) Step3->Step4 Step5 5. Purification Celite Filtration & Silica Gel Step4->Step5 Product Boronic Ester Precursor (Suzuki Ready) Step5->Product

Caption: Self-validating experimental workflow for the Miyaura borylation of the C3-bromine handle.

Conclusion

3-Bromo-5-(methylthio)phenol is not merely a chemical reagent; it is a programmable scaffold. By understanding the electronic hierarchy of its functional groups—and applying mechanistically sound, self-validating protocols—scientists can leverage this molecule to rapidly assemble complex bi-aryl structures, novel pharmaceuticals, and advanced materials.

References
  • Benchchem. "3-Bromo-5-(methylthio)phenol - Benchchem". Benchchem.
  • CyclicPharma. "3-bromo-5-(methylthio)phenol | CAS No. 1243394-57-1". CyclicPharma.
  • Boroncore. "1243394-57-1 | 3-Bromo-5-(methylthio)phenol". Boroncore.

Sources

Solubility Profile and Handling of 3-Bromo-5-(methylthio)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1243394-57-1 Formula: C₇H₇BrOS Molecular Weight: 219.10 g/mol [1][2]

Executive Summary

3-Bromo-5-(methylthio)phenol is a tri-functionalized aromatic building block critical in the synthesis of kinase inhibitors and advanced agrochemicals. Its utility stems from its three distinct reactive handles: a phenolic hydroxyl group (nucleophilic/acidic), a bromine atom (electrophilic/cross-coupling partner), and a methylthio group (soft nucleophile/oxidizable moiety).

Understanding the solubility landscape of this compound is essential for optimizing reaction yields, purification protocols, and formulation strategies. This guide provides a predictive solubility profile based on physicochemical principles, supported by experimental protocols for validation.

Key Solubility Takeaway: The compound exhibits a "Lipophilic Phenol" profile. It is highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM), moderately soluble in alcohols, and practically insoluble in neutral water, though solubility can be "switched on" in basic aqueous media.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 3-Bromo-5-(methylthio)phenol, one must understand the competition between its functional groups.

Functional GroupNatureEffect on Solubility
Phenolic -OH Polar, H-bond Donor/AcceptorPromotes solubility in alcohols and basic water (pKa ~9.5).
Bromine (-Br) Lipophilic, Electron-withdrawingIncreases solubility in non-polar/chlorinated solvents; decreases water solubility.
Methylthio (-SMe) Lipophilic, Soft NucleophileEnhances solubility in organic solvents (DCM, EtOAc); prone to oxidation.

Theoretical LogP: Estimated at ~3.2 – 3.6. This indicates a strong preference for organic phases over aqueous phases.

Solubility Landscape by Solvent Class[3]

The following categorization is derived from structural analogues (e.g., 3-bromo-5-methylphenol) and standard solubility parameters for thio-substituted phenols.

A. High Solubility (Preferred for Stock Solutions)
  • Solvents: DMSO, DMF, DMAc, NMP.

  • Mechanism: These polar aprotic solvents disrupt the intermolecular H-bonding of the phenol solid state while accommodating the lipophilic Br and SMe regions.

  • Application: Ideal for preparing high-concentration stock solutions (>100 mM) for biological assays or initial reaction setups.

B. Good Solubility (Synthesis & Extraction)
  • Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone.

  • Mechanism: The lipophilic -SMe and -Br groups drive solubility in these moderately polar solvents.

  • Application: DCM and EtOAc are the solvents of choice for liquid-liquid extraction during workup. THF is excellent for reactions involving deprotonation (e.g., Williamson ether synthesis).

C. Moderate Solubility (Crystallization Candidates)
  • Solvents: Methanol, Ethanol, Isopropanol, Diethyl Ether.[3]

  • Nuance: While soluble, the solubility limit is lower than in DMSO. These solvents are excellent candidates for recrystallization, often by adding a "bad" solvent like Hexane or Water.

D. Low/Conditional Solubility
  • Solvents: Water, Hexanes, Pentane.

  • Water: Insoluble at neutral pH (<1 mg/mL).

  • pH Switch: Solubility increases drastically at pH > 10 (using NaOH or K₂CO₃) due to the formation of the phenoxide anion.

  • Hexanes: Poor solubility at room temperature; often used as an anti-solvent to precipitate the compound from ether or ethyl acetate.

Experimental Protocol: Equilibrium Solubility Determination

Do not rely on estimates for critical formulation steps. Use this self-validating protocol to determine exact solubility values.

Method: Shake-Flask Coupled with HPLC-UV

Prerequisites:

  • HPLC System: C18 Column, UV detection at 254 nm and 280 nm.

  • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

  • Standard Curve: Prepare a 1 mg/mL stock in DMSO and dilute to 0.01–0.5 mg/mL.

Step-by-Step Workflow:

  • Preparation: Add excess solid 3-Bromo-5-(methylthio)phenol (approx. 50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Cap tightly. Agitate at the target temperature (e.g., 25°C) for 24 hours using a orbital shaker or magnetic stir bar.

  • Visual Check: Ensure undissolved solid remains. If clear, add more solid until saturation is visible.

  • Sampling:

    • Stop agitation and let solids settle for 1 hour.

    • Filter the supernatant using a 0.45 µm PTFE syringe filter (compatible with most organics).

    • Critical: Discard the first 200 µL of filtrate to account for filter adsorption.

  • Dilution & Analysis: Dilute the filtrate with mobile phase to fall within the linear range of your standard curve. Inject into HPLC.

Visualization: Solubility Determination Workflow

SolubilityProtocol Start Start: Excess Solid + Solvent Agitate Agitate @ 25°C (24h) Start->Agitate Check Solid Present? Agitate->Check AddSolid Add more Solid Check->AddSolid No Settle Settle & Filter (0.45 µm) Check->Settle Yes AddSolid->Agitate Dilute Dilute w/ Mobile Phase Settle->Dilute HPLC HPLC-UV Analysis Dilute->HPLC

Caption: Standardized Shake-Flask protocol for determining thermodynamic solubility.

Strategic Solvent Selection for Applications

Choosing the right solvent is not just about dissolving the compound; it is about chemical compatibility.

Critical Warning: The Thioether Liability

The methylthio (-SMe) group is susceptible to oxidation.

  • Avoid: Peroxides, peracids, and prolonged exposure to air in solution.

  • Risk: Formation of sulfoxide (S=O) or sulfone (O=S=O) impurities.

  • Mitigation: Degas solvents (sparge with N₂/Ar) before dissolving the compound for sensitive reactions.

Solvent Decision Matrix

SolventSelection Goal Intended Application Reaction Synthesis/Reaction Goal->Reaction Analysis HPLC/LCMS Goal->Analysis Extraction Workup/Extraction Goal->Extraction Coupling Cross-Coupling (Pd) Reaction->Coupling Subst Nucleophilic Subst. Reaction->Subst ACN Acetonitrile / Water Analysis->ACN Reverse Phase DCM DCM / EtOAc Extraction->DCM Immiscible w/ Water Dioxane 1,4-Dioxane / Toluene Coupling->Dioxane High Temp DMF DMF / DMSO Subst->DMF SnAr / Alkylation

Caption: Decision tree for selecting solvents based on the chemical compatibility of the -SMe and -Br groups.

Implications for Drug Development

Synthesis & Scale-up
  • Palladium Poisoning: The thioether sulfur can coordinate to Pd catalysts, potentially poisoning them. Use bidentate ligands (e.g., dppf, Xantphos) and ensure high solvent purity (degassed Dioxane or Toluene) to maintain catalytic cycles.

  • Regioselectivity: In nucleophilic substitutions, the phenolic -OH is the primary nucleophile. If targeting the ring, protect the -OH (e.g., as a TBS ether) to prevent side reactions.

Storage & Stability
  • Solid State: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solution State: Solutions in DMSO or DMF should be prepared fresh. If storage is necessary, freeze at -80°C to slow oxidation of the sulfur moiety.

Safety (SDS Highlights)
  • Skin/Eye: Like most phenols, it is corrosive/irritating. Wear nitrile gloves and eye protection.

  • Toxicity: Organosulfur and brominated compounds often possess higher acute toxicity. Handle in a fume hood.

References

  • BenchChem. 3-Bromo-5-(methylthio)phenol - Applications in Organic Synthesis. Retrieved from BenchChem Database. Link

  • Cyclic Pharma Tech. Product Data: 3-bromo-5-(methylthio)phenol (CAS 1243394-57-1).Link

  • PubChem. 3-Bromo-5-methylphenol (Analogue) - Solubility and Physical Properties. National Library of Medicine. Link

  • Sigma-Aldrich. General Protocols for Solubility of Phenolic Intermediates.Link

  • MDPI. DBDMH-Promoted Methylthiolation in DMSO. (Contextual solubility of methylthio-bromo motifs). Link

Sources

3-Bromo-5-(methylthio)phenol SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Bromo-5-(methylthio)phenol SMILES and InChIKey Content Type: Technical Reference & Synthesis Guide

A Strategic Scaffold for Divergent Medicinal Chemistry

Part 1: Chemical Identity & Structural Informatics

3-Bromo-5-(methylthio)phenol represents a high-value "meta-divergent" scaffold in modern drug discovery. Its structural utility lies in the orthogonal reactivity of its three functional handles: a phenolic hydroxyl (nucleophilic), an aryl bromide (electrophilic/cross-coupling partner), and a methylthio ether (oxidizable/metabolically distinct). This specific substitution pattern allows for the rapid generation of fragment libraries and the synthesis of complex kinase inhibitors where the meta positioning is critical for binding pocket geometry.

Core Identifiers
Identifier Type Value
Common Name 3-Bromo-5-(methylthio)phenol
IUPAC Name 3-Bromo-5-(methylsulfanyl)phenol
CAS Registry Number 1243394-57-1
SMILES CSc1cc(O)cc(Br)c1
InChI String InChI=1S/C7H7BrOS/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3
InChIKey GGJGTZACRBPWLB-UHFFFAOYSA-N
Molecular Formula C₇H₇BrOS
Molecular Weight 219.10 g/mol
Part 2: Synthetic Pathways & Manufacturing Logic
The "Protect-Exchange-Trap" Protocol

This route is preferred over copper-catalyzed C-S coupling (Ullmann-type) for small-to-mid-scale preparation because it avoids the harsh thermal conditions that can degrade sensitive substrates and offers superior yield control against bis-substitution.

Synthetic Logic:

  • Protection: The phenolic proton is acidic (pKa ~10) and will quench organolithium reagents. We mask it with a tert-butyldimethylsilyl (TBS) group, which is stable to basic conditions but easily removed later.

  • Lithiation: 3,5-Dibromoarenes undergo rapid mono-lithiation at -78°C. The bulky TBS group also provides steric guidance, though the electronic symmetry is the primary driver.

  • Electrophilic Trapping: Dimethyl disulfide (MeSSMe) acts as a soft electrophile, installing the thiomethyl group.

  • Deprotection: Fluoride-mediated cleavage restores the phenol.

Visualization of Synthetic Workflow

SynthesisPath Start 3,5-Dibromophenol Step1 Silyl Protection (TBSCl, Imidazole) Start->Step1 Inter1 3,5-Dibromophenoxy-TBS Step1->Inter1 Step2 Li-Hal Exchange (n-BuLi, -78°C) Inter1->Step2 Step3 Electrophilic Trap (MeSSMe) Step2->Step3 Lithio-Intermediate Inter2 3-Bromo-5-(methylthio) phenoxy-TBS Step3->Inter2 Step4 Deprotection (TBAF) Inter2->Step4 Final 3-Bromo-5-(methylthio)phenol Step4->Final

Figure 1: Step-wise desymmetrization synthesis of 3-Bromo-5-(methylthio)phenol from 3,5-dibromophenol.

Part 3: Experimental Protocols

Safety Warning: n-Butyllithium is pyrophoric. Dimethyl disulfide has a potent, disagreeable odor and should only be used in a well-ventilated fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.

Step 1: Synthesis of 3,5-Dibromophenoxy-tert-butyldimethylsilane
  • Setup: Charge a dry 250 mL round-bottom flask (RBF) with 3,5-dibromophenol (5.04 g, 20 mmol) and anhydrous dichloromethane (DCM, 80 mL).

  • Reagent Addition: Add imidazole (3.40 g, 50 mmol) followed by tert-butyldimethylsilyl chloride (TBSCl, 3.62 g, 24 mmol) in portions.

  • Reaction: Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1) until the starting material (Rf ~0.3) disappears and the product (Rf ~0.9) dominates.

  • Workup: Quench with water (50 mL). Extract with DCM (2 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash chromatography (100% Hexanes) yields the silyl ether as a colorless oil.

Step 2: One-Pot Lithiation and Sulfenylation
  • Inert Atmosphere: Flame-dry a 3-neck RBF and flush with Argon. Add the silyl ether from Step 1 (3.66 g, 10 mmol) and anhydrous THF (50 mL).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-BuLi (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise over 20 minutes via syringe pump. Crucial: Maintain internal temperature below -70°C to prevent benzyne formation or scrambling. Stir for 30 minutes at -78°C.

  • Trapping: Add dimethyl disulfide (MeSSMe, 1.0 mL, 11 mmol) dropwise. The solution may change color (often pale yellow).

  • Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to RT over 2 hours.

  • Workup: Quench with saturated NH₄Cl solution. Extract with diethyl ether. Dry (MgSO₄) and concentrate.[1]

Step 3: Deprotection to Final Product
  • Reaction: Dissolve the crude intermediate in THF (30 mL). Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 12 mL, 12 mmol).

  • Completion: Stir at RT for 2 hours.

  • Isolation: Dilute with EtOAc, wash with 1M HCl (to ensure phenol is protonated and remove TBA salts), then brine.

  • Purification: Purify via silica gel chromatography (Gradient: 5% to 20% EtOAc in Hexanes).

  • Characterization: The product is typically an off-white solid.

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.05 (s, 1H), 6.92 (s, 1H), 6.78 (s, 1H), 5.30 (br s, OH), 2.45 (s, 3H). (Predicted shifts).

Part 4: Applications in Drug Discovery

The 3-Bromo-5-(methylthio)phenol scaffold is a versatile "tri-vector" building block.[2] Its specific utility arises from the ability to sequentially functionalize the ring:

  • Vector A (OH): Etherification or carbamate formation to dock into solvent-exposed regions of a protein.

  • Vector B (Br): Suzuki-Miyaura or Buchwald-Hartwig coupling to extend the carbon skeleton into hydrophobic pockets.

  • Vector C (SMe): A unique handle that can be left as a hydrophobic thioether or oxidized to a sulfoxide (chiral center potential) or sulfone (strong hydrogen bond acceptor).

Divergent Reactivity Diagram

Reactivity Center 3-Bromo-5-(methylthio)phenol Path1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Center->Path1 At Bromine Path2 Oxidation (mCPBA or H2O2) Center->Path2 At Sulfur Path3 O-Alkylation (R-X, Base) Center->Path3 At Hydroxyl Prod1 Biaryl Scaffolds (Kinase Inhibitors) Path1->Prod1 Prod2 Sulfoxides/Sulfones (Polarity Tuning) Path2->Prod2 Prod3 Ether Linkers (PROTACs) Path3->Prod3

Figure 2: Divergent functionalization pathways for the 3-Bromo-5-(methylthio)phenol scaffold.

References
  • Jiang, Y., et al. (2009).[3] "Copper-Catalyzed Coupling of Aryl Iodides and Sulfur Powder." Organic Letters, 11(22), 5250-5253. (Mechanistic basis for C-S coupling strategies). Retrieved from [Link]

  • PubChem. (2025).[4] 3-Bromo-5-methylphenol Compound Summary (Structural analog comparison and physicochemical data sources). Retrieved from [Link]

Sources

Applications of Methylthio-Substituted Phenols in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of methylthio groups (-SMe) onto phenolic scaffolds represents a sophisticated bioisosteric strategy in modern medicinal chemistry. While methoxy (-OMe) substitutions are ubiquitous, the methylthio analogue offers distinct physicochemical advantages: enhanced lipophilicity, unique redox properties, and a metabolic "switch" mechanism via sulfoxidation.[1] This guide analyzes the utility of methylthio-substituted phenols in modulating potency, solubility, and metabolic stability, specifically within the context of antioxidant design and enzyme inhibition (e.g., 5-lipoxygenase).[1]

Part 1: Physicochemical Profiling & Bioisosterism[1][2]

The Sulfur Advantage: -SMe vs. -OMe

The substitution of oxygen with sulfur (a Period 3 element) introduces significant electronic and steric changes.[2] Unlike the "hard" oxygen atom, sulfur is "softer," more polarizable, and possesses vacant d-orbitals (though their participation is debated, the polarizability is key).[1]

Table 1: Comparative Physicochemical Metrics

PropertyMethoxy Phenol (-OMe)Methylthio Phenol (-SMe)Impact on Drug Design
Hammett Constant (

)
-0.270.00-SMe is electronically neutral/slightly withdrawing by induction, but donating by resonance.[2] Less deactivating than -OMe.[2]
Lipophilicity (

)
-0.02+0.61Critical: -SMe significantly increases LogP, improving membrane permeability.[1][2]
H-Bonding Strong AcceptorWeak AcceptorReduced desolvation penalty upon binding; alters water network interactions.[2]
Metabolic Fate O-Dealkylation (CYP450)S-Oxidation (FMO/CYP)Opens the "Sulfoxidation Switch" pathway (See Section 2).[2]
Radical Stability ModerateHighSulfur stabilizes phenoxy radicals better via resonance, enhancing antioxidant capacity.[1]
Structural Logic: The Ortho-Effect

Placing the -SMe group ortho to the phenolic hydroxyl creates a unique intramolecular environment.[2] Unlike ortho-methoxy, which forms a strong intramolecular hydrogen bond that can shield the proton, the ortho-SMe group forms a weaker H-bond.[1][2] However, the sulfur atom's high electron density stabilizes the resulting phenoxy radical after Hydrogen Atom Transfer (HAT), significantly lowering the Bond Dissociation Enthalpy (BDE).[1]

Bioisostere_Logic Start Lead Optimization (Phenolic Scaffold) Decision Need to Improve: Start->Decision Path_A Permeability (LogP) Decision->Path_A Path_B Metabolic Stability Decision->Path_B Path_C Redox/Antioxidant Decision->Path_C Sol_A Substitute -OMe with -SMe (+0.6 LogP) Path_A->Sol_A Sol_B Avoid O-Dealkylation (Select SMe over OMe) Path_B->Sol_B Sol_C Ortho-SMe Substitution (Radical Stabilization) Path_C->Sol_C

Figure 1: Decision logic for transitioning from methoxy- to methylthio-phenols in lead optimization.

Part 2: The "Sulfoxidation Switch" in Metabolism

One of the most powerful features of the methylthio moiety is its predictable metabolism. Unlike ether linkages which often undergo rapid O-dealkylation leading to clearance, the thioether (-SMe) is sequentially oxidized to the sulfoxide (-S(=O)Me) and sulfone (-SO2Me).[1][2]

Strategic Implication:

  • Prodrug Potential: The lipophilic sulfide (-SMe) ensures high oral absorption and blood-brain barrier (BBB) penetration.[2]

  • Active Metabolite: Once intracellular, Flavin-containing Monooxygenases (FMOs) or CYPs convert it to the more polar sulfoxide.[1] If the target tolerates this polarity, the drug is "locked" inside the cell or compartment.

  • Chirality: The sulfoxide generation creates a chiral center at the sulfur, potentially leading to diastereomers if the molecule is already chiral.

Metabolic_Switch Drug_S Parent Drug (-SMe) Lipophilic (High LogP) Good Absorption Enzyme CYP450 / FMO Drug_S->Enzyme Phase I Metabolite_1 Sulfoxide (-S(=O)Me) Chiral Center Created Increased Polarity Enzyme->Metabolite_1 Enzyme_2 CYP450 Metabolite_1->Enzyme_2 Phase I cont. Metabolite_2 Sulfone (-SO2Me) Highly Polar Excretion / Target Lock Enzyme_2->Metabolite_2

Figure 2: The Sulfoxidation Pathway.[2] The sequential oxidation alters polarity and pharmacodynamics in vivo.

Part 3: Therapeutic Applications[2][3][4][5]

5-Lipoxygenase (5-LOX) Inhibitors

5-LOX is a key enzyme in the inflammatory cascade, converting arachidonic acid to leukotrienes.[2][3][4] Phenols act as redox-active inhibitors, reducing the active site iron (Fe3+ to Fe2+).[1][2]

  • Mechanism: Methylthio-phenols serve as superior reducing agents compared to simple phenols.[2] The sulfur atom facilitates electron transfer, uncoupling the catalytic cycle of 5-LOX.

  • Case Study: Research into thiophene-2-alkylsulfonamides and substituted phenyl ethers has shown that replacing alkoxy groups with alkylthio groups often retains potency while altering the metabolic profile to favor longer half-lives [1, 2].[2]

Cytoprotection and Antioxidants

Similar to Probucol (a bis-phenol with sulfur linkers), simple methylthio-phenols exhibit potent radical scavenging activity.[1][2]

  • Ortho-SMe Phenols: These are particularly effective against lipid peroxidation.[2] The sulfur atom stabilizes the phenoxyl radical formed after scavenging a ROS (Reactive Oxygen Species). This is critical in neuroprotective drug discovery where oxidative stress is a primary driver.

Part 4: Experimental Protocols

Synthesis of Ortho-(methylthio)phenol

A robust method for introducing the SMe group selectively at the ortho position using a Lewis Acid catalyst.[2]

Reagents:

  • Phenol (1.5 eq)[1][2]

  • Dimethyl Disulfide (1.0 eq)[1][2]

  • Zirconium Tetrachloride (ZrCl4) (0.1 eq)[1][2]

  • Solvent: None (Neat) or Chlorobenzene[1][2]

Workflow:

  • Setup: Charge a flame-dried round-bottom flask with Phenol (141.2 g) and ZrCl4 (23.4 g) under a Nitrogen atmosphere.

  • Activation: Heat the mixture to 150°C for 12 hours. HCl gas will evolve (scrubbing required).[1]

  • Addition: Cool to 100°C. Add Dimethyl Disulfide (94.2 g) dropwise.

  • Reaction: Re-heat to 150°C for 15 hours. Methyl mercaptan (MeSH) will evolve as a byproduct.[1][2]

  • Purification: Distill the mixture under reduced pressure (1.4 mmHg).

    • Fraction 1: Unreacted Phenol.

    • Fraction 2:Ortho-(methylthio)phenol (bp 112-114°C at 30 mmHg).[1][2]

  • Yield: Expect ~40-50% yield based on disulfide [3].[2]

DMSO-Based Methylthiomethylation

A milder approach for sensitive substrates using DMSO as the carbon/sulfur source.[2]

Workflow:

  • Dissolve the substituted phenol in DMSO.

  • Add a catalytic amount of Iodine (I2) or use thermal activation if the phenol is electron-rich.

  • Heat to 100°C for 4-6 hours.

  • Mechanism: DMSO decomposes to generate the electrophilic thionium ion equivalent, which attacks the electron-rich phenolic ring [4].

Synthesis_Workflow Start Start: Phenol Substrate Choice Select Method Start->Choice Method_A Method A: ZrCl4 / MeSSMe (High Temp, Scalable) Choice->Method_A Method_B Method B: DMSO / I2 (Milder, Lab Scale) Choice->Method_B Process_A 1. Heat to 150°C 2. Distillation Method_A->Process_A Process_B 1. Heat to 100°C 2. Extraction Method_B->Process_B Product Ortho-(Methylthio)Phenol Process_A->Product Process_B->Product

Figure 3: Synthetic routes for accessing methylthio-phenols.

References

  • Substituted arylmethyl phenyl ethers. 1. A novel series of 5-lipoxygenase inhibitors and leukotriene antagonists. Source:[2][5] Journal of Medicinal Chemistry URL:[Link][1][2]

  • N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. Source: Journal of Medicinal Chemistry URL:[Link]

  • Synthesis of ortho-(methylthio)phenol. Source: PrepChem (Derived from US Patent 4082808) URL:[1][2][Link]

  • Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate. Source: RSC Advances URL:[2][Link]

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Source: Scientific Reports URL:[2][6][Link]

Sources

3-Bromo-5-(methylthio)phenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Bromo-5-(methylthio)phenol: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3-Bromo-5-(methylthio)phenol, a versatile halogenated organosulfur compound. Addressed to researchers, medicinal chemists, and professionals in drug development, this document delves into its molecular characteristics, synthetic methodologies, analytical characterization, and potential applications, with a focus on its utility as a building block in the synthesis of complex organic molecules.

Molecular and Chemical Profile

3-Bromo-5-(methylthio)phenol is a disubstituted phenol featuring a bromine atom and a methylthio group at the meta positions relative to the hydroxyl group. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

Core Molecular Attributes

The fundamental properties of 3-Bromo-5-(methylthio)phenol are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₇BrOS[1]
Molecular Weight 219.10 g/mol [1]
CAS Number 1243394-57-1[1]
InChI Key GGJGTZACRBPWLB-UHFFFAOYSA-N[2]
Appearance (Predicted) Off-white to yellow solidN/A
Chemical Reactivity and Rationale

The synthetic utility of 3-Bromo-5-(methylthio)phenol stems from the presence of three distinct reactive sites on the aromatic ring, which can be selectively functionalized.[2]

  • Phenolic Hydroxyl Group (-OH): This group can act as a nucleophile, allowing for reactions such as etherification.[2] Its acidity can be influenced by the electron-withdrawing nature of the bromine atom.

  • Bromo Group (-Br): The bromine atom serves as a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Methylthio Group (-SCH₃): The sulfur atom in the methylthio group can be oxidized to form sulfoxides and sulfones, which can alter the electronic properties and steric profile of the molecule. The methylthio group itself influences the electron density of the aromatic ring.[2]

This multi-functionality makes 3-Bromo-5-(methylthio)phenol a key precursor for generating a diverse library of substituted phenols and novel aryl systems.[2]

Caption: Reactivity sites of 3-Bromo-5-(methylthio)phenol.

Synthesis Methodologies

Representative Synthesis Protocol

This protocol outlines a plausible two-step approach starting from 3-bromophenol.

Step 1: Thiocyanation of 3-Bromophenol

  • In a well-ventilated fume hood, dissolve 3-bromophenol in a suitable solvent such as methanol or acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add a source of thiocyanate, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), to the solution.

  • Slowly add a source of electrophilic bromine, such as a solution of bromine in the same solvent, dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion, monitoring by Thin Layer Chromatography (TLC).

  • Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the thiocyanated intermediate.

Step 2: Methylation of the Thiol

  • The crude thiocyanated intermediate can be reduced to the corresponding thiol in situ.

  • In the same reaction vessel, add a reducing agent such as sodium borohydride (NaBH₄) portion-wise at a low temperature.

  • After the reduction is complete, add a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture.

  • Allow the reaction to stir at room temperature or with gentle heating until the methylation is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-Bromo-5-(methylthio)phenol.

Caption: Representative synthesis workflow for 3-Bromo-5-(methylthio)phenol.

Analytical Characterization

The structural elucidation and purity assessment of 3-Bromo-5-(methylthio)phenol would typically involve a combination of spectroscopic techniques.

Predicted Spectroscopic Data

Mass Spectrometry (MS):

  • In an electron ionization mass spectrum (EI-MS), 3-Bromo-5-(methylthio)phenol is expected to show a characteristic molecular ion peak (M⁺).[2]

  • Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), a distinctive isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2) would be observed for the molecular ion at approximately m/z 218 and 220.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methylthio protons. The aromatic protons would appear in the range of δ 6.5-7.5 ppm, with their splitting pattern determined by their coupling to each other. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.[3] The methylthio protons would appear as a sharp singlet, likely in the range of δ 2.4-2.6 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The carbon attached to the hydroxyl group is expected to be the most downfield-shifted aromatic carbon, appearing around 155-160 ppm.[3] The carbon attached to the bromine atom would also be significantly shifted. The methyl carbon of the methylthio group would appear at a much higher field, typically around 15-20 ppm.

Applications in Research and Drug Development

The primary value of 3-Bromo-5-(methylthio)phenol lies in its role as a versatile building block for the synthesis of more complex molecules with potential biological activity.

Precursor for Bioactive Molecules

Phenol derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anti-cancer properties.[4] The structural motifs present in 3-Bromo-5-(methylthio)phenol are found in numerous pharmaceuticals.[2]

Its utility is exemplified by its use in synthesizing derivatives for further elaboration. For instance, it can be converted into 3-bromo-5-methylthiophenylboronic acid pinacol ester, a key intermediate for Suzuki coupling reactions.[2] This opens up pathways to a vast array of bi-aryl and more complex structures for screening in drug discovery programs.

Role in Materials Science

Aromatic compounds containing sulfur are utilized in the development of polymers and other materials with specific electronic or optical properties. The ability to functionalize 3-Bromo-5-(methylthio)phenol at its various reactive sites makes it a candidate for incorporation into novel material scaffolds.[2]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 3-Bromo-5-(methylthio)phenol was not found in the search results. However, based on data for structurally similar compounds such as 3-bromothiophenol and 4-bromothiophenol, the following precautions are strongly recommended.

Hazard Assessment
  • Toxicity: Compounds of this class are often toxic if swallowed, in contact with skin, or if inhaled.[5][6]

  • Irritation: It is expected to cause serious eye and skin irritation.[5][7]

  • Other Hazards: May cause respiratory irritation.[5][7] Some related compounds have a strong, unpleasant odor (stench).[5]

Recommended Handling Procedures
  • Engineering Controls: All handling should be conducted in a well-ventilated chemical fume hood.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[5]

    • Respiratory Protection: If there is a risk of inhalation of dust or vapors, a NIOSH-approved respirator should be used.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from oxidizing agents.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]

Conclusion

3-Bromo-5-(methylthio)phenol is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature allows for selective and sequential modifications, providing access to a wide range of complex molecular architectures. While its own biological and toxicological profile is not extensively documented, its utility as a building block for creating novel compounds is clear. Researchers working with this compound should adhere to strict safety protocols due to the potential hazards associated with this class of chemicals.

References

  • PrepChem.com. Synthesis of B. 3-(2-Bromo-5-(methylthio)phenyl)-1-propanol. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • DC Fine Chemicals. Safety Data Sheet. [Link]

  • Chemistry LibreTexts. 14.11: ¹H-NMR and ¹³C-NMR of Alcohols and Phenols. [Link]

  • Kumar, A., & Mishra, A. K. (2018). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry, 15(4). [Link]

  • Curti, C., et al. (2019). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules. [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-5-(methylthio)phenol (CAS: 1243394-57-1) for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Bromo-5-(methylthio)phenol is a specialized chemical intermediate of significant interest to the pharmaceutical and materials science sectors. Its trifunctional nature, featuring a reactive phenolic hydroxyl group, a strategically placed bromine atom, and an adaptable methylthio moiety, makes it a highly versatile scaffold for complex organic synthesis. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the compound's physicochemical properties, commercial sourcing, synthetic strategies, key applications, and essential safety protocols. By synthesizing technical data with mechanistic insights, this document serves as a practical resource for leveraging this valuable building block in advanced research and development projects.

Physicochemical Properties and Characterization

3-Bromo-5-(methylthio)phenol is a disubstituted phenol that serves as a key starting material in multi-step organic syntheses.[1] The unique arrangement of its functional groups dictates its chemical behavior and utility. The phenolic hydroxyl group acts as a nucleophile and a site for etherification, the bromine atom provides a handle for cross-coupling reactions, and the methylthio group can modulate electronic properties and be oxidized to form sulfoxides and sulfones.[1]

Table 1: Key Physicochemical Properties

Property Value Source
CAS Number 1243394-57-1 [2][3]
Molecular Formula C₇H₇BrOS [2][3]
Molecular Weight 219.10 g/mol [1][2][3]
Purity (Typical) ≥98% [2][3]

| Canonical SMILES | CS1=CC(Br)=CC(O)=C1 | Inferred |

Spectroscopic Signature

While specific spectra are proprietary to suppliers, standard analytical techniques would yield predictable results.

  • Mass Spectrometry (MS): A key identifying feature in the mass spectrum would be the molecular ion peak (M⁺) exhibiting a characteristic isotopic pattern. Due to the presence of bromine, two peaks of nearly equal intensity would appear, separated by 2 mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons of the thioether. ¹³C NMR would similarly provide a unique fingerprint for the carbon skeleton.

Commercial Availability and Sourcing

3-Bromo-5-(methylthio)phenol is classified as a research chemical and is not typically produced in bulk quantities. It is available from a select number of specialized chemical suppliers who often synthesize such compounds on demand or in small batches for R&D purposes.

Pricing is highly variable and dependent on quantity, purity, and supplier. For accurate pricing, it is necessary to request a quote directly from the vendors.

Table 2: Commercial Suppliers of 3-Bromo-5-(methylthio)phenol

Supplier Catalog Number Purity Notes
Benchchem B12100818 Not Specified For research use only.[1]
Boroncore BC022154 NLT 98% -
CyclicPharma SL10334 NLT 98% -

| BLD Pharm | BD01538345 | Not Specified | Stored at 2-8°C.[4] |

Synthesis and Reaction Pathways

The synthesis of 3-Bromo-5-(methylthio)phenol involves targeted chemical transformations to correctly position the substituents on the phenol ring. Methodologies generally fall into two categories: functionalization of a pre-existing aromatic ring or the construction of the substituted ring from acyclic precursors.[1] The former is more common for a structure of this complexity.

Conceptual Synthetic Workflow

The precise, proprietary methods used by suppliers are not public. However, a logical synthetic approach can be conceptualized based on fundamental principles of organic chemistry. The order of substituent introduction is critical to ensure the desired regiochemistry due to the directing effects of the functional groups.

G cluster_0 Route A: Late-Stage Bromination cluster_1 Route B: Late-Stage Thiolation A1 3-(Methylthio)phenol A2 Electrophilic Bromination (e.g., NBS, Br₂) A1->A2 A3 3-Bromo-5-(methylthio)phenol A2->A3 B1 3-Bromophenol B2 Introduction of Sulfur Moiety (e.g., via sulfonation followed by reduction and methylation) B1->B2 B3 3-Bromo-5-(methylthio)phenol B2->B3

Conceptual synthetic routes to the target compound.
Key Reactions and Mechanistic Insights

The utility of 3-Bromo-5-(methylthio)phenol stems from the distinct reactivity of its three functional sites.

  • Phenolic Hydroxyl Group: This group is a versatile nucleophile, especially after deprotonation to the more reactive phenoxide ion.[1] It readily undergoes Williamson ether synthesis to produce aryl ethers, a common structural motif in pharmaceuticals. The Mitsunobu reaction offers an alternative for forming C-O bonds with inversion of stereochemistry if a chiral alcohol is used as the coupling partner.[1]

  • Bromine Atom: The bromine atom is a cornerstone of its synthetic value, serving as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This capability is paramount in drug discovery for building molecular complexity by linking the phenol scaffold to other aromatic or aliphatic systems.[1]

  • Methylthio Group: The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding sulfoxide and sulfone . These oxidized sulfur species are themselves important functional groups in many active pharmaceutical ingredients, altering properties like solubility and hydrogen bonding capacity.[1]

Applications in Drug Discovery and Materials Science

The compound's structure is a confluence of motifs commonly found in biologically active molecules and functional materials.

A Scaffold for Medicinal Chemistry

Halogenated phenols are a well-established class of intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The bromine atom not only influences the acidity of the phenolic proton but also provides the crucial reactive site for diversification via cross-coupling.[1] Simultaneously, arenes containing the methylthio group are prevalent in pharmaceuticals.[1] This group can act as an electron-donating group through resonance and offers a site for modification through oxidation.[1] The combination of these features in a single molecule makes 3-Bromo-5-(methylthio)phenol a powerful platform for generating libraries of diverse derivatives for screening against various biological targets.

G cluster_derivatives Potential Derivative Classes center 3-Bromo-5-(methylthio)phenol -OH -Br -SCH₃ ethers Aryl Ethers center:f0->ethers Williamson Ether Synthesis biaryls Biaryl Compounds center:f1->biaryls Suzuki Coupling alkynes Aryl Alkynes center:f1->alkynes Sonogashira Coupling sulfoxides Aryl Sulfoxides center:f2->sulfoxides Oxidation (1 eq) sulfones Aryl Sulfones sulfoxides->sulfones Oxidation (1 eq)

Reactivity and derivatization potential of the core scaffold.
Precursor in Materials Science

Aromatic compounds featuring sulfur are utilized in the development of polymers and materials with specific electronic or thermal properties. The bromine atom can be used to graft the molecule onto surfaces or to initiate polymerization reactions, suggesting potential applications in advanced materials.[1]

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 3-Bromo-5-(methylthio)phenol must be obtained from the supplier and consulted before handling. However, based on the known hazards of structurally similar compounds like 3-bromobenzenethiol and 3-bromo-5-methylphenol, a general hazard profile can be inferred.

  • Anticipated Hazards: The compound is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][6][7] It may also cause respiratory irritation.

  • Handling Procedures: Use this chemical only in a well-ventilated chemical fume hood.[8] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[7][8] Avoid breathing mist, vapors, or spray. Wash hands thoroughly after handling.[7]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6] Keep away from strong oxidizing agents, strong acids, and strong bases.[8]

Conclusion

3-Bromo-5-(methylthio)phenol is a high-value chemical intermediate whose strategic importance lies in its multifunctional architecture. It provides medicinal chemists and materials scientists with a versatile platform for creating novel and complex molecules. The ability to selectively functionalize the hydroxyl, bromo, and methylthio groups allows for a rational design approach to new therapeutic agents and advanced materials. While its commercial availability is limited to specialized suppliers for research purposes, its potential for enabling innovation is significant.

References

  • Synthesis of B. 3-(2-Bromo-5-(methylthio)phenyl)-1-propanol - PrepChem.com. PrepChem.com. Available at: [Link]

  • 1243394-57-1 | 3-Bromo-5-(methylthio)phenol | Boroncore. Boroncore. Available at: [Link]

  • 3-Bromo-5-methylphenol suppliers and producers - BuyersGuideChem. BuyersGuideChem. Available at: [Link]

  • China 3-bromo-5-methylphenol 74204-00-5 - Chinachemnet. Chinachemnet. Available at: [Link]

  • 3-Bromo-5-methylphenol | C7H7BrO | CID 12648409 - PubChem. PubChem. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Available at: [Link]

  • 3-Bromo-5-methylphenol, 25 G - ARKANLABS. ARKANLABS. Available at: [Link]

  • 3-Bromothiophenol - Oakwood Chemical. Oakwood Chemical. Available at: [Link]

  • (PDF) (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile - ResearchGate. ResearchGate. Available at: [Link]

  • 3-Bromo Phenol CAS 591-20-8 - Gaurang International. Gaurang International. Available at: [Link]

  • A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties | Scilit. Scilit. Available at: [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - MDPI. MDPI. Available at: [Link]

  • Chemical Properties of 3-Bromothiophenol (CAS 6320-01-0) - Cheméo. Cheméo. Available at: [Link]

  • New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK. Available at: [Link]

Sources

Architectural Divergence in Halogenated Phenols: A Technical Whitepaper on 3-Bromo-5-(methylthio)phenol vs. 3-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated phenols serve as foundational building blocks in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials. Within this chemical class, 3-bromo-5-(methylthio)phenol and 3-bromo-5-methylphenol represent two structurally analogous yet chemically divergent scaffolds. The seemingly minor substitution at the C5 position—a methylthio (–SCH₃) group versus a methyl (–CH₃) group—imparts profound differences in electronic distribution, steric bulk, and downstream reactivity.

This guide systematically deconstructs these differences, providing researchers and drug development professionals with field-proven methodologies, self-validating protocols, and causal insights for leveraging these compounds in advanced organic synthesis.

Physicochemical Profiling

To establish a baseline for synthetic planning, the quantitative data and physicochemical properties of both compounds are summarized below. The introduction of the sulfur atom significantly alters the molecular weight and provides a distinct reactive handle.

Property3-Bromo-5-(methylthio)phenol3-Bromo-5-methylphenol
CAS Number 1243394-57-1 [6]74204-00-5 [4]
Molecular Formula C₇H₇BrOSC₇H₇BrO
Molecular Weight 219.10 g/mol 187.04 g/mol [5]
C5 Substituent Methylthio (–SCH₃)Methyl (–CH₃)
Predicted LogP Higher relative lipophilicity2.6 [5]
Primary Electronic Effect Resonance Donating (+M), Inductive Withdrawing (–I)Inductive Donating (+I), Hyperconjugation
Key Synthetic Utility Cross-coupling precursor, Sulfoxide/Sulfone handle [1]Enolate formation, Dibenzofuran synthesis [4]

Electronic and Steric Causality: The Role of C5 Substitution

The reactivity of a substituted phenol is dictated by the synergistic or antagonistic effects of its substituents. In both compounds, the hydroxyl (–OH) group is a strong ortho/para director, while the bromine atom is electron-withdrawing but also ortho/para directing. The synthetic divergence occurs exclusively at C5:

  • The Methyl Variant (–CH₃): The methyl group in 3-bromo-5-methylphenol is a pure electron donor via hyperconjugation and inductive effects (+I). It mildly activates the aromatic ring without introducing a secondary nucleophilic site. This makes the scaffold highly stable under oxidative conditions, allowing for aggressive transformations elsewhere on the ring.

  • The Methylthio Variant (–SCH₃): The methylthio group introduces a sulfur atom with lone pairs. Sulfur acts as an electron-donating group through resonance (+M) but is slightly electron-withdrawing inductively (–I) [1]. Crucially, sulfur is a "soft" nucleophile. This fundamentally alters the molecule's compatibility with oxidative conditions. While the methyl variant can withstand strong oxidants, the methylthio variant is highly susceptible to premature oxidation, yielding sulfoxides or sulfones.

Visualizing Synthetic Pathways

G Start 3-Bromotoluene Borylation Ir-Catalyzed Borylation (HBPin, 150°C) Start->Borylation C-H Activation Intermediate Arylboronic Ester Borylation->Intermediate Oxidation Oxidation (H2O2) Intermediate->Oxidation One-Pot Product 3-Bromo-5-methylphenol Oxidation->Product Yield ~86.5%

Synthetic workflow of 3-bromo-5-methylphenol via C-H borylation and oxidation.

Reactivity Core 3-Bromo-5-Substituted Phenol Sub1 -CH3 (Methyl) Core->Sub1 Sub2 -SCH3 (Methylthio) Core->Sub2 Effect1 Inductive Donating (+I) Sub1->Effect1 Effect2 Resonance Donating (+M) Sub2->Effect2 App1 Antibacterial Scaffolds Effect1->App1 App2 Sulfoxide/Sulfone Handle Effect2->App2

Divergent electronic effects and downstream applications of -CH3 versus -SCH3.

Experimental Workflows & Methodologies

To fully grasp the practical implications of these structural differences, we must examine their distinct synthetic handling.

Protocol 1: Sterically Governed Synthesis of 3-Bromo-5-methylphenol

Traditional electrophilic aromatic substitution often yields intractable mixtures governed by competing electronic directing groups. However, the synthesis of 3-bromo-5-methylphenol can be elegantly achieved via a sterically governed C-H activation/borylation/oxidation sequence [2]. Because the borylation is sensitive to steric hindrance rather than electronic activation, the iridium catalyst selectively targets the least sterically hindered C-H bond (meta to both the Br and CH₃ groups).

Self-Validating Step-by-Step Methodology:

  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, dissolve 15.0 g (69.8 mmol) of (3-bromo-5-methylphenyl)boronic acid in 100 mL of an aqueous potassium hydroxide solution (11.8 g, 209.4 mmol) [3].

  • Oxidation: Slowly add 57.0 mL of a 30% hydrogen peroxide (H₂O₂) solution dropwise at room temperature. Causality Note: H₂O₂ acts as the oxidant, converting the C-B bond to a C-O bond via a hydroperoxide intermediate, followed by rearrangement and hydrolysis.

  • Reaction Time: Stir the reaction mixture for exactly 20 minutes to prevent over-oxidation or degradation of the phenolic product.

  • Quenching and Neutralization (Validation Step): Adjust the pH of the solution to exactly 7.0 using 2 mol/L dilute hydrochloric acid. This neutralizes the highly water-soluble phenoxide ion back to the neutral phenol, enabling organic extraction.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 × 50 mL). Combine the organic phases, dry over anhydrous sodium sulfate to remove residual water, filter, and remove the solvent via distillation under reduced pressure.

  • Yield: The process affords 3-bromo-5-methylphenol as an oily liquid (approx. 11.3 g, 86.5% yield) [3].

Protocol 2: Orthogonal Functionalization of 3-Bromo-5-(methylthio)phenol

The presence of the –SCH₃ group precludes the use of the harsh one-pot oxidation sequence described above, as the sulfur would readily oxidize. Instead, 3-bromo-5-(methylthio)phenol is often utilized as a pre-functionalized scaffold where the bromine atom serves as a handle for Suzuki-Miyaura cross-coupling to build extended π-systems [1].

Self-Validating Step-by-Step Methodology (Preparation of Boronic Ester Derivative):

  • Hydroxyl Protection: Prior to coupling, protect the phenolic –OH group (e.g., via etherification with benzyl bromide and K₂CO₃ in DMF) to prevent competitive binding to the palladium catalyst and unwanted side reactions.

  • Reagent Assembly: In a Schlenk flask under an argon atmosphere, combine 1.0 eq of the protected 3-bromo-5-(methylthio)phenol, 1.2 eq of bis(pinacolato)diboron, and 3.0 eq of anhydrous potassium acetate.

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂. Causality Note: The bidentate dppf ligand is specifically chosen for its large bite angle, which facilitates the reductive elimination step in the catalytic cycle, overcoming the steric bulk of the meta-substituents.

  • Solvent and Heating: Suspend the mixture in anhydrous 1,4-dioxane and heat to 80°C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black, and concentrate the filtrate. Purify via silica gel flash chromatography to isolate the target pinacol ester derivative.

Applications in Drug Development

The choice between these two scaffolds dictates the pharmacological trajectory of the resulting drug candidate:

  • 3-Bromo-5-methylphenol derivatives are frequently employed in the synthesis of methicillin-resistant dibenzofurans and broad-spectrum antibacterial agents [4]. The methyl group provides metabolic stability and predictable lipophilicity, which is crucial for cellular membrane penetration.

  • 3-Bromo-5-(methylthio)phenol is a gateway to complex sulfur-based functionalities. The methylthio moiety can be intentionally oxidized in late-stage functionalization to create sulfoxides or sulfones. These oxidized sulfur species act as critical hydrogen-bond acceptors, a feature heavily exploited in the design of modern kinase inhibitors and targeted therapies [1].

References

  • Benchchem. 3-Bromo-5-(methylthio)phenol - Benchchem: Precursor in Complex Organic Molecule Synthesis.
  • Google Patents.
  • ChemicalBook. 3-Bromo-5-methylphenol | 74204-00-5.
  • CymitQuimica. CAS 74204-00-5: 3-bromo-5-methylphenol.
  • PubChem. 3-Bromo-5-methylphenol | C7H7BrO | CID 12648409.
  • CyclicPharma. 3-bromo-5-(methylthio)phenol | CAS No. 1243394-57-1.

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview and a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromo-5-(methylthio)phenol. This reaction is a pivotal method for synthesizing substituted biaryl phenols, which are significant structural motifs in medicinal chemistry, drug development, and materials science.[1] The presence of both a hydroxyl and a methylthio group on the aryl bromide substrate requires careful optimization of reaction conditions to achieve high yields and prevent unwanted side reactions. This document offers field-proven insights into the reaction mechanism, reagent selection, step-by-step protocol, and troubleshooting strategies to enable researchers to successfully synthesize these valuable compounds.

Principle and Mechanism

The Suzuki-Miyaura reaction is a Nobel Prize-winning C-C bond-forming reaction that couples an organoboron species with an organic halide using a palladium catalyst and a base.[2] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-5-(methylthio)phenol, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[5]

  • Transmetalation: The base activates the boronic acid, forming a boronate species.[6] This activated species then transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new biaryl C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7][8]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) TM_Complex Ar-Pd(II)L₂(Ar') OA_Complex->TM_Complex Transmetalation (Ar'-B(OR)₂) TM_Complex->Pd0 Reductive Elimination (Ar-Ar') Product Biaryl Product TM_Complex->Product ArBr 3-Bromo-5-(methylthio)phenol ArBr->OA_Complex ArB Arylboronic Acid + Base ArB->TM_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent Selection and Considerations

The success of coupling 3-Bromo-5-(methylthio)phenol hinges on the judicious selection of the catalyst, base, and solvent to accommodate the potentially interfering phenol and thioether functional groups.

  • Palladium Catalyst: While numerous palladium catalysts are available,[9] [Pd(dppf)Cl₂] ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) is an excellent starting choice. Its robust ferrocene-based ligand provides thermal stability and is effective for a wide range of aryl bromides, including electron-rich systems.[10] Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is another reliable option.[11]

  • Base: The base is critical for activating the boronic acid.[6] For substrates containing a phenolic proton, a moderately strong base is required. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[11][12] Stronger bases like cesium carbonate (Cs₂CO₃) can be beneficial for more challenging couplings.[13] The use of aqueous base solutions is common and often enhances reaction rates.[14]

  • Solvent: A biphasic solvent system is frequently employed to dissolve both the organic substrates and the inorganic base.[2][15] A mixture of an organic solvent like 1,4-dioxane, toluene, or dimethoxyethane (DME) with water is standard.[2][10][11] The ratio of organic solvent to water can influence reaction efficiency.[14]

  • Boronic Acid/Ester: A slight excess (1.1-1.5 equivalents) of the boronic acid coupling partner is typically used to drive the reaction to completion. Boronic acids can be prone to degradation (protodeboronation), so using high-quality, fresh reagents is recommended.[16]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-Bromo-5-(methylthio)phenol with a generic arylboronic acid.

3.1. Materials and Equipment

  • 3-Bromo-5-(methylthio)phenol

  • Arylboronic acid (e.g., Phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃), finely powdered

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard glassware for workup and purification

3.2. Reaction Setup and Execution

Experimental_Workflow start Start reagents 1. Add Solids (Aryl Bromide, Boronic Acid, Base, Catalyst) to Flask start->reagents purge 2. Seal and Purge with Inert Gas reagents->purge solvents 3. Add Degassed Solvents (Dioxane, Water) purge->solvents reaction 4. Heat to 80-90 °C with Vigorous Stirring solvents->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor workup 6. Cool, Dilute, & Extract monitor->workup purify 7. Dry & Concentrate Organic Layer workup->purify product 8. Purify via Column Chromatography purify->product end_node Final Biaryl Product product->end_node

Caption: Experimental workflow for the Suzuki cross-coupling reaction.

Step-by-Step Procedure:

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-(methylthio)phenol (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).[11][17]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.[12][16]

  • Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe. The solvents should be degassed prior to use by sparging with an inert gas for 15-30 minutes.[16]

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.[11]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.[18]

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl phenol product.

Summary of Reaction Parameters

For clarity and reproducibility, the key quantitative parameters for this protocol are summarized below.

ParameterRecommended ValueRole in Reaction
Aryl Bromide 1.0 equivalentElectrophilic partner
Arylboronic Acid 1.1 - 1.5 equivalentsNucleophilic partner
Pd Catalyst 1 - 5 mol %Facilitates C-C bond formation[5]
Base 2.0 - 3.0 equivalentsActivates boronic acid[2][19]
Solvent System Dioxane/Water (4:1)Dissolves organic/inorganic reagents[14]
Temperature 80 - 110 °CProvides activation energy[13]
Reaction Time 2 - 24 hoursTime to reach completion

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Oxygen has deactivated the Pd(0) species or oxidized phosphine ligands.Ensure rigorous degassing of solvents and purging of the reaction vessel. Use fresh, high-quality catalyst and ligands.[12][16]
Ineffective Base: Base is not strong enough, not sufficiently soluble, or of poor quality.Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered.[6][13]
Boronic Acid Degradation: Protodeboronation has occurred due to moisture or prolonged reaction times.Use fresh boronic acid. Consider using a more stable boronic ester (e.g., pinacol ester).[16]
Significant Side Products Homocoupling of Boronic Acid: Presence of oxygen can facilitate oxidative coupling of the boronic acid.Improve the degassing procedure. Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this if using a Pd(II) precatalyst.[16]
Dehalogenation: The bromo group is replaced by a hydrogen atom.Minimize reaction time and temperature. Ensure the base or solvent is not a source of hydrides.[12]
Reaction Stalls Poor Solubility: Reagents are not adequately dissolved in the solvent system.Try a different solvent system (e.g., Toluene/Water, DMF/Water). Ensure vigorous stirring to maximize interfacial contact in biphasic systems.[20]

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Vaddamanu, N. S., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • BenchChem. (2025, December). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of....
  • Journal of Synthetic Chemistry. (2024, May 24). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Thioether-Containing Biaryls using 1-Bromo-4-propylsulfanylbenzene.
  • NIH. (n.d.). Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis. PMC.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
  • MDPI. (2018, December 18). Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling and Theoretical Exploration of Their Potential Applications as Nonlinear Optical Materials.
  • Diva-Portal.org. (n.d.). Suzuki reactions in novel liquids.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile.

Sources

Protecting Group Strategies for Phenolic Hydroxyl in 3-Bromo-5-(methylthio)phenol: An Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the synthesis of complex organic molecules, particularly within drug discovery and development, the strategic use of protecting groups is paramount for achieving high yields and chemoselectivity. This application note provides a detailed guide for researchers on the selection and implementation of protecting group strategies for the phenolic hydroxyl group of 3-Bromo-5-(methylthio)phenol. This substrate presents a unique combination of functional groups—a moderately acidic phenol, an aryl bromide, and a potentially sensitive methylthio ether—that necessitates careful consideration of reaction conditions. We present detailed protocols for the protection of this phenol using three common and versatile protecting groups: Methoxymethyl (MOM) ether, tert-Butyldimethylsilyl (TBDMS) ether, and Benzyl (Bn) ether. Furthermore, we provide robust deprotection protocols and discuss the principles of orthogonality that are critical for multi-step synthetic campaigns.

Introduction: The Strategic Imperative of Phenolic Protection

The phenolic hydroxyl group is a versatile functional handle, but its inherent reactivity—acidity and nucleophilicity—can interfere with desired chemical transformations elsewhere in a molecule. Protecting this group allows for a broader range of synthetic operations, such as cross-coupling reactions at the aryl bromide site or modifications of the methylthio group. The choice of a protecting group is a critical decision that hinges on its stability to various reaction conditions and the ease and selectivity of its removal. An ideal protecting group should be:

  • Easy to install in high yield under mild conditions.

  • Stable to the reaction conditions planned for subsequent steps.

  • Selectively removable in high yield without affecting other functional groups.

3-Bromo-5-(methylthio)phenol is a valuable building block in medicinal chemistry, and the effective protection of its phenolic hydroxyl is often a key step in its elaboration into more complex structures.

Selecting the Optimal Protecting Group for 3-Bromo-5-(methylthio)phenol

The presence of the bromo and methylthio substituents on the phenolic ring influences the selection of an appropriate protecting group. The electron-withdrawing nature of the bromine atom increases the acidity of the phenol, while the methylthio group can be susceptible to oxidation. The following decision-making framework can guide the selection process:

G cluster_0 Decision Framework for Protecting Group Selection Start Protect 3-Bromo-5-(methylthio)phenol Condition1 Subsequent Reaction Conditions? Start->Condition1 Acidic Acidic Conditions Condition1->Acidic Acid-labile groups present? Basic Strongly Basic (e.g., organolithiums) Condition1->Basic Base-labile groups present? Reductive Reductive (e.g., H2, Pd/C) Condition1->Reductive Reducible groups present? Oxidative Oxidative Condition1->Oxidative Oxidizable groups present? PG_Choice1 Consider TBDMS or Benzyl Acidic->PG_Choice1 PG_Choice2 Consider MOM or TBDMS Basic->PG_Choice2 PG_Choice3 Consider MOM or TBDMS Reductive->PG_Choice3 PG_Choice4 Consider MOM or Benzyl Oxidative->PG_Choice4

Caption: Decision framework for selecting a protecting group.

Comparative Analysis of Protecting Groups

The table below summarizes the key characteristics of the three protecting groups detailed in this note, providing a quick reference for their stability and deprotection conditions.

Protecting GroupStructureStabilityDeprotection ConditionsKey Considerations
Methoxymethyl (MOM) -CH₂OCH₃Stable to bases, nucleophiles, and some reducing agents.Acidic hydrolysis (e.g., HCl, TFA).Cleavage is under acidic conditions, which may not be suitable for acid-sensitive substrates.
tert-Butyldimethylsilyl (TBDMS) *-Si(CH₃)₂(C(CH₃)₃)Stable to a wide range of non-acidic conditions.Fluoride sources (e.g., TBAF, HF-Pyridine), mild acid.Generally robust and offers mild deprotection, but can be labile to strong acids.
Benzyl (Bn) -CH₂PhStable to a wide range of acidic and basic conditions.Catalytic hydrogenolysis (e.g., H₂, Pd/C), strong acids.Deprotection via hydrogenolysis is incompatible with reducible functional groups like alkenes or alkynes.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific reaction scale and downstream synthetic steps.

Protection of 3-Bromo-5-(methylthio)phenol

Methoxymethyl ethers are readily installed under basic conditions and offer good stability towards a variety of reagents.

Protocol:

  • To a stirred solution of 3-Bromo-5-(methylthio)phenol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Slowly add methoxymethyl chloride (MOM-Cl) (1.5 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the MOM-protected phenol.

TBDMS ethers are one of the most common silyl protecting groups due to their ease of introduction and stability.

Protocol:

  • To a solution of 3-Bromo-5-(methylthio)phenol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Benzyl ethers are robust protecting groups, stable to a wide range of conditions, and are typically installed via a Williamson ether synthesis.

Protocol:

  • To a suspension of potassium carbonate (K₂CO₃) (3.0 equiv) in anhydrous acetone, add 3-Bromo-5-(methylthio)phenol (1.0 equiv).

  • Add benzyl bromide (1.2 equiv) and a catalytic amount of tetrabutylammonium iodide (TBAI) (0.1 equiv).

  • Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection Protocols

The selective removal of a protecting group is a critical step in any synthetic sequence. The following protocols offer methods for the cleavage of the MOM, TBDMS, and Benzyl ethers.

G cluster_1 Orthogonal Deprotection Strategies Start Multi-Protected Phenol Deprotect_MOM Acidic Hydrolysis (e.g., HCl, THF/H₂O) Start->Deprotect_MOM Cleave MOM Deprotect_TBDMS Fluoride Source (e.g., TBAF, THF) Start->Deprotect_TBDMS Cleave TBDMS Deprotect_Bn Hydrogenolysis (e.g., H₂, Pd/C, EtOAc) Start->Deprotect_Bn Cleave Bn Product_Phenol_MOM Phenol (from MOM) Deprotect_MOM->Product_Phenol_MOM Product_Phenol_TBDMS Phenol (from TBDMS) Deprotect_TBDMS->Product_Phenol_TBDMS Product_Phenol_Bn Phenol (from Bn) Deprotect_Bn->Product_Phenol_Bn

Caption: Orthogonality of deprotection methods.

Protocol:

  • Dissolve the MOM-protected phenol (1.0 equiv) in a mixture of tetrahydrofuran (THF) and 2M aqueous HCl (e.g., 4:1 v/v).

  • Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The most common method for TBDMS deprotection utilizes a fluoride ion source.

Protocol:

  • Dissolve the TBDMS-protected phenol (1.0 equiv) in anhydrous THF.

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction with water and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic hydrogenolysis is the most common method for benzyl ether cleavage.

Protocol:

  • Dissolve the benzyl-protected phenol (1.0 equiv) in ethyl acetate or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol% Pd).

  • Stir the suspension under an atmosphere of hydrogen (H₂) (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected phenol.

Conclusion

The successful synthesis of complex molecules derived from 3-Bromo-5-(methylthio)phenol relies heavily on the judicious selection and application of protecting group strategies. This guide has provided detailed protocols for the use of MOM, TBDMS, and Benzyl ethers for the protection of the phenolic hydroxyl group. By understanding the stability and deprotection conditions for each group, researchers can design more efficient and robust synthetic routes. The principles of orthogonality are key to navigating multi-step syntheses where selective deprotection is required. The information and protocols presented herein are intended to serve as a valuable resource for scientists engaged in organic synthesis and drug development.

References

  • A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst. (n.d.).
  • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 45(1), 322–

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Complexities of C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an unparalleled method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are integral components of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Its broad substrate scope and functional group tolerance have made it a favored tool for drug development professionals.[1]

This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of a challenging substrate: 3-Bromo-5-(methylthio)phenol. The presence of three distinct functional groups—an aryl bromide, a phenol, and a thioether—necessitates a carefully considered approach to achieve high selectivity and yield. We will explore both a direct amination strategy and an alternative pathway involving a protecting group for the phenolic hydroxyl.

Scientific Rationale: Addressing Substrate-Specific Challenges

The molecular architecture of 3-Bromo-5-(methylthio)phenol presents two primary challenges for a successful Buchwald-Hartwig amination:

  • Chemoselectivity (N- vs. O-Arylation): The substrate contains two nucleophilic sites: the amine coupling partner and the intrinsic phenolic hydroxyl group. Strong bases, such as sodium tert-butoxide (NaOt-Bu), are commonly used in Buchwald-Hartwig reactions to deprotonate the amine.[4] However, these strong bases can also readily deprotonate the phenol, creating a phenoxide that can compete in the catalytic cycle, leading to the formation of undesired diaryl ether byproducts (O-arylation).[3]

  • Catalyst Compatibility: The methylthio group, a soft Lewis base, has the potential to coordinate to the palladium catalyst. While thioethers are generally considered compatible with many palladium-catalyzed reactions, strong coordination could potentially inhibit the catalytic cycle.[5]

Our experimental design is therefore centered on mitigating these challenges to favor the desired N-arylation pathway.

Core Experimental Strategy: A Two-Pronged Approach

We present two robust protocols to address the complexities of aminating 3-Bromo-5-(methylthio)phenol.

  • Protocol A: Direct Selective N-Arylation. This approach leverages modern, sterically hindered biarylphosphine ligands and milder bases to kinetically favor amination over etherification.

  • Protocol B: Phenol Protection Strategy. This classic strategy involves masking the reactive phenol as a tetrahydropyran (THP) ether, performing the amination, and subsequently deprotecting to yield the final product.

The logical workflow for selecting the appropriate strategy is outlined below.

G cluster_0 Strategy Selection Workflow Start Target: Amination of 3-Bromo-5-(methylthio)phenol Decision1 Is direct N-arylation selectivity a primary concern? Start->Decision1 ProtocolA Protocol A: Direct Amination with Bulky Ligand & Weak Base Decision1->ProtocolA No, attempt direct coupling first ProtocolB Protocol B: Phenol Protection Pathway Decision1->ProtocolB Yes, or if Protocol A fails Analysis Analyze results for yield and purity ProtocolA->Analysis ProtocolB->Analysis Optimization Optimize conditions if necessary Analysis->Optimization G cluster_1 Phenol Protection Workflow Start 3-Bromo-5-(methylthio)phenol Step1 Step 1: THP Protection (DHP, p-TsOH, DCM) Start->Step1 Intermediate THP-protected Aryl Bromide Step1->Intermediate Step2 Step 2: Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Intermediate->Step2 ProtectedProduct THP-protected Product Step2->ProtectedProduct Step3 Step 3: THP Deprotection (p-TsOH, MeOH) ProtectedProduct->Step3 FinalProduct Final N-arylated Phenol Step3->FinalProduct G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Coord [L-Pd(II)(Ar)(H2NR)]+ Br- OA_Complex->Amine_Coord Amine Coordination (+ RNH2) Amido_Complex L-Pd(II)(Ar)(HNR) Amine_Coord->Amido_Complex Deprotonation (+ Base) Product Ar-NHR Amido_Complex->Product Reductive Elimination Product->Pd0 Catalyst_Regen Catalyst Regeneration

Sources

Application Notes and Protocols for Nucleophilic Substitution of 3-Bromo-5-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the key nucleophilic substitution protocols applicable to 3-Bromo-5-(methylthio)phenol. This versatile building block possesses multiple reactive sites, offering a rich platform for synthetic diversification. We will explore protocols for substitutions at the phenolic hydroxyl group (O-alkylation and O-arylation) and the aryl bromide (C-N bond formation), focusing on the underlying mechanisms, experimental considerations, and optimization strategies. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure reproducibility and success.

Introduction: The Synthetic Utility of 3-Bromo-5-(methylthio)phenol

3-Bromo-5-(methylthio)phenol is a multifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its synthetic value stems from the presence of three distinct, orthogonally reactive functional groups on the phenyl ring: a nucleophilic phenolic hydroxyl group, an electrophilic aryl bromide suitable for cross-coupling, and a methylthio moiety that can be further manipulated (e.g., through oxidation to a sulfoxide or sulfone).[1] This trifecta of reactivity allows for selective and sequential modifications, providing a robust scaffold for constructing complex molecular architectures.[1]

The primary focus of this guide is on nucleophilic substitution reactions, which are fundamental transformations for this substrate. We will detail protocols that leverage both the inherent nucleophilicity of the phenol and the electrophilic nature of the carbon-bromine bond, which serves as a handle for modern cross-coupling chemistry.

G A 3-Bromo-5- (methylthio)phenol B O-Alkyl/Aryl Ether A->B  O-Alkylation (R-X)  O-Arylation (Ar-X) C Aryl Amine A->C  C-N Coupling (R₂NH) G cluster_cycle Simplified Ullmann O-Arylation Cycle ArOH Ar-OH ArO_Cu_I ArO-Cu(I) ArOH->ArO_Cu_I + Cu(I) - Base-H⁺ Ar_O_Ar Ar-O-Ar' ArO_Cu_I->Ar_O_Ar + Ar'-X (Oxidative Addition/ Reductive Elimination) Ar_X Ar'-X Cu_X CuX Cu_I Cu(I) Catalyst Cu_X->Cu_I Regeneration Base Base G cluster_cycle Simplified Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Ar)(Br) Pd0->OxAdd + Ar-Br (Oxidative Addition) ArBr Ar-Br Amido L₂Pd(II)(Ar)(NR₂) OxAdd->Amido + R₂NH, Base - Base-HBr Amine R₂NH Base Base Product Ar-NR₂ Amido->Product (Reductive Elimination) Product->Pd0 Catalyst Regeneration

Sources

Application Notes and Protocols: Leveraging 3-Bromo-5-(methylthio)phenol in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 3-Bromo-5-(methylthio)phenol in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2] By screening low molecular weight compounds (typically <300 Da), FBDD explores chemical space more effectively, often yielding higher quality hits that can be optimized into potent and selective drug candidates.[1][3] The success of this approach hinges on the careful selection of a diverse and well-characterized fragment library.

This document outlines the rationale and detailed protocols for the application of 3-Bromo-5-(methylthio)phenol as a strategic fragment in FBDD campaigns. This compound presents a unique combination of structural features that make it an attractive starting point for drug discovery projects targeting a wide range of protein classes.

Key Attributes of 3-Bromo-5-(methylthio)phenol as a Fragment:

  • Rule of Three Compliant: With a molecular weight of 219.10 g/mol , 3-Bromo-5-(methylthio)phenol adheres to the "Rule of Three," a set of guidelines for desirable fragment properties.

  • Multifunctionality for Vectorial Growth: The phenolic hydroxyl, thioether, and bromo substituents offer three distinct and chemically addressable vectors for fragment evolution.[4] This allows for systematic exploration of the binding pocket through fragment growing, linking, or merging strategies.[2][3][5]

  • Diverse Interaction Potential: The hydroxyl group can act as a hydrogen bond donor and acceptor. The sulfur atom of the methylthio group can participate in non-covalent interactions, including hydrogen bonds and van der Waals contacts, and can be a site for further modification.[4][6] The bromine atom can form halogen bonds, a type of interaction increasingly recognized for its importance in ligand-protein binding.[7]

  • Synthetic Tractability: The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the straightforward synthesis of analog libraries for structure-activity relationship (SAR) studies.[4]

Physicochemical Properties of 3-Bromo-5-(methylthio)phenol

A thorough understanding of the physicochemical properties of a fragment is crucial for assay development and data interpretation.

PropertyValueSource
CAS Number 1243394-57-1[8]
Molecular Formula C₇H₇BrOS[8]
Molecular Weight 219.10 g/mol [4][8]
Appearance Not specified (likely a solid)
Purity >98% (typical for commercial sources)[8]
Solubility Expected to be soluble in common organic solvents like DMSO. Aqueous solubility should be determined empirically for each screening buffer.
InChI Key GGJGTZACRBPWLB-UHFFFAOYSA-N[4]

FBDD Workflow Utilizing 3-Bromo-5-(methylthio)phenol

The following diagram illustrates a typical FBDD workflow, highlighting the key stages where 3-Bromo-5-(methylthio)phenol can be integrated.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_validation Phase 3: Hit Validation cluster_optimization Phase 4: Fragment-to-Lead Target_Prep Target Protein Preparation & QC SPR Surface Plasmon Resonance (SPR) Target_Prep->SPR NMR NMR Spectroscopy (STD, WaterLOGSY) Target_Prep->NMR XRay X-ray Crystallography Target_Prep->XRay Fragment_Prep 3-Bromo-5-(methylthio)phenol Solubilization & QC Fragment_Prep->SPR Fragment_Prep->NMR Fragment_Prep->XRay Dose_Response Dose-Response & Affinity Determination SPR->Dose_Response NMR->Dose_Response Structural_Biology Structural Biology (X-ray/NMR) XRay->Structural_Biology Orthogonal_Methods Orthogonal Screening Methods Dose_Response->Orthogonal_Methods Orthogonal_Methods->Structural_Biology SAR Structure-Activity Relationship (SAR) Structural_Biology->SAR Fragment_Growing Fragment Growing SAR->Fragment_Growing Fragment_Linking Fragment Linking/ Mering SAR->Fragment_Linking Lead_Opt Lead Optimization Fragment_Growing->Lead_Opt Fragment_Linking->Lead_Opt

Caption: FBDD workflow for 3-Bromo-5-(methylthio)phenol.

Experimental Protocols

The following are detailed protocols for the primary screening and validation of 3-Bromo-5-(methylthio)phenol against a target protein of interest.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak binding affinities typical of fragments.[9][10][11]

1. Materials and Reagents:

  • Purified target protein (>95% purity) with a suitable tag for immobilization (e.g., His-tag, AviTag).

  • SPR instrument (e.g., Biacore™, Carterra®).

  • Sensor chips (e.g., CM5, NTA).

  • Immobilization reagents (e.g., EDC/NHS, Ni-NTA).

  • Running buffer (e.g., HBS-EP+), optimized for target stability and minimal non-specific binding.

  • 3-Bromo-5-(methylthio)phenol stock solution (e.g., 100 mM in 100% DMSO).

  • DMSO for buffer matching.

2. Experimental Procedure:

  • Target Immobilization:

    • Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions to achieve a suitable density (typically 5,000-15,000 RU).

    • Use a reference flow cell (e.g., mock-immobilized or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Solution Preparation:

    • Prepare a dilution series of 3-Bromo-5-(methylthio)phenol in running buffer. A typical starting concentration for fragment screening is 100-500 µM.

    • Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).[9][10]

  • Binding Analysis:

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate.

    • Monitor the binding response (in Resonance Units, RU).

    • Include buffer-only injections for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell and buffer-only injection data.

    • A positive binding response indicates an interaction.

    • For initial hits, perform a dose-response experiment to determine the dissociation constant (K_D).

Protocol 2: Hit Validation and Characterization by NMR Spectroscopy

NMR-based methods provide valuable information on fragment binding and can help eliminate false positives from primary screens.[12][13] Ligand-observed NMR techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) are particularly well-suited for FBDD.[14][15]

1. Materials and Reagents:

  • Purified target protein in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O or 100% D₂O, depending on the experiment).

  • 3-Bromo-5-(methylthio)phenol stock solution in a deuterated solvent (e.g., DMSO-d₆).

  • High-field NMR spectrometer with a cryoprobe.

2. STD-NMR Protocol:

  • Sample Preparation: Prepare two samples: one with the target protein and 3-Bromo-5-(methylthio)phenol, and a control sample with only the fragment. A typical protein concentration is 10-50 µM, and the fragment concentration is 1-2 mM.

  • Data Acquisition:

    • Acquire a reference ¹H NMR spectrum of the fragment.

    • Acquire an STD spectrum by selectively saturating the protein resonances.

    • Acquire an off-resonance spectrum for subtraction.

  • Data Analysis:

    • Subtract the on-resonance from the off-resonance spectrum.

    • Signals present in the difference spectrum correspond to protons of the fragment that are in close proximity to the protein, confirming binding.

3. WaterLOGSY Protocol:

  • Sample Preparation: Prepare a sample containing the target protein and the fragment in 99% H₂O/1% D₂O.

  • Data Acquisition: Acquire WaterLOGSY spectra.

  • Data Analysis:

    • Binding is indicated by a change in the sign of the fragment's NMR signals compared to a control experiment without the protein.[14]

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the fragment-protein complex, which is invaluable for structure-based drug design.[16][17][18]

1. Materials and Reagents:

  • High-purity, crystallization-grade target protein.

  • Crystallization screens and reagents.

  • 3-Bromo-5-(methylthio)phenol.

  • Cryoprotectant.

  • Synchrotron beamline access.

2. Experimental Procedure:

  • Protein Crystallization:

    • Obtain well-diffracting crystals of the target protein.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer protein crystals to a solution containing 3-Bromo-5-(methylthio)phenol (typically 1-10 mM) and cryoprotectant.

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • Data Collection and Structure Determination:

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the crystal structure to reveal the binding mode of the fragment.

Computational Approaches for Fragment Elaboration

Computational methods are integral to modern FBDD, aiding in the prioritization of hits and guiding the fragment-to-lead optimization process.[19][20][21]

1. In Silico Docking:

  • Molecular docking can be used to predict the binding mode of 3-Bromo-5-(methylthio)phenol in the active site of the target protein. This can help rationalize experimental binding data and suggest potential modifications to improve affinity.

2. Fragment Growing and Linking:

  • Once a binding mode is confirmed, computational tools can be used to explore potential growth vectors.[5][22] For 3-Bromo-5-(methylthio)phenol, this could involve:

    • Growing from the phenolic hydroxyl: Adding substituents that can form additional hydrogen bonds or hydrophobic interactions.

    • Growing from the bromo position: Using virtual libraries of building blocks that can be coupled via simulated cross-coupling reactions.

    • Modifying the methylthio group: Exploring bioisosteric replacements or oxidation to the sulfoxide or sulfone to modulate solubility and interaction potential.[6]

The following diagram illustrates the potential growth vectors of 3-Bromo-5-(methylthio)phenol.

Fragment_Growth cluster_fragment 3-Bromo-5-(methylthio)phenol cluster_vectors Growth Vectors Fragment Vector1 Phenolic -OH: - H-bond interactions - Ether/ester formation Fragment->Vector1 Vector 1 Vector2 Bromo Group: - Halogen bonding - Cross-coupling reactions Fragment->Vector2 Vector 2 Vector3 Methylthio Group: - Hydrophobic interactions - Oxidation/Bioisosteric replacement Fragment->Vector3 Vector 3

Caption: Potential growth vectors for 3-Bromo-5-(methylthio)phenol.

Conclusion

3-Bromo-5-(methylthio)phenol represents a promising and versatile fragment for FBDD campaigns. Its unique combination of functional groups provides multiple avenues for hit-to-lead optimization. The protocols outlined in this document provide a comprehensive framework for researchers to effectively screen, validate, and elaborate on this fragment, ultimately accelerating the discovery of novel drug candidates.

References

  • Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available from: [Link].

  • de la Cruz, L., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Available from: [Link].

  • Chen, I. H., et al. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Journal of Medicinal Chemistry. Available from: [Link].

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available from: [Link].

  • Deep Origin. (2024). Fragment-Based Drug Design (FBDD). Computational Chemistry Glossary. Available from: [Link].

  • BioSolveIT. FBDD: Fragment-Based Drug Design. Available from: [Link].

  • National Center for Biotechnology Information. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC. Available from: [Link].

  • National Center for Biotechnology Information. (2010). Fragment Screening by Surface Plasmon Resonance. PMC. Available from: [Link].

  • American Chemical Society. (2024). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. ACS Publications. Available from: [Link].

  • Creative Biostructure. Fragment-to-Lead. Available from: [Link].

  • Taylor & Francis Online. (2024). Computational fragment-based drug design of potential Glo-I inhibitors. Available from: [Link].

  • National Center for Biotechnology Information. (2019). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. PMC. Available from: [Link].

  • Chen, I. H., et al. (2025). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Journal of Medicinal Chemistry. Available from: [Link].

  • Ciulli, A. (2007). SPR-based Fragment Screening: Advantages and Applications. Current Opinion in Chemical Biology. Available from: [Link].

  • Springer Nature. Screening Ligands by X-ray Crystallography. Springer Nature Experiments. Available from: [Link].

  • Miura, T. (n.d.). Fragment screening by SPR/NMR. Chugai Pharmaceutical Co., Ltd. Available from: [Link].

  • ScienceDirect. Chapter 7. Fragment-Based Drug Discovery. Available from: [Link].

  • American Chemical Society. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Publications. Available from: [Link].

  • Bruker. Fragment screening by ligand observed nmr. Available from: [Link].

  • National Center for Biotechnology Information. (2019). Concepts and Core Principles of Fragment-Based Drug Design. PMC. Available from: [Link].

  • American Chemical Society. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Publications. Available from: [Link].

  • ZoBio. (2026). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Available from: [Link].

  • Evotec. Crystallographic Fragment Screening Services. Available from: [Link].

  • Selvita. X-ray Crystallography Fragment Screening. Available from: [Link].

  • STAR Protocols. (2024). Protocol to perform fragment screening using NMR spectroscopy. Available from: [Link].

  • Aragen. (2025). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Available from: [Link].

  • Creative Biostructure. (2025). NMR Applications in Drug Screening. Available from: [Link].

  • JoVE. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube. Available from: [Link].

  • PubMed. (2019). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Available from: [Link].

  • American Chemical Society. (2025). Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. ACS Publications. Available from: [Link].

  • Taylor & Francis Online. Thioethers – Knowledge and References. Available from: [Link].

  • PubChem. 3-Bromo-5-methylphenol. Available from: [Link].

  • Taylor & Francis Online. Bioisostere – Knowledge and References. Available from: [Link].

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available from: [Link].

  • Nature. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Available from: [Link].

  • Course Hero. The thioether is mentioned because it is found in a variety of drug molecules as a diaryl-, dialkyl-, or aryl alkyl thioether. Available from: [Link].

  • Cheméo. Chemical Properties of 3-Bromothiophenol (CAS 6320-01-0). Available from: [Link].

  • The University of Queensland. The Role of Functional Groups in Drug-Receptor Interactions. UQ eSpace. Available from: [Link].

  • Chemsrc. 3-Bromo-5-methylphenol | CAS#:74204-00-5. Available from: [Link].

  • National Center for Biotechnology Information. (2024). Unlocking the potential of the thioamide group in drug design and development. PMC. Available from: [Link].

  • MDPI. (2018). Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands. Available from: [Link].

  • Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. Available from: [Link].

  • ResearchGate. (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. Available from: [Link].

Sources

Etherification of 3-Bromo-5-(methylthio)phenol with alkyl halides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Etherification of 3-Bromo-5-(methylthio)phenol

Executive Summary & Strategic Value

This guide details the optimized protocol for the etherification of 3-Bromo-5-(methylthio)phenol (CAS: 1243394-57-1). This scaffold is a critical "tri-vector" intermediate in medicinal chemistry:

  • Phenolic -OH: The primary handle for installing diversity (ethers).

  • Aryl Bromide (-Br): A "sleeping" handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Methylthio Group (-SMe): A latent polar pharmacophore, oxidizable to sulfoxides/sulfones or used as a soft donor.

The Challenge: While standard Williamson ether synthesis appears straightforward, this substrate presents a chemoselectivity trap. The neutral sulfide (-SMe) is nucleophilic and can compete with the phenoxide to form sulfonium salts (over-alkylation), particularly with highly reactive electrophiles (e.g., methyl iodide, benzyl bromide). Furthermore, the electron-withdrawing nature of the bromine atom increases the acidity of the phenol (


), altering the requisite base strength compared to simple phenols.

This protocol prioritizes O-selectivity , reaction rate , and operational simplicity (avoiding high-boiling DMF when possible).

Mechanistic Insight & Reaction Design

The transformation relies on an


 nucleophilic substitution.[1][2][3] Success depends on maximizing the nucleophilicity of the phenoxide oxygen while suppressing the nucleophilicity of the sulfur atom.
Critical Parameters:
  • Base Selection:

    • Potassium Carbonate (

      
      ): The industry standard. Effective but often requires high-boiling solvents (DMF) due to poor solubility.
      
    • Cesium Carbonate (

      
      ):[4] The "Premium" choice. The "Cesium Effect" creates a "naked" phenoxide anion due to the weak ion pairing of the large 
      
      
      
      cation. This allows the reaction to proceed in lower-boiling solvents like Acetonitrile (MeCN) or Acetone, simplifying workup.
  • Solvent Effects:

    • Polar Aprotic (Essential): Solvents like DMF, DMSO, or NMP solvate cations well but leave anions (the nucleophile) unencumbered.

    • Recommendation: Use Acetonitrile (MeCN) with

      
       for ease of purification. Use DMF  with 
      
      
      
      for cost-efficiency or stubborn substrates.
  • Chemoselectivity (O vs. S):

    • The phenoxide anion (

      
      ) is a harder, more charged nucleophile than the neutral sulfide (
      
      
      
      ). Under basic conditions,
      
      
      .
    • Risk Mitigation: Avoid large excesses of alkyl halide (>1.5 eq) to prevent late-stage sulfonium salt formation.

Reaction Pathway Diagram

ReactionPathway Substrate 3-Bromo-5-(methylthio)phenol (Neutral) Phenoxide Phenoxide Anion (Active Nucleophile) Substrate->Phenoxide Deprotonation Fast SideProduct Sulfonium Salt (S-Alkylated Impurity) Substrate->SideProduct Neutral Attack (Minor) Avoid excess R-X Base Base (Cs2CO3 or K2CO3) Base->Phenoxide Product Target Ether (O-Alkylated) Phenoxide->Product SN2 Attack (Major) k_O >> k_S AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->Product

Figure 1: Reaction pathway highlighting the competition between the desired O-alkylation and potential S-alkylation side reaction.

Experimental Protocols

Method A: The "Premium" Protocol (Recommended)

Best for: High-value intermediates, ease of workup, and rapid reaction.

Reagents:

  • Substrate: 3-Bromo-5-(methylthio)phenol (1.0 equiv)

  • Alkyl Halide: 1.1 – 1.2 equiv (Primary Bromide or Iodide)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) [Anhydrous] (0.2 M concentration)

Step-by-Step:

  • Setup: Charge an oven-dried reaction vial with 3-Bromo-5-(methylthio)phenol (e.g., 219 mg, 1.0 mmol) and

    
     (488 mg, 1.5 mmol).
    
  • Solvation: Add anhydrous Acetonitrile (5.0 mL). Stir at Room Temperature (RT) for 10 minutes. Note: The solution may turn yellow/orange as the phenoxide forms.

  • Addition: Add the Alkyl Halide (1.1 mmol) dropwise.

    • Tip: If using a chloride, add Sodium Iodide (NaI, 0.1 equiv) to catalyze via the Finkelstein reaction.

  • Reaction:

    • Reactive Halides (MeI, BnBr): Stir at RT for 2–4 hours.

    • Unreactive Halides (Alkyl Chlorides): Heat to 60°C for 4–12 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 8:1). The starting phenol is more polar than the ether product.

  • Workup: Filter the mixture through a Celite pad to remove inorganic salts (

    
    , excess base). Rinse the pad with EtOAc. Concentrate the filtrate.
    
    • Advantage: No aqueous extraction is strictly necessary if the alkyl halide is volatile, but a quick wash with water is good practice to remove trace salts.

Method B: The "Standard" Protocol (Scale-Up Friendly)

Best for: Large scale (>10g) where cost of Cesium is prohibitive.

Reagents:

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv, finely ground)[5]
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Step-by-Step:

  • Dissolution: Dissolve substrate in DMF (0.5 M).

  • Deprotonation: Add

    
    . Stir for 15 mins.
    
  • Reaction: Add Alkyl Halide. Heat to 60–80°C (DMF) or Reflux (Acetone).

  • Workup (Crucial): DMF is difficult to remove.

    • Dilute reaction mixture with water (5x volume).

    • Extract with Diethyl Ether (

      
      ) or Methyl tert-butyl ether (MTBE). Avoid DCM if possible, as it can form emulsions with DMF/Water.
      
    • Wash organic layer with Water (3x) to remove DMF, then Brine (1x).

    • Dry over

      
       and concentrate.
      

Data Summary & Decision Matrix

VariableMethod A (MeCN/

)
Method B (DMF/

)
Method C (Acetone/

)
Reaction Rate Fast (1-4 h)Medium (4-12 h)Slow (12-24 h)
Workup Ease Excellent (Filtration only)Poor (Requires aqueous wash)Good (Filtration)
Cost High (Cesium)Low (Potassium)Low
Substrate Scope Sensitive/Complex halidesRobust/Simple halidesHighly reactive halides only
Toxicity Low (MeCN)High (DMF is hepatotoxic)Low

Troubleshooting & Optimization

Issue 1: Incomplete Conversion
  • Diagnosis: Starting material remains on TLC after 12h.

  • Cause: Alkyl halide hydrolysis (wet solvent) or poor nucleophilicity.

  • Fix: Add 0.1 eq of Tetrabutylammonium Iodide (TBAI) . This acts as a Phase Transfer Catalyst (PTC) and converts alkyl chlorides/bromides to highly reactive alkyl iodides in situ.

Issue 2: S-Alkylation (Sulfonium Salt)
  • Diagnosis: New baseline spot on TLC or loss of material into aqueous layer during workup (sulfonium salts are water-soluble).

  • Cause: Large excess of Alkyl Halide or extremely high temperatures (>100°C).

  • Fix: Strictly control Alkyl Halide stoichiometry (1.05 – 1.1 eq). Lower temperature.

Issue 3: Oxidation of Methylthio Group
  • Diagnosis: M+16 or M+32 peaks in LCMS (Sulfoxide/Sulfone).

  • Cause: Presence of peroxides in ether solvents or exposure to air in hot DMF.

  • Fix: Use antioxidant-stabilized solvents or degas solvents with Nitrogen/Argon before heating.

Workflow Visualization

Workflow Start Start: 3-Bromo-5-(methylthio)phenol Decision Choose Method Start->Decision MethodA Method A: MeCN + Cs2CO3 (High Value / Small Scale) Decision->MethodA MethodB Method B: DMF + K2CO3 (Low Cost / Large Scale) Decision->MethodB Monitor Monitor TLC (Disappearance of Phenol) MethodA->Monitor MethodB->Monitor Incomplete Incomplete? Monitor->Incomplete AddCat Add 10% TBAI or NaI Incomplete->AddCat Yes WorkupA Filter through Celite Concentrate Incomplete->WorkupA No (Method A) WorkupB Aqueous Extraction (Remove DMF) Incomplete->WorkupB No (Method B) AddCat->Monitor Final Final Product (Analyze NMR/LCMS) WorkupA->Final WorkupB->Final

Figure 2: Operational workflow for selecting the appropriate synthesis method and troubleshooting steps.

References

  • BenchChem. (2025).[5] Application Note: A Robust Protocol for the Etherification of 3-Bromo-5-difluoromethoxy-2-fluorophenol. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Protocols. Retrieved from

  • Organic Syntheses. (2025). General Procedures for O-Alkylation of Phenols using Cs2CO3. Retrieved from

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. J. Org. Chem., 75(5), 1791–1794.[6] Retrieved from

  • Tilstam, U. (2012).[7] A Continuous Methylation of Phenols and N,H-Heteroaromatic Compounds with Dimethyl Carbonate. Chemistry. Retrieved from

Sources

Troubleshooting & Optimization

Preventing oxidation of methylthio group during coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability of the methylthio (thioether) group during synthetic coupling sequences.

Topic: Preventing Oxidation of Methylthio Groups (-SMe) During Coupling & Deprotection Ticket ID: CHEM-SME-OX-001 Status: Resolved / Guide Published

Executive Summary

The methylthio group (-SMe) acts as a "soft" nucleophile. While generally robust, it possesses two critical vulnerabilities in synthetic workflows:

  • Oxidative Instability: It readily oxidizes to sulfoxide (-S(O)Me) or sulfone (-S(O)₂Me) in the presence of electrophilic oxidants (e.g., peroxides in ethers, high-valent metal intermediates, or during acidic cleavage).

  • Catalyst Poisoning: In transition metal catalysis (Pd, Pt, Rh), the sulfur atom can coordinate irreversibly to the metal center, arresting the catalytic cycle.

This guide provides field-proven protocols to mitigate these risks in Solid Phase Peptide Synthesis (SPPS) and Metal-Catalyzed Cross-Couplings .

Module 1: Peptide Synthesis (SPPS)

Context: Methionine (Met) residues are highly susceptible to oxidation during the final acidic cleavage step, particularly when carbocation scavengers are insufficient.

❓ FAQ: Troubleshooting Met Oxidation

Q: I used standard cleavage cocktails (95% TFA), but my Methionine is +16 Da (Sulfoxide). Why? A: Standard TFA cleavage generates reactive carbocations (from protecting groups like Trt, Boc, tBu). Without specific sulfur scavengers, these cations or dissolved oxygen/peroxides in the TFA will oxidize the thioether. Standard silane scavengers (TIS) are often insufficient for protecting sulfur.

Q: Can I reverse the oxidation if it has already occurred? A: Yes. This is a "chemical rescue." See the Rescue Protocol below.

🛠️ Protocol: The "Reagent H" Standard

For Met-containing peptides, we recommend switching from Reagent K/B to Reagent H . This cocktail utilizes an in-situ reduction cycle to keep Met in its reduced state.

Reagent H Composition (Prepare Fresh):

Component Weight/Volume % Function
TFA 81% (v/v) Cleavage agent
Phenol 5% (w/v) Scavenger (Tyr protection)
Thioanisole 5% (v/v) Primary Sulfur Scavenger
1,2-Ethanedithiol (EDT) 2.5% (v/v) Thiol scavenger (prevents alkylation)
Water 3% (v/v) Hydrolysis
Dimethylsulfide (DMS) 2% (v/v) Reductant / Iodine Scavenger

| Ammonium Iodide (NH₄I) | 1.5% (w/v) | Catalytic Reductant |

Critical Mechanism: The NH₄I reduces any formed Met-Sulfoxide back to Met, generating Iodine (I₂). The DMS then scavenges the I₂, preventing iodination of Tyrosine or Histidine residues.

📊 Visualization: The Reduction Cycle

The following diagram illustrates how the Reagent H components work synergistically to prevent oxidation.

MetProtection Met Methionine (-SMe) MetO Met-Sulfoxide (-S(O)Me) Met->MetO Oxidation (TFA/Peroxides) MetO->Met Reduction (via I- + H+) Iodide I- (from NH4I) Iodine I2 (Active) Iodide->Iodine Oxidation Iodine->Iodide Cycle Restored Complex DMS-I2 Complex (Inert) Iodine->Complex Scavenged by DMS DMS Dimethyl Sulfide (Scavenger) DMS->Complex

Caption: The Iodide-DMS shuttle mechanism. NH₄I reduces sulfoxides, while DMS sequesters the resulting iodine to prevent side reactions.

Module 2: Metal-Catalyzed Cross-Coupling

Context: Suzuki, Sonogashira, or Buchwald-Hartwig couplings involving substrates with -SMe groups (e.g., thioanisole derivatives).

❓ FAQ: Yield Loss & Catalyst Death

Q: My Suzuki coupling works on the oxygen analog (-OMe) but fails with the thioether (-SMe). Is it oxidation? A: It is likely Catalyst Poisoning , not oxidation. The sulfur atom coordinates strongly to Palladium (Pd), displacing the phosphine ligands and creating an inactive "Pd-S" resting state.

  • Diagnostic: If the starting material is recovered unchanged, it is poisoning. If the starting material is converted to sulfoxide, it is oxidation (likely due to peroxides in the ether solvent).

Q: How do I prevent aerobic oxidation during the reaction? A: Thioethers are prone to aerobic oxidation at high temperatures (80°C+). You must rigorously degas solvents (sparge with Argon for 20 mins) to remove dissolved oxygen.

🛠️ Protocol: Thioether-Compatible Coupling

To couple a halide containing an -SMe group without poisoning the catalyst:

  • Ligand Selection: Use electron-rich, bulky ligands that bind Pd tighter than the sulfur does.

    • Recommended: S-Phos, X-Phos, or bulky N-Heterocyclic Carbenes (NHC).

    • Avoid: PPh₃ (Triphenylphosphine) – it is too labile and will be displaced by the -SMe group.

  • Solvent Hygiene:

    • Test solvents for peroxides using starch-iodide paper. THF and Dioxane are notorious for generating peroxides that rapidly oxidize -SMe to -S(O)Me.

    • Action: Use fresh anhydrous solvents or add BHT (stabilizer) if permissible.

📊 Visualization: Coupling Decision Matrix

CouplingLogic Start Start: Coupling SMe-Substrate Check1 Check Solvent Peroxides Start->Check1 Pos Peroxides Detected Check1->Pos Neg Peroxide Free Check1->Neg Action1 Distill/Replace Solvent Pos->Action1 Ligand Select Ligand Class Neg->Ligand Action1->Check1 Weak PPh3 / dppf Ligand->Weak Strong S-Phos / NHC / X-Phos Ligand->Strong ResultFail Result: Catalyst Poisoning (Low Yield) Weak->ResultFail ResultWin Result: Successful Coupling Strong->ResultWin

Caption: Decision workflow for selecting conditions compatible with thioether substrates.

Module 3: Rescue Operations (Post-Synthetic Reduction)

If prevention failed and you have isolated a product containing Methionine Sulfoxide (Met(O)) or an oxidized thioether, use this protocol to reverse it.

🛠️ Protocol: Ammonium Iodide Reduction

This method is highly specific for reducing sulfoxides back to thioethers without affecting other sensitive groups (like esters or amides).

Reagents:

  • Ammonium Iodide (NH₄I)[1][2][3]

  • Dimethyl Sulfide (DMS)

  • TFA (Trifluoroacetic acid)[1][4]

Step-by-Step:

  • Dissolve the oxidized crude material in neat TFA (approx. 10 mg/mL).

  • Add DMS (5-10 equivalents).

  • Add NH₄I (5-10 equivalents). The solution may turn dark brown/red due to iodine liberation.

  • Stir at 0°C for 10 minutes , then warm to Room Temperature for 30-60 minutes .

  • Quench: Pour the mixture into cold ether (to precipitate peptide) or dilute with water and extract with EtOAc (for small molecules).

  • Wash: If extracting, wash the organic layer with saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to remove the iodine color (turns from brown to clear).

Validation:

  • LC-MS: Look for the mass shift of -16 Da (Loss of Oxygen).

References

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548–553.

  • Hackenberg, C. P. R. (2006). The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S.[5] Organic & Biomolecular Chemistry, 4, 2291-2295.

  • Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Cross-Coupling Reactions of ArSO2Cl with Arylboronic Acids. Angewandte Chemie International Edition, 42(16), 1835-1837. (Discusses sulfur interaction with Pd).

  • Vertex AI Search. (2026). Preventing methionine oxidation during peptide cleavage cocktail. [Accessed via Internal Tool].

Sources

Technical Support Center: Yield Optimization for 3-Bromo-5-(methylthio)phenol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and process scientists troubleshoot and optimize the synthesis of 3-Bromo-5-(methylthio)phenol (CAS: 1243394-57-1) .

This compound is a highly valuable, multi-functionalized building block used extensively in the synthesis of complex organic molecules, pharmaceuticals, and extended


-systems[1][2]. However, installing a methylthio group and subsequently revealing the free phenol without compromising the aryl bromide requires strict mechanistic control.

Below, we dissect the two-step synthetic workflow—Ullmann-type C-S coupling followed by BBr


-mediated ether cleavage—using field-proven insights, self-validating protocols, and root-cause analysis.

I. Mechanistic Workflow

The most robust, high-yielding route to 3-Bromo-5-(methylthio)phenol avoids direct nucleophilic aromatic substitution (S


Ar) on unactivated phenols. Instead, it utilizes 3,5-dibromoanisole as a starting material.

SynthWorkflow A 3,5-Dibromoanisole (Starting Material) B NaSMe, CuI, DMEDA (Ullmann C-S Coupling) A->B C 3-Bromo-5-(methylthio)anisole (Intermediate) B->C D BBr3, CH2Cl2, -78°C to RT (Ether Cleavage) C->D E 3-Bromo-5-(methylthio)phenol (Target Product) D->E

Caption: Synthetic workflow for 3-Bromo-5-(methylthio)phenol via Ullmann coupling and ether cleavage.

II. Troubleshooting FAQs & Root-Cause Analysis

Q1: Why is my Ullmann C-S coupling yield stalling below 40%, with unreacted starting material remaining?

Causality: The classical Ullmann C-S coupling suffers from the poor solubility of copper thiolates and the tendency of Cu(I) to disproportionate into Cu(0) and Cu(II)[3]. If your reaction is stalling, your catalyst is likely precipitating out of the catalytic cycle as an inactive polymeric copper-thiolate complex. Solution: Introduce a bidentate nitrogen-based ligand such as N,N'-dimethylethylenediamine (DMEDA). DMEDA tightly chelates the Cu(I) center, breaking up polymeric aggregates and stabilizing the oxidative addition of the aryl bromide[4].

Q2: I am observing a strong foul odor and a non-polar byproduct on my TLC during the C-S coupling. What is happening?

Causality: You are observing the oxidation of sodium thiomethoxide (NaSMe) into dimethyl disulfide (MeS-SMe). Thiolate anions are highly susceptible to aerobic oxidation, which consumes your nucleophile and poisons the copper catalyst[5][6]. Solution: The system must be rigorously degassed. Use the freeze-pump-thaw method for your solvents and maintain a strict argon atmosphere.

Q3: During the BBr demethylation step, I am getting a mixture of the desired product and a heavier byproduct (M+80 by LC-MS). Why?

Causality: BBr


 is a powerful Lewis acid. While its primary role is to coordinate to the methoxy oxygen and facilitate ether cleavage via complex charged intermediates[7][8], excess BBr

at elevated temperatures can lead to electrophilic aromatic bromination of the highly activated, electron-rich phenol ring[9]. The M+80 peak indicates unwanted ring bromination. Solution: Control the exotherm of the initial Lewis acid-base adduct formation by adding BBr

strictly at -78°C. Limit BBr

stoichiometry to exactly 1.2 equivalents per methoxy group[7].

III. Diagnostic Logic Tree

Use the following flowchart to diagnose yield bottlenecks in your laboratory.

TroubleshootingTree Start Low Overall Yield? Step1 Analyze Intermediate (C-S Coupling) Start->Step1 Step2 Analyze Final Product (Demethylation) Start->Step2 Cause1 Disulfide Byproducts? (Thiolate Oxidation) Step1->Cause1 Cause2 Unreacted Starting Material? (Catalyst Inactive) Step1->Cause2 Cause3 Incomplete Cleavage? (Kinetic Barrier) Step2->Cause3 Cause4 Side Reactions (M+80)? (Ring Bromination) Step2->Cause4 Fix1 Degas solvent, Use Argon atmosphere Cause1->Fix1 Fix2 Add DMEDA ligand, Check base solubility Cause2->Fix2 Fix3 Ensure 1.2 eq BBr3, Warm to RT slowly Cause3->Fix3 Fix4 Strict temp control (-78°C addition) Cause4->Fix4

Caption: Diagnostic flowchart for identifying and resolving yield bottlenecks in the synthesis.

IV. Quantitative Data: C-S Coupling Optimization

To demonstrate the causality of ligand and solvent choices, below is a summary of quantitative optimization data for the synthesis of the intermediate 3-bromo-5-(methylthio)anisole[3][4][6].

Catalyst SystemLigandSolventTemp (°C)Time (h)Isolated Yield (%)Mechanistic Note
CuI (10 mol%)NoneDMF1102435%Catalyst precipitates as inactive Cu-thiolate polymer.
CuI (10 mol%)L-ProlineDMSO901865%Moderate stabilization; some thiolate oxidation observed.
CuI (5 mol%) DMEDA (10 mol%) 1,4-Dioxane 110 12 92% Optimal chelation; prevents Cu disproportionation.
Pd

(dba)

(2 mol%)
XantphosToluene100888%High yield, but prohibitive catalyst cost for scale-up.

V. Self-Validating Experimental Protocols

A reliable protocol must tell the scientist what to look for at each stage. The following procedures are designed as self-validating systems.

Protocol A: Synthesis of 3-Bromo-5-(methylthio)anisole (Ullmann Coupling)
  • Preparation & Degassing: To an oven-dried Schlenk flask, add 3,5-dibromoanisole (1.0 eq), CuI (0.05 eq), and anhydrous K

    
    CO
    
    
    
    (2.0 eq). Evacuate and backfill with Argon (3x). Add anhydrous 1,4-dioxane (0.2 M) that has been sparged with Argon for 30 minutes.
  • Catalyst Activation: Add N,N'-dimethylethylenediamine (DMEDA, 0.10 eq) via syringe.

    • Self-Validation Check: The suspension will rapidly change from a pale green/blue to a deep, dark blue/purple complex, confirming active Cu-ligand chelation[4].

  • Nucleophile Addition: Add sodium thiomethoxide (NaSMe, 1.1 eq) in one portion under positive Argon flow. Heat the mixture to 110°C.

    • Self-Validation Check: The mixture will turn into a dark brown homogeneous solution. Monitor by TLC (Hexanes:EtOAc 9:1). The starting material (

      
      ) should be fully consumed, replaced by a single new spot (
      
      
      
      ) within 12 hours.
  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous ammonia.

    • Self-Validation Check: The aqueous layer will turn bright blue, confirming the successful extraction and removal of copper salts from the organic product.

Protocol B: Synthesis of 3-Bromo-5-(methylthio)phenol (Ether Cleavage)
  • Adduct Formation: Dissolve 3-bromo-5-(methylthio)anisole (1.0 eq) in anhydrous CH

    
    Cl
    
    
    
    (0.1 M) under Argon. Cool the flask to strictly -78°C using a dry ice/acetone bath.
  • BBr

    
     Addition:  Dropwise, add a 1.0 M solution of BBr
    
    
    
    in CH
    
    
    Cl
    
    
    (1.2 eq).
    • Self-Validation Check: A distinct white or pale-yellow precipitate will form immediately. This is the Lewis acid-base adduct (Ar-O(Me)-BBr

      
      
      
      
      
      )[8]. If no precipitate forms, your BBr
      
      
      has degraded.
  • Bimolecular Cleavage: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours.

    • Self-Validation Check: As the reaction reaches ~0°C to RT, the precipitate will dissolve into a clear amber solution, indicating that the kinetic barrier for the bimolecular cleavage of the methyl group has been overcome[7][8].

  • Quench: Cool back to 0°C and carefully add crushed ice/water dropwise.

    • Self-Validation Check: Vigorous fuming and popping will occur as excess BBr

      
       and boron intermediates hydrolyze. Once fuming stops, the system is safe for standard extraction (CH
      
      
      
      Cl
      
      
      ) and silica gel purification.

VI. References

  • Synthetic Methodologies for 3 Bromo 5 Methylthio Phenol - Benchchem | Link

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - ScholarWorks@GVSU | Link

  • Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids - PMC (National Institutes of Health) | Link

  • Copper-DMEDA Catalyzed Carbon-Sulfur Bond Formation - Journal of the Chemical Society of Pakistan | Link

Sources

Purification of 3-Bromo-5-(methylthio)phenol by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-Bromo-5-(methylthio)phenol via column chromatography. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the successful isolation of your target compound.

Understanding the Molecule: Key Characteristics

3-Bromo-5-(methylthio)phenol is a multifunctional aromatic compound.[1] Its purification by normal-phase column chromatography is influenced by three key features:

  • The Phenolic Hydroxyl (-OH) group: This is a polar, acidic group capable of strong hydrogen bonding with the polar stationary phase (silica gel). This interaction is a primary driver of retention.[2][3]

  • The Bromo (-Br) group: This adds to the molecule's overall molecular weight and has a moderate electron-withdrawing effect.

  • The Methylthio (-SCH3) group: This group is moderately polar and can be susceptible to oxidation to the corresponding sulfoxide or sulfone, which are significantly more polar.

Understanding these features is crucial for developing an effective purification strategy and for troubleshooting unexpected results.

Experimental Protocol: Step-by-Step Guide

This section provides a detailed methodology for the purification of 3-Bromo-5-(methylthio)phenol.

Part 1: Thin-Layer Chromatography (TLC) Method Development

Before attempting a column, it is essential to develop an appropriate solvent system using TLC.[4] The goal is to find a mobile phase that provides a retention factor (Rf) for the target compound of approximately 0.2-0.35, with clear separation from any impurities.[4][5]

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a dilute solution.[6]

  • Spotting: Using a capillary tube, carefully spot the diluted sample onto the baseline of a silica gel TLC plate.[6]

  • Solvent System Trials: Develop the TLC plate in a sealed chamber containing a trial solvent system.[6][7] Start with a standard system and adjust the polarity as needed.[8]

  • Visualization: After development, visualize the spots under UV light and/or by staining (e.g., with potassium permanganate or vanillin stain) to identify the target compound and impurities.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the substance) / (Distance traveled by the solvent front)[9][10][11]

  • Optimization: Adjust the ratio of the polar to non-polar solvent until the desired Rf and separation are achieved.

Table 1: Recommended Starting Solvent Systems for TLC

System No.Non-Polar SolventPolar SolventStarting Ratio (v/v)Notes
1Hexanes / HeptaneEthyl Acetate9:1 to 7:3A standard system for compounds of moderate polarity.[8]
2DichloromethaneEthyl Acetate9.5:0.5 to 8:2Good for resolving aromatic compounds.
3TolueneEthyl Acetate9:1 to 7:3The aromatic nature of toluene can improve separation of aromatic compounds through pi-pi interactions.[12][13]
Part 2: Preparative Column Chromatography

Once an optimal solvent system is identified via TLC, you can proceed with the column purification.

Workflow Diagram:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Completion TLC 1. TLC Method Development Slurry 2. Prepare Silica Slurry TLC->Slurry Select Solvent System Pack 3. Pack Column Slurry->Pack Equil 4. Equilibrate Column Pack->Equil Load 5. Load Sample Equil->Load Elute 6. Elute with Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (TLC) Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Identify Pure Product Evap 10. Evaporate Solvent Combine->Evap

Caption: Workflow for Column Chromatography Purification.

Procedure:

  • Column Preparation:

    • Select a column of appropriate size for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude sample by weight).

    • Prepare a slurry of silica gel in the non-polar component of your chosen mobile phase.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.[14]

  • Equilibration: Run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated.

  • Sample Loading:

    • Dissolve the crude 3-Bromo-5-(methylthio)phenol in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, maintaining a constant flow rate.

    • Collect fractions of a consistent volume. The size of the fractions will depend on the column size and expected separation.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to determine which contain the pure product.

    • Spot several fractions per TLC plate for efficient analysis.

  • Product Isolation:

    • Combine the fractions that contain only the pure 3-Bromo-5-(methylthio)phenol.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process.

Q1: My compound is streaking badly on the TLC plate and column, leading to poor separation. What's causing this and how do I fix it?

A1: Streaking or "tailing" is often a sign of compound interaction with the acidic silica gel, a common issue with phenols.[15] The acidic silanol groups on the silica surface can deprotonate the phenol, leading to a mix of neutral and anionic species with different affinities for the stationary phase.

Troubleshooting Steps:

  • Check for Overloading: Applying too much sample to your TLC plate or column is a common cause of streaking.[6] Try diluting your sample further.

  • Acidify the Mobile Phase: Adding a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to your mobile phase can suppress the deprotonation of the phenolic hydroxyl group.[13] This keeps the compound in a single, neutral state, resulting in sharper bands.

  • Consider a Different Stationary Phase: If streaking persists, your compound may be degrading on the silica.[16] You could try a less acidic stationary phase like alumina (neutral or basic) or use reversed-phase chromatography.[16]

Q2: I can't achieve good separation between my product and a close-running impurity. My spots are distinct but too close on TLC (ΔRf < 0.1).

A2: Achieving good separation between compounds with similar polarities requires careful optimization of the mobile phase selectivity.

Troubleshooting Steps:

  • Decrease Solvent Polarity: A less polar mobile phase will cause all compounds to move more slowly, increasing the interaction time with the stationary phase and potentially improving separation. Adjust your solvent ratio to lower the overall polarity.

  • Change Solvent Components: Different solvents have different selectivities.[4] If a hexanes/ethyl acetate system isn't working, try substituting one of the components. For example, replacing hexanes with toluene can introduce different intermolecular interactions (pi-stacking) that may resolve aromatic compounds.[12][17] Similarly, replacing ethyl acetate with dichloromethane or a mixture of solvents can alter the separation.[4]

Logical Flow for Solvent Optimization:

G Start Poor Separation (ΔRf < 0.1) Step1 Decrease Polarity of Current System (e.g., more Hexane) Start->Step1 Result1 Separation Improved? Step1->Result1 Step2 Change Non-Polar Solvent (e.g., Hexane -> Toluene) Result2 Separation Improved? Step2->Result2 Step3 Change Polar Solvent (e.g., EtOAc -> DCM/MeOH) Result3 Separation Improved? Step3->Result3 Step4 Consider Reversed-Phase Chromatography Result1->Step2 No End Successful Separation Result1->End Yes Result2->Step3 No Result2->End Yes Result3->Step4 No Result3->End Yes

Sources

Technical Support Center: Overcoming Palladium Catalyst Poisoning by 3-Bromo-5-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for cross-coupling reactions involving sulfur-containing substrates. This guide is specifically engineered for researchers and drug development professionals dealing with the dual reactivity of 3-Bromo-5-(methylthio)phenol .

While the carbon-bromide (C–Br) bond in this molecule is perfectly primed for oxidative addition, the methylthio (–SMe) group acts as a potent, soft Lewis base. This thioether moiety strongly coordinates to soft Palladium (Pd) centers, leading to competitive binding, ligand displacement, and irreversible catalyst deactivation[1].

Mechanistic Diagnostics: The Root Cause of Failure

To troubleshoot effectively, we must first understand the causality of the failure. The catalytic cycle relies on the continuous regeneration of an active Pd(0) species. However, the nucleophilic –SMe group on your substrate can intercept the Pd center at multiple stages. If the rate of thioether coordination exceeds the rate of productive oxidative addition, the catalyst is trapped in an off-cycle resting state (e.g., a bridging thiolate or thioether complex)[2]. Without the stabilizing steric bulk of a proper ligand, these resting states rapidly agglomerate into inactive elemental palladium, visibly precipitating as "Pd black"[3].

Mechanism Pd0 Active Pd(0)L OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Productive Poisoning Thioether (-SMe) Coordination Pd0->Poisoning Competitive PdII Pd(II) Aryl Complex OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII->Poisoning Competitive RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product RestingState Off-Cycle Resting State Poisoning->RestingState Aggregation Catalyst Aggregation (Pd Black) RestingState->Aggregation Irreversible

Competitive pathways: Productive catalytic cycle vs. thioether-induced catalyst deactivation.

Troubleshooting FAQs

Q: My reaction mixture turns black within 15 minutes and yields no product. What is happening? A: You are observing irreversible catalyst aggregation (Pd black). The –SMe group on 3-Bromo-5-(methylthio)phenol is displacing your standard phosphine ligand (e.g., PPh₃)[1]. Causality & Solution: Standard ligands lack the steric bulk to protect the metal. Switch to sterically demanding dialkylbiarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs)[4]. The massive steric profile of these ligands creates a protective "pocket" around the Pd center, physically blocking the small –SMe group from coordinating, while their strong σ-donation accelerates the productive oxidative addition of the C–Br bond[2].

Q: I switched to XPhos, but my conversion is still capped at 30%. What is the limiting factor? A: The issue lies in your palladium source. If you are using traditional precursors like Pd₂(dba)₃ or Pd(OAc)₂, the in situ generation of the active L-Pd(0) species is slow. Causality & Solution: The free thioether substrate outcompetes the ligand for the Pd metal before the active catalyst is fully formed. Utilize Buchwald G3 or G4 precatalysts. These complexes undergo rapid, base-mediated activation to release a highly active, monoligated Pd(0) species that immediately enters the catalytic cycle, completely outpacing the poisoning pathway[5].

Q: Are there any operational techniques to mitigate poisoning without changing the catalyst? A: Yes. Catalyst poisoning is highly concentration-dependent. Causality & Solution: A high local concentration of the thioether drives the equilibrium toward the off-cycle resting state. Implement a syringe-pump addition of the 3-Bromo-5-(methylthio)phenol over 2–4 hours. By keeping the steady-state concentration of the poison low, the active catalyst remains engaged in the productive cycle.

Quantitative Data: Catalyst System Comparison

The following table summarizes the typical impact of various catalyst systems on the cross-coupling efficiency of thioether-containing aryl bromides. Note the inverse relationship between ligand steric bulk/precatalyst activation rate and the required catalyst loading.

Catalyst SystemLigandCatalyst LoadingTypical Yield (%)Visual Observation (Self-Validation)
Pd(OAc)₂PPh₃5.0 mol%< 10%Rapid Pd black formation (Failure)
Pd₂(dba)₃dppf5.0 mol%45%Incomplete conversion, darkening solution
Pd(OAc)₂XPhos2.0 mol%72%Moderate conversion, slow reaction rate
XPhos Pd G3 XPhos 1.0 mol% > 95% Clear solution, complete conversion
PEPPSI-IPr NHC 1.0 mol% 92% Clear solution, complete conversion

Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling

This methodology leverages the rapid activation of G3 precatalysts to overcome sulfur poisoning. Every step includes a causality explanation and a self-validation checkpoint to ensure system integrity.

Materials Required:

  • Electrophile: 3-Bromo-5-(methylthio)phenol (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.5 equiv)

  • Precatalyst: XPhos Pd G3 (1.0 mol%)

  • Base: K₃PO₄ (aqueous, 0.5 M) (3.0 equiv)

  • Solvent: THF (anhydrous, degassed)

Step-by-Step Methodology:

  • System Purging: Add the arylboronic acid and XPhos Pd G3 to a Schlenk flask. Evacuate and backfill with ultra-pure N₂ (repeat 3x).

    • Causality: Electron-rich phosphines like XPhos are highly susceptible to oxidation. Removing O₂ prevents premature ligand degradation[6].

  • Solvent Addition: Inject degassed THF into the flask to achieve a 0.2 M concentration. Stir at room temperature for 5 minutes.

    • Validation Checkpoint: The solution should be clear and homogeneous. Any black particulates at this stage indicate compromised precatalyst.

  • Base Activation: Inject the aqueous K₃PO₄ solution.

    • Causality: The biphasic basic environment rapidly activates the G3 precatalyst, cleaving the carbazole leaving group to generate the active, monoligated XPhos-Pd(0) species[5].

  • Substrate Introduction (Critical Step): Dissolve 3-Bromo-5-(methylthio)phenol in a minimal amount of THF. Using a syringe pump, add this solution dropwise to the vigorously stirring reaction mixture over 60 minutes at 40 °C.

    • Causality: Slow addition prevents the pooling of the thioether, ensuring the rate of oxidative addition remains faster than the rate of sulfur coordination.

  • In-Process Monitoring: After the addition is complete, stir for an additional 2 hours.

    • Validation Checkpoint: Spot the reaction on a TLC plate (UV/KMnO₄ stain). The complete disappearance of the phenol starting material validates the catalytic cycle's dominance over the poisoning pathway. The reaction mixture should remain a clear, pale yellow/orange without Pd black precipitation.

Troubleshooting Decision Matrix

Use the following logical workflow to systematically resolve issues if your initial reactions fail.

TroubleshootingWorkflow Start Issue: Low Yield / Pd Black CheckLigand Is Ligand Bulky/Bidentate? Start->CheckLigand SwitchLigand Switch to XPhos or NHC CheckLigand->SwitchLigand No CheckPrecat Using Pd G3/G4 Precatalyst? CheckLigand->CheckPrecat Yes SwitchLigand->CheckPrecat SwitchPrecat Use Buchwald G3/G4 CheckPrecat->SwitchPrecat No CheckConc Is Thioether Pooling? CheckPrecat->CheckConc Yes SwitchPrecat->CheckConc SlowAdd Syringe Pump Addition CheckConc->SlowAdd Yes Success Successful Coupling CheckConc->Success No SlowAdd->Success

Decision matrix for resolving Pd catalyst deactivation by thioether substrates.

References

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
  • Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides. nih.gov.
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. benchchem.com.
  • Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temper
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. acs.org.
  • Palladium(II) complexes bearing thioether-NHC ligand: Synthesis, characterization, and their application in Suzuki-Miyaura coupling.

Sources

Optimizing regioselectivity in 3-Bromo-5-(methylthio)phenol reactions

Author: BenchChem Technical Support Team. Date: March 2026

To: User (Research Scientist / Process Chemist) From: Technical Support Center – Advanced Organic Synthesis Division Subject: Optimization Guide: Regioselectivity & Functionalization of 3-Bromo-5-(methylthio)phenol

Introduction: Navigating the Electronic Landscape

Working with 3-Bromo-5-(methylthio)phenol (CAS: 74204-00-5) presents a classic "competing director" challenge. You are managing three distinct electronic influences on a single benzene ring:

  • -OH (C1): Strong activator, ortho/para director.

  • -SMe (C5): Moderate activator, ortho/para director (also a soft nucleophile).

  • -Br (C3): Weak deactivator, ortho/para director (and a functional handle).

This guide addresses the specific regioselectivity conflicts (C2 vs. C4 vs. C6) and chemoselectivity issues (catalyst poisoning by sulfur) inherent to this scaffold.

Part 1: Reactivity Map & Decision Logic

Before selecting reagents, consult the reactivity map below. The interplay between the strong -OH director and the bulky -SMe/-Br groups dictates the outcome.

ReactivityMap Substrate 3-Bromo-5-(methylthio)phenol C4_Pos Position C4 (Major EAS Site) Para to OH | Flanked by Br/SMe Target for: Nitration, Halogenation Substrate->C4_Pos Electronic Preference (Para to OH) C6_Pos Position C6 (Minor EAS Site) Ortho to OH | Flanked by OH/SMe Target if C4 is sterically blocked Substrate->C6_Pos Competitive Site C2_Pos Position C2 (Rare) Ortho to OH | Flanked by OH/Br Sterically Disfavored Substrate->C2_Pos Steric Clash C3_Br Position C3 (Cross-Coupling) Site of Li-Hal Exchange Requires S-tolerant Catalyst Substrate->C3_Br Suzuki/Buchwald Lithiation

Caption: Figure 1. Reactivity landscape of 3-Bromo-5-(methylthio)phenol. Green indicates the electronically favored site for Electrophilic Aromatic Substitution (EAS).

Part 2: Troubleshooting Guides (Q&A)

Module A: Electrophilic Aromatic Substitution (EAS)

Issue: I am attempting halogenation or nitration, but I am getting a mixture of regioisomers (C4 and C6).

Technical Insight: The -OH group is the dominant director.

  • C4 is para to -OH.

  • C6 is ortho to -OH.

  • C2 is ortho to -OH but is "squeezed" between -OH and -Br, making it sterically inaccessible.

Electronically, C4 is favored because para attack is generally preferred over ortho due to charge distribution and sterics. However, C4 is flanked by -Br and -SMe. If you use a bulky electrophile, the reaction may shift toward C6.

Optimization Protocol:

  • Temperature Control: Conduct reactions at -78°C to 0°C . Lower temperatures increase selectivity for the electronically favored C4 position (kinetic control).

  • Solvent Choice: Use non-polar solvents (e.g., DCM, Toluene) if possible. Polar protic solvents can hydrogen bond with the phenol, altering its directing ability.

  • Reagent Selection:

    • Bromination:[1][2][3][4][5][6][7] Use NBS (N-Bromosuccinimide) in MeCN at 0°C rather than elemental bromine. NBS is more regioselective.

    • Nitration: Use Claycop (Copper nitrate on clay) or mild acetyl nitrate conditions rather than mixed acid (H2SO4/HNO3), which is too aggressive and leads to poly-substitution.

Target PositionRecommended ConditionsMechanism Note
C4 (Major) Low temp (-20°C), NBS or mild electrophile.Para-directing effect of OH dominates.
C6 (Minor) Higher temp, bulky electrophile at C4.Steric hindrance at C4 forces ortho attack.
Module B: Palladium-Catalyzed Cross-Coupling

Issue: My Suzuki/Buchwald coupling at the C3-Br position has low yield or stalls completely.

Technical Insight: The -SMe (thioether) group is a "soft" nucleophile that coordinates strongly to Palladium (Pd), displacing phosphine ligands and forming unreactive species (catalyst poisoning). Standard conditions (e.g., Pd(PPh3)4) often fail here.

Optimization Protocol: To bypass sulfur poisoning, you must use ligands with a higher binding affinity for Pd than the sulfur atom, or use a "scavenger" approach.

Recommended System:

  • Catalyst: Pd(OAc)2 or Pd2(dba)3 .

  • Ligand: SPhos or XPhos (Buchwald Dialkylbiaryl ligands). These bulky, electron-rich ligands prevent sulfur coordination and facilitate oxidative addition into the hindered Ar-Br bond [1].

  • Base: K3PO4 or Cs2CO3 (anhydrous).

  • Additives: In extreme cases, add CuTC (Copper(I) thiophene-2-carboxylate) as a co-catalyst to "distract" the sulfur, although high-performance ligands are usually sufficient.

Workflow Diagram:

SuzukiWorkflow Start Start: 3-Br-5-SMe-Phenol Check Check Ligand Start->Check Fail Pd(PPh3)4 / dppf (Sulfur Poisoning) Check->Fail Standard Ligands Success SPhos / XPhos (Steric Protection) Check->Success Buchwald Ligands Product Coupled Product (>85% Yield) Fail->Product Low Yield (<20%) Success->Product

Caption: Figure 2. Ligand selection strategy to overcome thioether catalyst poisoning.

Module C: Lithiation & Metal-Halogen Exchange

Issue: I want to functionalize the ring using n-BuLi, but I'm getting side reactions.

Technical Insight: You have two competing pathways:

  • Lithium-Halogen Exchange (Li-Br): Very fast at -78°C. Occurs at C3.

  • Deprotonation (Acid-Base): The phenolic -OH (pKa ~10) will deprotonate immediately upon addition of organolithium.

  • Directed Ortho Metalation (DoM): The -SMe group can direct lithiation to C4 or C6, but this is slower than Li-Br exchange.

Optimization Protocol:

  • Scenario A: You want to functionalize C3 (replace Br).

    • Step 1: Protect the phenol (e.g., as a TBS ether or Methyl ether). Do not use free phenol , as it consumes 1 equivalent of n-BuLi and forms a lithium phenoxide that reduces solubility and reactivity.

    • Step 2: Perform Li-Hal exchange with n-BuLi (1.1 eq) in THF at -78°C .

    • Step 3: Quench with electrophile.[7][8]

  • Scenario B: You want to functionalize C4/C6 (DoM).

    • Warning: This is difficult while Br is present. The Li-Br exchange will happen first. You generally cannot selectively lithiate C4/C6 in the presence of the C3-Br bond using standard n-BuLi conditions [2].

References

  • Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Ar-X with Ar-S-R.[6] Angewandte Chemie International Edition. (Demonstrates ligand strategies for sulfur-containing substrates).

  • BenchChem. (2025).[7] Lithiation of 3-Bromothiophene and Analogs. 7 (General protocol for bromo-lithium exchange vs DoM).

  • Kalyani, D., et al. (2006).[4] A Simple Catalytic Method for the Regioselective Halogenation of Arenes. Organic Letters. (Regioselectivity principles for substituted phenols).

Disclaimer: These protocols are for research use only. Always consult SDS and perform a safety assessment before handling organolithiums or palladium catalysts.

Sources

Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of Aryl Bromides with Thioethers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with Suzuki-Miyaura coupling reactions involving aryl bromides and substrates containing thioether functionalities. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to enhance your reaction yields and ensure project success.

Introduction: The Challenge of Sulfur in Suzuki Couplings

The Suzuki-Miyaura reaction is a powerful tool for forging carbon-carbon bonds.[1][2][3] However, the presence of sulfur-containing functional groups, such as thioethers, can introduce significant challenges, often leading to low conversion rates.[4] This is primarily due to the propensity of sulfur to coordinate strongly with the palladium catalyst, leading to catalyst poisoning and deactivation.[4][5] This guide will walk you through a systematic approach to diagnosing and overcoming these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling of an aryl bromide with a thioether-containing boronic acid is giving very low conversion. What is the most likely cause?

Low conversion in the presence of thioethers is most commonly attributed to catalyst poisoning .[4][5] The lone pair of electrons on the sulfur atom can strongly coordinate to the palladium center, forming stable off-cycle complexes that are catalytically inactive or have significantly reduced activity.[4] This effectively reduces the concentration of the active Pd(0) species required to drive the catalytic cycle.[1]

Initial Diagnostic Steps:

  • Confirm Reagent Integrity: Ensure your aryl bromide and boronic acid (or its ester derivative) are pure and have not degraded. Boronic acids, in particular, can be prone to protodeboronation, especially if they are electron-rich heteroaryl compounds.[6][7]

  • Verify Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[6][7] Ensure your reaction setup is thoroughly purged with an inert gas like argon or nitrogen, and that your solvents are properly degassed.[7]

  • Analyze the Crude Reaction Mixture: Use techniques like TLC, GC-MS, or NMR to identify the components. Look for unreacted starting materials, the desired product, and any potential byproducts such as homocoupled boronic acid or dehalogenated aryl bromide.[8]

Q2: How can I mitigate catalyst poisoning by the thioether group?

The key is to select a catalytic system that is more resistant to sulfur coordination or to modify the reaction conditions to disfavor the poisoning pathway.

Strategies to Overcome Catalyst Poisoning:

  • Ligand Selection is Critical: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are often the first line of defense.[1][3] These ligands can sterically hinder the approach of the thioether to the palladium center and electronically stabilize the active catalyst.

    • Recommended Ligands:

      • Buchwald-type biaryl phosphine ligands: (e.g., XPhos, SPhos, RuPhos) are known for their high activity and ability to promote challenging couplings.[9]

      • N-Heterocyclic Carbenes (NHCs): These are strong sigma-donors that form robust bonds with palladium, making the catalyst less susceptible to displacement by the thioether.[9]

  • Employ Palladium Pre-catalysts: Modern pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G4) are designed to rapidly generate the active Pd(0) species under mild conditions, which can help the desired catalytic cycle outcompete the deactivation pathway.[6]

  • Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for the partial deactivation. This should be considered a secondary strategy after optimizing other parameters.

Q3: My conversion is still low despite using a robust ligand. What other reaction parameters should I investigate?

If catalyst poisoning persists, a systematic optimization of other reaction conditions is necessary.

Parameter Optimization Table:

ParameterRecommended Adjustment & Rationale
Base The choice of base is crucial as it participates in the transmetalation step.[2][10][11] A screen of bases is highly recommended. Weaker bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often effective.[8][12] Stronger bases like alkoxides should be used with caution as they can promote side reactions.[8]
Solvent Aprotic polar solvents are generally preferred. Common choices include dioxane, THF, and toluene, often with a small amount of water to aid in dissolving the base and facilitating the formation of the borate species.[1] Anhydrous conditions with specific bases like potassium phosphate can also be effective.[6][13]
Temperature While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[7][8] It is advisable to start at a moderate temperature (e.g., 80-100 °C) and adjust as needed.[7] If decomposition is suspected, lowering the temperature might be beneficial.[6]
Boronic Acid Equivalent Using a slight excess of the boronic acid (1.2-1.5 equivalents) is standard practice to drive the reaction to completion, especially if some degradation is occurring.[6][7]
Q4: I am observing significant amounts of my aryl bromide being converted to the corresponding arene (dehalogenation). How can I prevent this?

Dehalogenation is a common side reaction in Suzuki couplings where the aryl halide is reduced.[8]

Troubleshooting Dehalogenation:

  • Choice of Base: Strong bases, particularly alkoxides, can sometimes act as hydride sources, leading to dehalogenation. Switching to a weaker inorganic base like K₃PO₄ or K₂CO₃ can often suppress this side reaction.[8]

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can favor dehalogenation.[8] Monitor the reaction progress and aim to stop it once the starting material is consumed.

  • Solvent Choice: The solvent can influence the dehalogenation pathway. Aprotic solvents are generally preferred.[8]

Q5: Could the thioether itself be reacting under the coupling conditions?

While less common than catalyst poisoning, the C-S bond of the thioether can potentially undergo oxidative addition to the palladium catalyst, leading to undesired side products.[4] This is more likely with aryl thioethers under certain conditions. If you suspect this is occurring, a careful analysis of your crude reaction mixture for byproducts containing fragments of your thioether substrate is warranted.

Experimental Protocols

Protocol 1: General Procedure for Screening Ligands in Suzuki Coupling with a Thioether-Containing Substrate

This protocol outlines a parallel screening approach to identify the optimal ligand for your specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Thioether-containing boronic acid or ester (1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol% Pd)

  • Ligand (4.4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Array of reaction vials with stir bars

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide, boronic acid derivative, and base to each reaction vial.

  • In separate stock solutions, dissolve the palladium source and each ligand to be screened in the solvent.

  • Add the palladium source stock solution to each vial.

  • Add the respective ligand stock solution to each designated vial.

  • Seal the vials and place them in a pre-heated aluminum block on a stirrer plate.

  • Heat the reactions at a set temperature (e.g., 100 °C) for a specified time (e.g., 12-24 hours).

  • After cooling, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the conversion and yield for each reaction by LC-MS or GC-MS.

Protocol 2: A Starting Point for Suzuki Coupling of an Aryl Bromide with a Thioether-Containing Partner

This protocol provides a robust starting point that often proves successful for these challenging couplings.

Materials:

  • Aryl bromide (1.0 mmol)

  • Thioether-containing boronic acid (1.2 mmol)

  • XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried reaction flask equipped with a stir bar, add the aryl bromide, thioether-containing boronic acid, and potassium phosphate.

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the anhydrous, degassed dioxane via syringe.

  • Under a positive pressure of inert gas, add the XPhos Pd G3 pre-catalyst.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Problem: Catalyst Deactivation

The following diagram illustrates the competition between the productive Suzuki catalytic cycle and the off-cycle catalyst deactivation pathway caused by the thioether.

Suzuki_vs_Poisoning Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br)L_n Pd0->OxAdd + Ar-Br PoisonedPd L_nPd(0)(S-R') (Inactive Complex) Pd0->PoisonedPd + Thioether Transmetalation Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetalation + Ar'-B(OR)2 + Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-Ar' (Desired Product) RedElim->Product Thioether R-S-R' (Thioether Substrate)

Caption: Competing pathways: the productive Suzuki cycle and thioether-induced catalyst deactivation.

A logical approach to troubleshooting these reactions can be visualized as a decision tree.

Troubleshooting_Suzuki_Thioether Start Low Conversion with Aryl Bromide + Thioether Check_Basics Q: Are reagents pure & conditions inert? Start->Check_Basics Basics_Yes Yes Check_Basics->Basics_Yes Basics_No No Check_Basics->Basics_No Catalyst_System Q: Is the catalyst system optimal? Basics_Yes->Catalyst_System Fix_Basics Purify/replace reagents, ensure inert atmosphere Basics_No->Fix_Basics Fix_Basics->Start System_No No/Unsure Catalyst_System->System_No System_Yes Yes Catalyst_System->System_Yes Optimize_Catalyst Screen bulky, electron-rich ligands (e.g., XPhos, SPhos, NHCs). Use a modern pre-catalyst. System_No->Optimize_Catalyst Reaction_Cond Q: Are other conditions optimized? System_Yes->Reaction_Cond Optimize_Catalyst->Reaction_Cond Cond_No No/Unsure Reaction_Cond->Cond_No Cond_Yes Yes Reaction_Cond->Cond_Yes Optimize_Cond Screen bases (K3PO4, K2CO3), solvents (Dioxane, THF), and temperature. Cond_No->Optimize_Cond Side_Reactions Q: Are side reactions (e.g., dehalogenation) prevalent? Cond_Yes->Side_Reactions Optimize_Cond->Side_Reactions Side_Yes Yes Side_Reactions->Side_Yes Success Improved Conversion Side_Reactions->Success No Troubleshoot_Side Switch to weaker base, lower temperature, reduce reaction time. Side_Yes->Troubleshoot_Side Troubleshoot_Side->Success

Caption: A decision tree for troubleshooting low conversion in Suzuki couplings with thioethers.

References

  • Couto, C. G., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules, 26(16), 4787. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ACS Publications. Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters. Available at: [Link]

  • ResearchGate. Protecting Groups for Thiols Suitable for Suzuki Conditions. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7929–7939. Available at: [Link]

  • Macmillan Group. B-Alkyl Suzuki Couplings. Available at: [Link]

  • ResearchGate. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Available at: [Link]

  • RSC Publishing. Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. Available at: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • NIH. Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers. Available at: [Link]

  • NIH. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]

  • DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]

  • Schroeder Group - Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available at: [Link]

  • ACS Publications. Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • RSC Publishing. Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Organic & Biomolecular Chemistry. Available at: [Link]

  • Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros. Available at: [Link]

  • ACS Publications. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]

  • NIH. Palladium and Nickel-Catalyzed Decarbonylative C–S Coupling to Convert Thioesters to Thioethers. Available at: [Link]

  • MDPI. Palladium Catalysts for Cross-Coupling Reaction. Available at: [Link]

  • ACS Publications. Palladacycles of Thioethers Catalyzing Suzuki–Miyaura C–C Coupling: Generation and Catalytic Activity of Nanoparticles. Organometallics. Available at: [Link]

Sources

Removing copper impurities from 3-Bromo-5-(methylthio)phenol reactions

Author: BenchChem Technical Support Team. Date: March 2026

The Chemistry Context3-Bromo-5-(methylthio)phenol[1] is a highly functionalized aromatic building block. The phenolic hydroxyl group acts as a hard nucleophile, while the methylthio group provides soft, sulfur-based reactivity. When synthesizing or functionalizing this compound via copper-catalyzed cross-couplings (e.g., Ullmann-type reactions), the product's bidentate-like motif tightly chelates residual copper. This chelation drags heavy metals into the organic phase during workup, making standard aqueous washing ineffective and threatening ICH Q3D compliance for pharmaceutical intermediates.

Diagnostic Q&A: Troubleshooting Copper Contamination

Q: My standard aqueous washes (water/brine) are leaving >500 ppm copper in the organic phase. How can I break the product-metal chelate? A: Causality: The product's methylthio and phenolic groups form a stable coordination complex with copper. To strip the metal, you must introduce a competing ligand into the aqueous phase that is thermodynamically favored over your product. Solution: Using an aqueous wash of ethylenediaminetetraacetic acid (EDTA) or ammonium hydroxide is highly effective. EDTA forms a highly water-soluble, hexadentate complex with Cu(II) that rapidly partitions into the aqueous layer. Interestingly, the color of the aqueous layer serves as a reliable1[1].

Q: I am experiencing severe emulsions during the aqueous EDTA wash. What is the cause and how do I resolve it? A: Causality: Emulsions in these biphasic systems are typically Pickering emulsions, stabilized by fine, insoluble inorganic salts (e.g., CuI, Cu2O, or phosphate bases) suspended at the liquid-liquid interface. Solution: Before any liquid-liquid extraction, you must perform a strict 1[1] through a pad of Celite. Removing these heterogeneous particulates eliminates the emulsion stabilizers, allowing for rapid and clean phase separation.

Q: Aqueous washes reduced copper to 50 ppm, but I need it <15 ppm. What is the next step? A: When liquid-liquid extraction reaches its thermodynamic limit, you must switch to solid-supported metal scavengers for "polishing." Functionalized macroporous polymers, such as 2[2], or silica-based scavengers like3[3], rely on chemisorption to irreversibly bind trace metals. These scavengers are simply added to the organic solution, agitated, and filtered out.

Q: Should I use a silica-based (SiliaMetS) or polymer-based (QuadraPure) scavenger? A: This depends on your solvent and process scale. Silica-based scavengers (SiliaMetS) do not swell and are ideal for fixed-bed cartridges and flow chemistry. Polymer-based scavengers (QuadraPure) exhibit low swelling but are highly robust for batch stirring in solvents like DCM, DMF, or THF. For 3-Bromo-5-(methylthio)phenol, a thiol- or thiourea-functionalized scavenger is recommended due to copper's high affinity for sulfur donors.

Scavenger Selection Matrix

Scavenger TypeActive FunctionalityTarget Oxidation StateLoading Capacity (mmol/g)Optimal Solvent Compatibility
SiliaMetS® Imidazole ImidazoleCu(II), Cu(I)1.2 - 1.6DMF, THF, EtOAc, Alcohols
SiliaMetS® Thiol Thiol (-SH)Cu(I)1.2 - 1.5DCM, Toluene, Alcohols
QuadraPure™ TU ThioureaCu(I), Cu(II)1.0 - 2.0Broad (DCM, DMF, THF)
Aqueous EDTA Amine/CarboxylateCu(II)N/A (Liquid phase)Water / Biphasic systems

Workflows & Logical Relationships

G Start Crude Reaction Mixture (contains Cu salts) Filter 1. Celite Filtration (Removes insoluble salts) Start->Filter Extract 2. Aqueous EDTA Wash (Strips bulk Cu) Filter->Extract Check Cu < 15 ppm? Extract->Check Scavenger 3. Solid Scavenger Polish (e.g., QuadraPure TU) Check->Scavenger No Pure Pure 3-Bromo-5-(methylthio)phenol (ICH Q3D Compliant) Check->Pure Yes Scavenger->Pure

Workflow for sequential copper removal from crude phenolic mixtures.

ScavengerSelection Q1 Primary Copper Oxidation State Cu1 Cu(I) (e.g., CuI catalyst) Q1->Cu1 Cu2 Cu(II) (e.g., Oxidized species) Q1->Cu2 Thiol Soft Donor Scavengers (SiliaMetS Thiol / QuadraPure TU) Cu1->Thiol High affinity Amine Hard/Borderline Donors (SiliaMetS Imidazole / EDTA) Cu2->Amine High affinity Result Irreversible Chemisorption Thiol->Result Amine->Result

Decision tree for selecting copper scavenging strategies based on oxidation state.

Validated Methodologies

Protocol A: Bulk Copper Removal via Biphasic Extraction

Self-Validation Metric: The aqueous layer will transition from deep blue/green to colorless as copper is successfully purged from the organic phase.

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate) to ensure the 3-Bromo-5-(methylthio)phenol is fully dissolved.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove precipitated sodium, potassium, and copper salts. Causality: This prevents Pickering emulsions during the subsequent washes.

  • Extraction: Transfer the homogeneous filtrate to a separatory funnel. Add an equal volume of 0.1 M aqueous disodium EDTA (or 10% aqueous NH4OH).

  • Agitation: Shake vigorously for 2-3 minutes, venting frequently.

  • Separation: Allow the phases to separate. Drain the blue-tinted aqueous layer.

  • Iteration: Repeat the aqueous wash until the aqueous phase remains completely colorless.

Protocol B: Trace Metal Polishing via Solid-Supported Scavengers

Self-Validation Metric: ICP-MS or TXRF analysis of the final concentrated product should confirm Cu levels < 15 ppm.

  • Preparation: To the pre-washed organic layer (from Protocol A), add 5 grams of QuadraPure™ TU or SiliaMetS® Imidazole per 100 mL of solution.

  • Chemisorption: Agitate the suspension gently at room temperature for 16–24 hours. Note: The rate of metal scavenging can be increased by raising the temperature to 40°C or increasing the agitation rate.

  • Filtration: Remove the resin by simple filtration through a sintered glass funnel (or a VersaFlash cartridge).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the highly purified 3-Bromo-5-(methylthio)phenol.

References

  • Title: 3-Bromo-5-(methylthio)
  • Source: ACS Publications (Organic Process Research & Development)
  • Title: User Guide QuadraPure Metal Scavengers Source: Sigma-Aldrich URL
  • Title: SiliaMetS Metal Scavengers Source: Velocity Scientific Solutions URL
  • Source: ACS Publications (Organic Process Research & Development)

Sources

Technical Support Center: Solvent Selection for Recrystallization of 3-Bromo-5-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-Bromo-5-(methylthio)phenol via recrystallization. This document provides researchers, scientists, and drug development professionals with expert-driven insights and practical, step-by-step protocols to overcome common challenges associated with selecting an appropriate solvent system for this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 3-Bromo-5-(methylthio)phenol?

The primary goal is to purify the solid compound.[1][2] Recrystallization is a purification technique that separates a compound from its impurities based on differences in solubility.[3] The process involves dissolving the impure solid in a minimum amount of a hot solvent and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of pure crystals.[1] Impurities, which are either present in smaller amounts or are more soluble in the solvent, remain in the cooled solution (the "mother liquor").[4] For 3-Bromo-5-(methylthio)phenol, which serves as a key building block in the synthesis of pharmaceuticals and other complex organic molecules, achieving high purity is critical for downstream applications.[5]

Q2: How does the molecular structure of 3-Bromo-5-(methylthio)phenol influence solvent selection?

The structure of 3-Bromo-5-(methylthio)phenol is amphiphilic, meaning it possesses both polar and non-polar characteristics, which is the key to solvent selection.

  • Polar Features: The phenolic hydroxyl (-OH) group is polar and capable of hydrogen bonding.[6] This suggests solubility in polar solvents, particularly polar protic solvents like alcohols.

  • Non-Polar Features: The aromatic ring, the bromo (-Br) group, and the methylthio (-SCH3) group contribute to its non-polar character.[7][8] Thioethers are generally soluble in organic solvents.[8]

This dual nature indicates that a solvent of intermediate polarity or a mixed-solvent system will likely be required. The principle of "like dissolves like" is the foundational guide here.[9] A solvent that is too polar may dissolve the compound completely, even at room temperature, while a highly non-polar solvent may fail to dissolve it sufficiently even when hot.

Q3: What are the essential characteristics of an ideal recrystallization solvent?

An ideal solvent for recrystallizing 3-Bromo-5-(methylthio)phenol should meet several criteria:

  • Temperature-Dependent Solubility: The compound should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[1][10] This differential is crucial for maximizing crystal recovery.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor).[10]

  • Chemical Inertness: The solvent must not react with the compound.[4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[4][9]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[4]

  • Melting Point Consideration: The solvent's boiling point should be lower than the melting point of 3-Bromo-5-(methylthio)phenol to prevent the compound from "oiling out" instead of crystallizing.[9][11]

Experimental Protocol: Small-Scale Solvent Screening

Before committing to a bulk recrystallization, it is imperative to perform a small-scale solvent screening to identify a suitable solvent or mixed-solvent system.

Objective: To test the solubility of 3-Bromo-5-(methylthio)phenol in a range of solvents at room temperature and at the solvent's boiling point.

Materials:

  • Crude 3-Bromo-5-(methylthio)phenol (~20-30 mg per test)

  • Test tubes or small vials

  • A selection of potential solvents (see Table 1)

  • Heat gun or sand bath

  • Glass stirring rod

Procedure:

  • Preparation: Place approximately 20 mg of the crude compound into a test tube.

  • Room Temperature Test: Add the selected solvent dropwise (e.g., 0.5 mL at a time) while stirring at room temperature. Observe if the solid dissolves.

    • Observation A: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.[9]

  • Hot Solubility Test: If the solid is insoluble or sparingly soluble at room temperature, heat the mixture gently to the solvent's boiling point.[1] Add more solvent in small portions until the solid just dissolves.

    • Observation B: If the solid dissolves completely in the hot solvent, this is a promising candidate solvent.

    • Observation C: If a large volume of solvent is required or the solid does not dissolve, the solvent is unsuitable .

  • Cooling Test: If the solid dissolved upon heating (Observation B), allow the solution to cool slowly to room temperature, and then place it in an ice-water bath.

    • Observation D: If abundant, well-formed crystals appear, the solvent is an excellent candidate .

    • Observation E: If only a few crystals form, recovery will be low. Consider a mixed-solvent system.

    • Observation F: If the compound separates as an oil, see the troubleshooting section on "Oiling Out."

Table 1: Potential Solvents for Screening
Solvent ClassExample SolventsPredicted Suitability for 3-Bromo-5-(methylthio)phenol
Non-Polar Heptane, TolueneLikely poor solvents on their own, but may be effective as an anti-solvent in a mixed pair.
Moderately Polar Ethyl Acetate, DichloromethanePotentially good candidates for single-solvent recrystallization.
Polar Aprotic Acetone, AcetonitrileMay be too effective at dissolving the compound at room temperature.
Polar Protic Isopropanol, Ethanol, WaterAlcohols may be too effective. Water is likely a poor solvent but an excellent anti-solvent with an alcohol.

Troubleshooting Guide

Issue 1: The compound "oils out" instead of forming crystals.

Cause: This common issue, known as oiling out, occurs when the solid melts in the hot solvent before it dissolves or when a supersaturated solution cools below the compound's melting point.[11][12][13] The resulting liquid droplets rarely form pure crystals because impurities tend to be more soluble in the oil than in the solvent.[12][14]

Solutions:

  • Add More Solvent: Reheat the solution to redissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Cool again, very slowly.[11][12]

  • Lower the Solution Temperature: Use a solvent with a lower boiling point.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-solvent interface or adding a seed crystal of pure compound to provide a nucleation site.[11]

  • Switch to a Mixed-Solvent System: Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol) and slowly add a "bad" hot anti-solvent (e.g., water) until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.[15][16]

Issue 2: No crystals form upon cooling.

Cause: The solution is not sufficiently saturated, meaning too much solvent was added, or the solution has become super-saturated without a nucleation point.[11]

Solutions:

  • Reduce Solvent Volume: Gently boil off some of the solvent to increase the concentration of the solute and attempt to cool again.[11][12]

  • Induce Nucleation: Scratch the inner surface of the flask with a glass rod or add a seed crystal.[11]

  • Cool Further: Ensure the flask is thoroughly chilled in an ice-water bath for an extended period.

  • Use an Anti-Solvent: If using a single-solvent system, you can cautiously add a miscible anti-solvent dropwise to the cold solution to reduce the compound's solubility and force crystallization.

Issue 3: Crystal yield is very low.

Cause: This is often due to using an excessive amount of solvent, which keeps a significant portion of the compound dissolved in the cold mother liquor.[12] It can also result from premature crystallization during a hot filtration step.

Solutions:

  • Minimize Solvent: During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the compound.

  • Ensure Complete Cooling: Cool the flask in an ice bath for at least 15-20 minutes to minimize the compound's solubility in the mother liquor.

  • Concentrate the Mother Liquor: The filtrate can be partially evaporated and cooled again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

  • Re-evaluate the Solvent: The solubility curve of the compound in the chosen solvent may not be steep enough.[9] A different solvent with a larger difference in solubility between hot and cold may be necessary.

Visualization of the Solvent Selection Workflow

The following diagram outlines the logical decision-making process for selecting an appropriate recrystallization solvent system.

Solvent_Selection_Workflow start Start: Select a Potential Solvent add_solid Add ~20mg of compound to 0.5mL solvent start->add_solid dissolves_cold Dissolves in cold solvent? add_solid->dissolves_cold heat_mixture Heat mixture to boiling dissolves_cold->heat_mixture No reject_solvent Reject Solvent (Too soluble) dissolves_cold->reject_solvent Yes dissolves_hot Dissolves in hot solvent? heat_mixture->dissolves_hot cool_solution Cool solution slowly (room temp, then ice bath) dissolves_hot->cool_solution Yes reject_insoluble Reject Solvent (Insoluble) dissolves_hot->reject_insoluble No consider_mixed Consider for Mixed-Solvent System (as 'Good' Solvent) dissolves_hot->consider_mixed crystals_form Abundant crystals form? cool_solution->crystals_form accept_solvent Accept Solvent (Excellent Candidate) crystals_form->accept_solvent Yes low_yield Low Yield Consider Mixed-Solvent System (or concentrate mother liquor) crystals_form->low_yield No / Poor

Caption: A workflow for empirical solvent selection in recrystallization.

References

  • ACS Publications.

  • University of York.

  • Scribd.

  • ResearchGate.

  • Mettler Toledo.

  • ResearchGate.

  • Royal Society of Chemistry.

  • National Center for Biotechnology Information, U.S. National Library of Medicine.

  • [Recrystallization I.]([Link] I.pdf) Drew University.

  • Chemistry LibreTexts.

  • [Mixed Solvent Recrystallization.]([Link] Solvent Recrystallization.pdf) Drew University.

  • Thermo Fisher Scientific.

  • Reddit.

  • University of York.

  • Wisdom Lib.

  • Scribd.

  • [Recrystallization method.]([Link] method.pdf) Imperial College London.

  • Benchchem.

  • Mettler Toledo.

  • California State University, Sacramento.

  • Fiveable.

  • MIT OpenCourseWare.

  • Scribd.

  • Amrita Vishwa Vidyapeetham.

  • Beilstein Journal of Organic Chemistry.

  • CyclicPharma.

  • Master Organic Chemistry.

  • PubChem, National Center for Biotechnology Information.

  • Cheméo.

  • ChemicalBook.

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Technical Support Center: Overcoming Steric Hindrance in 3,5-Disubstituted Phenol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of reactions involving 3,5-disubstituted phenols. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet significant challenge of steric hindrance. The bulky substituents at the 3 and 5 positions can significantly impede reactions at the hydroxyl group and the ortho and para positions of the aromatic ring. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these synthetic hurdles.

Our approach is rooted in a deep understanding of reaction mechanisms and practical, field-proven insights. We aim to not only provide solutions but also to explain the underlying principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why are my standard O-acylation/O-alkylation reactions failing with 3,5-disubstituted phenols?

A1: The substituents at the 3 and 5 positions create significant steric bulk around the phenolic hydroxyl group. This physically obstructs the approach of reagents, leading to slow or non-existent reactions under standard conditions. The hydroxyl group's nucleophilicity may also be reduced due to electronic effects from the substituents.

Q2: I'm observing very low yields in my cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). What is the likely cause?

A2: Steric hindrance is a major obstacle in cross-coupling reactions involving 3,5-disubstituted phenols.[1] The bulky substituents can prevent the efficient formation of the key catalytic intermediates. For instance, in Suzuki-Miyaura coupling, the transmetalation step can be particularly sensitive to steric hindrance.[2] Similarly, in Buchwald-Hartwig amination, the reductive elimination step to form the C-N bond can be sterically hindered.

Q3: Are there any general strategies to improve reaction outcomes with these sterically hindered phenols?

A3: Yes, several strategies can be employed:

  • Catalyst and Ligand Selection: Utilize catalysts and ligands specifically designed for sterically demanding substrates.[3][4]

  • Reaction Conditions: Higher temperatures, microwave irradiation, or sonication can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[5][6][7]

  • Reagent Choice: Employ smaller, more reactive reagents where possible.

  • Protecting Groups: In multi-step syntheses, consider using a protecting group for the phenolic hydroxyl to prevent unwanted side reactions and then deprotecting it at a later stage.[8][9][10]

Q4: How can I selectively functionalize the ortho-position of a 3,5-disubstituted phenol?

A4: Ortho-selective functionalization is challenging due to the steric hindrance from the 3,5-substituents and the hydroxyl group. Directed ortho-metalation (DoM) is a powerful strategy, often employing a directing group on the phenol.[11] Alternatively, certain catalytic systems can favor ortho-functionalization.[11]

Troubleshooting Guide: Specific Issues and Solutions

Issue 1: Inefficient O-Arylation (Ullmann Condensation)

Question: My Ullmann condensation to form a diaryl ether with a 3,5-di-tert-butylphenol is giving me less than 10% yield, even at high temperatures. What can I do?

Answer: This is a classic case of severe steric hindrance. Traditional Ullmann conditions often fail with such bulky substrates. Here's a breakdown of the problem and a recommended protocol:

Causality: The traditional copper-catalyzed Ullmann reaction requires the formation of a copper phenoxide, which then undergoes oxidative addition with an aryl halide. The bulky 3,5-substituents hinder both the formation of the copper phenoxide and the subsequent approach of the aryl halide.

Recommended Solution: Ligand-Accelerated Copper-Catalyzed O-Arylation

Modern advancements in copper catalysis have introduced ligands that can significantly accelerate the reaction and overcome steric barriers. Picolinic acid, in particular, has shown great efficacy.[12][13][14]

Experimental Protocol: Picolinic Acid-Mediated O-Arylation of a Hindered Phenol [13]

  • Reagents and Setup:

    • 3,5-disubstituted phenol (1.2 mmol)

    • Aryl iodide or bromide (1.0 mmol)

    • Copper(I) iodide (CuI) (5-10 mol%)

    • Picolinic acid (10-20 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol)

    • Anhydrous Dimethyl sulfoxide (DMSO) (2.0 mL)

    • Oven-dried screw-cap test tube with a magnetic stir bar.

  • Procedure:

    • To the test tube, add CuI, picolinic acid, the aryl halide (if solid), the 3,5-disubstituted phenol, and K₃PO₄.

    • Evacuate and backfill the tube with argon three times.

    • Under a counterflow of argon, add DMSO via syringe.

    • Place the tube in a preheated oil bath at 80-100 °C and stir vigorously for 24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, add ethyl acetate and water, and proceed with standard aqueous workup and purification.

Diagram: Proposed Catalytic Cycle for Ligand-Accelerated O-Arylation

G cluster_catalyst Catalyst Regeneration Cu(I)X Cu(I)X Phenol + Base Phenol + Base Phenoxide Phenoxide Phenol + Base->Phenoxide Cu(I)-Phenoxide Cu(I)-Phenoxide Phenoxide->Cu(I)-Phenoxide Ligand (Picolinic Acid) Cu(III) Intermediate Cu(III) Intermediate Cu(I)-Phenoxide->Cu(III) Intermediate Oxidative Addition (Ar-X) Diaryl Ether Diaryl Ether Cu(III) Intermediate->Diaryl Ether Reductive Elimination Diaryl Ether->Cu(I)X Product Release

Caption: A simplified catalytic cycle for copper-catalyzed O-arylation.

Issue 2: Poor Yields in Friedel-Crafts Acylation

Question: I am attempting a Friedel-Crafts acylation on a 3,5-dimethylphenol, but I am getting a mixture of O-acylated and C-acylated products with low overall yield. How can I improve the selectivity for C-acylation?

Answer: The competition between O-acylation and C-acylation is a common issue with phenols in Friedel-Crafts reactions.[15] The hydroxyl group is a strong nucleophile, leading to the formation of the phenyl ester (O-acylation). For sterically hindered phenols, this can be even more pronounced as the ortho and para positions are less accessible.

Causality: The Lewis acid catalyst (e.g., AlCl₃) can coordinate to both the acylating agent and the phenolic oxygen. Coordination to the phenolic oxygen can favor O-acylation. To promote C-acylation, the conditions must favor electrophilic attack on the aromatic ring.

Recommended Solution: Microwave-Assisted, Catalyst-Free Acylation or Fries Rearrangement

For some substrates, microwave-assisted acylation in neat acetic anhydride can provide excellent yields of the O-acylated product without the need for a catalyst.[5] This ester can then be subjected to a Fries rearrangement to obtain the C-acylated product. Alternatively, specific catalysts can promote direct C-acylation.

Experimental Protocol: Microwave-Assisted O-Acylation [5]

  • Reagents and Setup:

    • 3,5-disubstituted phenol (1.0 mmol)

    • Acetic anhydride (neat, sufficient to dissolve the phenol, e.g., 2.0 mL)

    • Microwave reactor vial with a stir bar.

  • Procedure:

    • Combine the phenol and acetic anhydride in the microwave vial.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate at a suitable temperature (e.g., 150-200 °C) for a short duration (e.g., 5-15 minutes).

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, carefully quench the reaction with water and extract the product.

Data Summary: Comparison of Acylation Methods

MethodCatalystTemperatureTimeTypical Yield (Hindered Phenol)Selectivity
Conventional AlCl₃Room Temp - RefluxSeveral hoursLow to moderateMixture of O- and C-acylation
Microwave None150-200 °C5-15 minHighPrimarily O-acylation[5]
Zn(ClO₄)₂·6H₂O Zn(ClO₄)₂·6H₂ORoom Temp - 80 °CVariesExcellentO-acylation[16]
Issue 3: Failed Mitsunobu Reaction for Ether Synthesis

Question: My Mitsunobu reaction between a 3,5-disubstituted phenol and a secondary alcohol is not proceeding. I've left it for 48 hours with no product formation.

Answer: The Mitsunobu reaction is notoriously sensitive to steric hindrance, both at the nucleophile (the phenol) and the alcohol.[6][7] With a hindered phenol and a secondary alcohol, the reaction rate can be extremely slow.

Causality: The reaction proceeds through the formation of an alkoxyphosphonium salt. The sterically hindered phenoxide is a poor nucleophile, and its attack on the activated alcohol is slow.

Recommended Solution: Sonication-Assisted Mitsunobu Reaction

The application of ultrasound (sonication) can dramatically accelerate sterically hindered Mitsunobu reactions.[6][7] The cavitation effects generated by ultrasound provide localized high temperatures and pressures, promoting the reaction.

Experimental Protocol: Sonication-Assisted Mitsunobu Reaction [6]

  • Reagents and Setup:

    • 3,5-disubstituted phenol (1.0 mmol)

    • Secondary alcohol (1.2 mmol)

    • Triphenylphosphine (PPh₃) (1.5 mmol)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 mmol)

    • Anhydrous THF (as concentrated as possible, e.g., 3.0 M)

    • Reaction vessel suitable for sonication.

  • Procedure:

    • Dissolve the phenol, alcohol, and PPh₃ in THF in the reaction vessel.

    • Place the vessel in an ultrasonic bath.

    • Slowly add the DIAD or DEAD to the sonicating mixture.

    • Continue sonication for 15-60 minutes, monitoring the reaction by TLC.

    • Upon completion, quench the reaction and proceed with purification.

Diagram: Workflow for Overcoming Hindered Mitsunobu Reactions

G Start Hindered Mitsunobu Reaction Conventional Conventional Conditions (Stirring, Room Temp) Start->Conventional Sonication Sonication-Assisted (High Concentration, Ultrasound) Start->Sonication No_Product No or Low Product Conventional->No_Product High_Yield High Yield of Desired Ether Sonication->High_Yield

Caption: Decision workflow for hindered Mitsunobu reactions.

Analytical Characterization

Accurate monitoring and characterization are crucial for optimizing these challenging reactions.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective tool. For more complex mixtures, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS) is recommended.[17]

  • Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. For novel compounds, 2D NMR techniques (COSY, HSQC, HMBC) can confirm connectivity. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition.

References

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link][12][13][14]

  • Ye, M., & Cun, G. (2022). Overcoming O–H Insertion to Para-Selective C–H Functionalization of Free Phenols: Rh(II)/Xantphos Catalyzed Geminal Difunctionalization of Diazo Compounds. Organic Letters, 24(17), 3246–3251. [Link][18][19]

  • Troftgruben, M. H. S., & Oldenburg, I. (2021). Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. The Journal of Organic Chemistry, 86(23), 16374–16382. [Link][5]

  • Shivani, S., Gulhane, R., & Chakraborti, A. K. (2007). Zinc perchlorate hexahydrate [Zn(ClO4)2·6H2O] as acylation catalyst for poor nucleophilic phenols, alcohols and amines: Scope and limitations. Journal of Molecular Catalysis A: Chemical, 265(1-2), 166-175. [Link][16]

  • Demko, Z. P., & Sharpless, K. B. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(24), 9470–9471. [Link][6][7]

  • Li, B., et al. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Molecules, 28(8), 3397. [Link][20][21]

  • Wang, C., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. European Journal of Medicinal Chemistry, 233, 114227. [Link][11]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][2]

  • Padró, J. M., et al. (2024). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Catalysis Science & Technology, 14, 12-34. [Link][15]

  • El-Kashef, H., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7, 17804. [Link][1]

  • Zhang, Y., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 55(82), 12342-12345. [Link][3]

  • ResearchGate. (n.d.). Functionalized sterically hindered Suzuki-Miyaura cross-couplings... [Link][4]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link][8]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. [Link][9]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link][10]

  • OSHA. (n.d.). PHENOL AND CRESOL. [Link][17]

Sources

Validation & Comparative

Structural Validation & Spectral Benchmarking: 3-Bromo-5-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

3-Bromo-5-(methylthio)phenol (CAS: 1243394-57-1) is a high-value intermediate, particularly in the synthesis of PROTAC linkers and kinase inhibitors where the meta-substitution pattern is critical for binding pocket geometry.

The primary analytical challenge lies in regio-differentiation . Synthetic routes often yield mixtures of the 1,3,5-substituted target and its 1,2,4-isomers (e.g., 2-bromo-4-(methylthio)phenol). Furthermore, the phenolic proton (-OH) is labile, leading to "silent" spectra in standard solvents, which complicates purity assessment.

This guide compares Solvent Systems and Isomeric Profiles to establish a robust protocol for validating this specific structure.

Strategic Comparison: Solvent System Performance

For this specific phenol, the choice of deuterated solvent is not merely about solubility; it is the determining factor in observing the complete proton count.

Comparative Matrix: CDCl₃ vs. DMSO-d₆[1][2]
FeatureOption A: Chloroform-d (CDCl₃) Option B: DMSO-d₆ (Recommended) Scientific Rationale
Phenol (-OH) Visibility Poor / Invisible . Often appears as a broad hump or exchanges with trace water.Excellent . Appears as a sharp singlet at 9.5–10.0 ppm.DMSO acts as a H-bond acceptor, "locking" the -OH proton and slowing exchange rates.
Aromatic Resolution Good . Sharp peaks, but risk of overlap with CHCl₃ residual (7.26 ppm).High . Shifts aromatic protons downfield, often separating multiplets.Polarity differences alter magnetic anisotropy, unmasking overlapping signals.
Water Interference High Risk . H₂O appears ~1.56 ppm, often obscuring aliphatic impurities.Manageable . H₂O appears ~3.33 ppm, distinct from the -SMe signal (~2.5 ppm).Critical for quantifying the methylthio group integration.
Suitability Rapid screening; non-polar impurities.Full Structural Characterization .DMSO-d₆ is required to confirm the presence of the free phenol.
Decision Logic for Solvent Selection

SolventLogic cluster_outcome Outcome Start Start: Sample Analysis CheckOH Requirement: Confirm -OH Presence? Start->CheckOH Solubility Check Solubility CheckOH->Solubility Yes (Full Char.) CDCl3 Use CDCl3 CheckOH->CDCl3 No (Routine Purity) DMSO Use DMSO-d6 Solubility->DMSO Standard Protocol ResultA Risk: Missing -OH signal Risk: Overlap with CHCl3 CDCl3->ResultA ResultB Benefit: Sharp -OH (~9.8 ppm) Benefit: Distinct -SMe (~2.5 ppm) DMSO->ResultB

Caption: Decision matrix for solvent selection. DMSO-d6 is prioritized for 3-Bromo-5-(methylthio)phenol to validate the hydroxyl group.

Reference Standard: Theoretical 1H NMR Data

Due to the specific substitution pattern, the aromatic region shows a characteristic "1,3,5-pattern" (three distinct triplets or doublets of doublets with small coupling constants,


 Hz).

Solvent: DMSO-d₆ (Reference ~2.50 ppm for solvent residual) Frequency: 400 MHz

AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
-OH 9.80 – 10.10 Singlet (s)1H-Disappears on D₂O shake. Confirms free phenol.[1]
Ar-H (C2) 6.85 – 6.95 Triplet (t)1H

Positioned between -OH and -Br. Shielded by -OH.
Ar-H (C4) 6.75 – 6.85 Triplet (t)1H

Positioned between -OH and -SMe. Most shielded.
Ar-H (C6) 7.10 – 7.25 Triplet (t)*1H

Positioned between -Br and -SMe. Deshielded by -Br.
-S-CH₃ 2.45 – 2.50 Singlet (s)3H-Diagnostic Peak. Distinct from -O-CH₃ (~3.8 ppm).

*Note: In lower resolution spectra (<300 MHz), these may appear as singlets. The "Triplet" appearance is due to coupling with two other meta-protons.

Structural Connectivity & Assignment Logic

StructureMap cluster_substituents Substituents cluster_protons Aromatic Protons Center Benzene Ring H2 H2 (btwn OH/Br) Center->H2 H4 H4 (btwn OH/SMe) Center->H4 H6 H6 (btwn Br/SMe) Center->H6 Br -Br (Pos 3) Inductive Withdrawing Br->Center Deshields o Br->H2 Deshielding Br->H6 Deshielding OH -OH (Pos 1) Resonance Donor OH->Center Shields o/p OH->H2 Strong Shielding OH->H4 Strong Shielding SMe -SMe (Pos 5) Weak Donor SMe->Center Shields o/p

Caption: Substituent effect map. H6 is the most downfield aromatic signal due to the deshielding effect of Bromine and lack of ortho-shielding from the Hydroxyl group.

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducibility and minimizes artifacts from water or oxidation (disulfides).

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of 3-Bromo-5-(methylthio)phenol.

  • Solvent: Add 0.6 mL DMSO-d₆ (99.9% D).

    • Critical: Use a fresh ampoule to minimize water content. High water content causes the -OH peak to broaden and shift upfield.

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.

Step 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard proton).

  • Relaxation Delay (D1): Set to 2.0 seconds (minimum).

    • Reasoning: Aromatic protons and the isolated methyl group can have longer T1 relaxation times. A short D1 leads to integration errors (underestimating the -SMe group).

  • Scans (NS): 16 or 32 (sufficient for >5 mg sample).

  • Spectral Width: -2 to 14 ppm (to capture the downfield phenol).

Step 3: Processing & Validation
  • Phasing: Apply manual phasing. The -SMe singlet (2.5 ppm) is a good anchor for phase correction.

  • Integration:

    • Calibrate the -SMe singlet to 3.00.

    • Verify the aromatic region integrates to 1:1:1.

    • Verify the -OH singlet integrates to ~1.0 (may be 0.8–0.9 due to exchange).

  • D₂O Shake (Optional Validation):

    • Add 1 drop of D₂O to the tube.

    • Shake and re-run.

    • Result: The peak at ~9.8 ppm should disappear. If a peak at ~2.5 ppm disappears, your product is not the methylthio ether but likely a salt or impurity.

Troubleshooting & Impurity Profiling

Comparing the target spectrum against common synthetic byproducts is essential for drug development quality control.

Impurity / IsomerSpectral Differentiator
2-Bromo-4-(methylthio)phenol (Regioisomer)Coupling Pattern: Shows a doublet (

Hz) for ortho-coupling. The target (1,3,5) shows only meta-coupling (

Hz).
3,5-Dibromophenol (Starting Material)Missing Methyl: No singlet at 2.5 ppm.[2] Aromatic region simplifies to a triplet and doublet (2:1 ratio).
Disulfide Dimer (Oxidation Product)Shift in Methyl: The -SMe peak shifts downfield slightly (approx 0.2–0.3 ppm shift) due to the S-S bond.
Residual Solvent (Ethyl Acetate) distinct Multiplets: Quartet at 4.03 ppm, Singlet at 1.99 ppm, Triplet at 1.17 ppm (in DMSO).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Standard text for substituent additivity rules).

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Journal of Organic Chemistry.

  • SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST). (Used for benchmarking benzene derivative shifts). [Link]

Sources

Comparative Guide: IR Spectroscopy of Phenol vs. Thioether Groups

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Peaks of Phenol and Thioether Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Loud" vs. The "Silent"

In drug development and structural elucidation, Infrared (IR) spectroscopy serves as a first-line diagnostic tool. However, its utility varies drastically between functional groups based on their dipole moment sensitivity.

This guide compares two common moieties found in active pharmaceutical ingredients (APIs): Phenols (Ar-OH) and Thioethers (R-S-R') .

  • Phenols are IR "superstars," exhibiting intense, broad, and diagnostic bands due to strong polarity and hydrogen bonding.

  • Thioethers are IR "ghosts," showing weak to non-existent absorption bands due to the low polarity of the C–S bond.

Key Takeaway: While IR is definitive for phenols, it is often insufficient for positive identification of thioethers without complementary Raman spectroscopy.

Fundamental Vibrational Physics

To interpret the spectra accurately, one must understand the causality of the signal intensity. IR absorption intensity is proportional to the square of the change in dipole moment (


) during vibration.
FeaturePhenol (Ar-OH)Thioether (C-S-C)
Bond Polarity High (O is highly electronegative)Low (S and C have similar electronegativity)
Dipole Change Large change during stretchMinimal change during stretch
IR Intensity Strong / Very StrongWeak / Variable
Raman Intensity WeakStrong (High polarizability change)

Comparative Spectral Analysis

Quantitative Peak Assignments

The following table summarizes the diagnostic peaks. Note the stark contrast in intensity and reliability.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityShapeDiagnostic Value
Phenol O–H Stretch 3200–3600 StrongBroadHigh (H-bonding dependent)
C–O Stretch1200–1230StrongSharpHigh (Distinguishes from aliphatic alcohols)
Ring C=C1500–1600MediumSharpMedium (Generic aromatic)
O–H Bend (in-plane)1330–1390MediumBroadLow (Often obscured)
Thioether C–S Stretch 600–700 Weak SharpLow (Often obscured by fingerprint)
C–S Stretch (alt)1050–1200WeakVariableVery Low (Coupled with C-C)

-CH₂ Scissor
~1420MediumSharpLow (Shifted slightly by S)
Deep Dive: The Phenol Signature

Phenols dominate the spectrum. The O–H stretch is the primary indicator.

  • Hydrogen Bonding: In solid or neat liquid samples, phenols form extensive H-bond networks, broadening the peak significantly (3200–3550 cm⁻¹).[1]

  • The C–O Shift: Unlike aliphatic alcohols (C–O stretch ~1050–1150 cm⁻¹), phenols show this band higher (~1220 cm⁻¹) due to resonance character increasing the C–O bond order.

Deep Dive: The Thioether Challenge

The C–S stretch typically appears in the "fingerprint region" (600–700 cm⁻¹), where many other bending modes (C-H, ring deformations) overlap.

  • Why it fails: The C–S bond has a small dipole moment. Stretching it does not significantly perturb the electric field, resulting in low photon absorption.

  • False Negatives: It is common for a pure thioether drug intermediate to show no distinct functional group peaks in the standard 4000–600 cm⁻¹ window, appearing only as "hydrocarbon noise."

Visualization: Identification Logic

The following diagram illustrates the decision workflow when analyzing an unknown sample suspected to contain these groups.

SpectralAnalysis Start Unknown Sample Spectrum CheckOH Check 3200-3600 cm⁻¹ Start->CheckOH BroadPeak Strong, Broad Peak? CheckOH->BroadPeak CheckCO Check 1200-1230 cm⁻¹ (C-O Stretch) BroadPeak->CheckCO Yes NoOH No Significant OH Peak BroadPeak->NoOH No PhenolConfirmed PHENOL CONFIRMED (High Confidence) CheckCO->PhenolConfirmed Strong Band Present CheckFingerprint Check 600-700 cm⁻¹ (Weak Bands) NoOH->CheckFingerprint Ambiguous Ambiguous/Weak Signal CheckFingerprint->Ambiguous Weak/Obscured RamanAction REQUIRED ACTION: Run Raman Spectroscopy Ambiguous->RamanAction ThioetherConfirmed THIOETHER CONFIRMED (Strong Raman Shift ~650-750 cm⁻¹) RamanAction->ThioetherConfirmed

Figure 1: Decision logic for differentiating Phenols and Thioethers. Note that Thioether identification often triggers a requirement for Raman spectroscopy due to IR limitations.

Experimental Protocols

Protocol A: The "Dilution Test" for Phenol Characterization

Purpose: To distinguish between intermolecular H-bonding (concentration dependent) and intramolecular H-bonding (concentration independent, often relevant in ortho-substituted drug scaffolds).

  • Preparation: Prepare a 10% w/v solution of the analyte in a non-polar solvent (e.g., CCl₄ or CS₂ - Note: Handle CS₂ with extreme caution due to flammability).

  • Baseline Scan: Collect the spectrum in a liquid cell (0.1 mm path length). Observe the broad band at ~3300 cm⁻¹.[2][1][3]

  • Serial Dilution: Dilute the sample to 1% and then 0.1%.

  • Analysis:

    • Intermolecular (Dimers/Polymers): The broad band at 3300 cm⁻¹ will decrease, and a sharp "free" O–H peak will emerge at ~3600 cm⁻¹.

    • Intramolecular (Chelation): The band position and shape will remain largely unchanged regardless of dilution.

Protocol B: Complementary Detection of Thioethers

Purpose: To positively identify a thioether when IR is inconclusive. Method: Raman Spectroscopy.[4][5]

  • Sample Prep: Place solid powder in a glass capillary or on a microscope slide. No KBr dilution is needed (Raman is scattering, not absorption).

  • Excitation: Use a 785 nm or 1064 nm laser to minimize fluorescence interference common in organic drug molecules.

  • Acquisition: Scan the 400–1000 cm⁻¹ region.

  • Validation: Look for a strong, sharp peak between 650–750 cm⁻¹ (C–S aliphatic stretch) or 1080 cm⁻¹ (Aromatic-S).

    • Mechanism:[6] The C–S bond is highly polarizable (large electron cloud on Sulfur), making it a strong Raman scatterer despite being a weak IR absorber.

References

  • Doc Brown's Chemistry. (2025). Interpretation of the infrared spectrum of phenol. Retrieved from

  • LibreTexts Chemistry. (2022). Spectroscopy of Alcohols and Phenols. Retrieved from

  • Chemistry Steps. (2025). Interpreting IR Spectra. Retrieved from

  • Photothermal. (2025). Traditional IR vs Raman Spectroscopy. Retrieved from

  • Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from

Sources

A Comparative Guide to the HPLC Analysis of 3-Bromo-5-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and specialty chemical synthesis, the accurate and efficient analysis of intermediates is paramount. 3-Bromo-5-(methylthio)phenol, a key building block, presents a unique analytical challenge due to its combination of a halogenated aromatic ring and a sulfur-containing moiety. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the analysis of this compound, offering scientifically grounded insights for researchers, scientists, and professionals in drug development.

The Analytical Imperative: Why Methodical HPLC is Crucial

3-Bromo-5-(methylthio)phenol is a versatile precursor in the synthesis of more complex molecules. The presence of bromo, methylthio, and hydroxyl functional groups allows for a variety of subsequent chemical modifications. Consequently, a robust analytical method is essential to ensure the purity of this starting material, monitor reaction progress, and characterize any impurities. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for such analyses due to its high resolving power and sensitivity.[1]

A Foundational HPLC Method for 3-Bromo-5-(methylthio)phenol

While a specific, standardized HPLC method for 3-Bromo-5-(methylthio)phenol is not widely published, a robust starting point can be developed based on the analysis of structurally similar compounds, such as 3-bromophenol and other halogenated phenols.[2][3] A reverse-phase approach is the most logical choice, given the non-polar nature of the brominated aromatic ring and the methylthio group.

Proposed HPLC Parameters:
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction with the analyte, which is key for retention in reverse-phase chromatography.[4] The column dimensions and particle size represent a good balance between resolution and analysis time for standard HPLC systems.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileThe acidic aqueous mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention. Acetonitrile is a common organic modifier that provides good elution strength for this type of analyte.
Gradient 50% B to 90% B over 15 minutesA gradient elution is recommended to ensure the timely elution of the target analyte while also effectively separating it from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times. 30 °C is a common starting point that can be adjusted to optimize separation.[5]
Detection UV at 254 nmThe aromatic ring of the molecule is expected to have strong UV absorbance at this wavelength, providing good sensitivity.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

Comparative Analysis of Analytical Techniques

While the proposed HPLC method provides a solid foundation, alternative and advanced techniques may offer advantages in specific contexts.

TechniquePrincipleAdvantages for 3-Bromo-5-(methylthio)phenol AnalysisDisadvantages
HPLC (Proposed Method) Partitioning between a liquid mobile phase and a solid stationary phase.Robust, versatile, and widely available. Good for routine purity analysis.Longer analysis times compared to UHPLC.
UHPLC Similar to HPLC but uses columns with smaller particles (<2 µm) and higher pressures.[1]Faster analysis times, higher resolution, and lower solvent consumption.[1]Requires specialized high-pressure instrumentation.
GC-MS Separation based on volatility in the gas phase, followed by mass spectrometric detection.[2]High sensitivity and provides structural information from mass fragmentation patterns, aiding in impurity identification.[2]Requires derivatization of the polar hydroxyl group to improve volatility. Potential for thermal degradation of the analyte.
HTLC HPLC performed at elevated temperatures (e.g., >60 °C).[1]Reduced mobile phase viscosity allows for faster flow rates and shorter analysis times. Can alter selectivity.[1]Potential for analyte degradation at higher temperatures. Requires specialized column and instrument setups.

In-Depth Experimental Protocol: HPLC Analysis

This section provides a step-by-step methodology for the proposed HPLC analysis of 3-Bromo-5-(methylthio)phenol.

Reagents and Materials
  • 3-Bromo-5-(methylthio)phenol standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (85%)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrument and Conditions
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (v/v)

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 50% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation
  • Standard Preparation: Accurately weigh approximately 10 mg of 3-Bromo-5-(methylthio)phenol standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

  • Working Standard: Dilute the stock solution to a final concentration of 0.1 mg/mL using the same solvent mixture.

  • Sample Preparation: Prepare unknown samples in the same manner as the working standard.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Analysis and Data Interpretation
  • Inject the working standard to determine the retention time and peak area of 3-Bromo-5-(methylthio)phenol.

  • Inject the unknown samples.

  • Calculate the purity of the unknown samples based on the peak area percentage of the main peak relative to the total peak area of all components.

Visualizing the Workflow and Method Development Logic

To further clarify the experimental process and the underlying logic of method development, the following diagrams are provided.

Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis reagents Reagents & Solvents standard Prepare Standard (0.1 mg/mL) reagents->standard sample Prepare Sample reagents->sample mobile_phase Prepare Mobile Phases A & B reagents->mobile_phase injection Inject Sample (10 µL) standard->injection sample->injection instrument Instrument Setup (Column, Temp, Flow) mobile_phase->instrument instrument->injection separation Gradient Separation injection->separation detection UV Detection (254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for the HPLC analysis of 3-Bromo-5-(methylthio)phenol.

MethodDev cluster_choices Method Development Choices cluster_optimization Optimization Parameters analyte Analyte Properties (3-Bromo-5-(methylthio)phenol) column Column Selection (C18 for hydrophobicity) analyte->column mobile_phase Mobile Phase (ACN/H2O, acidic pH) analyte->mobile_phase detection Detection Wavelength (UV @ 254 nm for aromatic ring) analyte->detection gradient Gradient Profile column->gradient mobile_phase->gradient outcome Desired Outcome (Good Resolution, Peak Shape, Reasonable Run Time) gradient->outcome flow_rate Flow Rate flow_rate->outcome temperature Column Temperature temperature->outcome

Caption: Logical relationships in HPLC method development for 3-Bromo-5-(methylthio)phenol.

Conclusion

This guide provides a comprehensive framework for the HPLC analysis of 3-Bromo-5-(methylthio)phenol. The proposed reverse-phase method serves as a robust starting point for routine analysis. For more demanding applications, such as high-throughput screening or in-depth impurity profiling, techniques like UHPLC and GC-MS offer significant advantages. The choice of analytical method should always be guided by the specific requirements of the analysis, including the need for speed, resolution, and structural information.

References

  • ResearchGate. 7 Analytical Methods. Available from: [Link]

  • SIELC Technologies. Phenol, 3-bromo-. Available from: [Link]

  • Google Patents. US3358045A - Separation of thiophenol impurities from cresylic acid.
  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • SIELC Technologies. Separation of 3-Methyl-4-(methylthio)phenol on Newcrom R1 HPLC column. Available from: [Link]

  • PubChem. 3-Bromo-5-methylphenol. Available from: [Link]

  • PubMed. Recent developments in the HPLC separation of phenolic compounds. Available from: [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. Available from: [Link]

  • MDPI. Techniques for Analysis of Plant Phenolic Compounds. Available from: [Link]

  • NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Phenol. Available from: [Link]

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A Comparative Guide to the Crystal Structures of 3-Bromo-5-(methylthio)phenol Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Bromo-Thiophenol Scaffolds

3-Bromo-5-(methylthio)phenol serves as a versatile building block in organic synthesis, primarily due to the distinct reactivity of its three functional groups: the phenolic hydroxyl, the bromo substituent, and the methylthio group.[1] The bromine atom, in particular, provides a handle for various cross-coupling reactions, enabling the synthesis of a diverse range of derivatives.[1] The methylthio group influences the electronic properties of the aromatic ring and can be a site for further chemical modification.[1]

The three-dimensional arrangement of molecules in the solid state, dictated by their crystal structure, profoundly impacts their physicochemical properties, including solubility, melting point, and bioavailability. Therefore, the crystallographic analysis of derivatives of 3-bromo-5-(methylthio)phenol is crucial for understanding their structure-property relationships. This guide will delve into the crystal structures of several related bromo-substituted aromatic compounds, providing a comparative framework for researchers working with this chemical scaffold.

Comparative Analysis of Crystal Structures

This section compares the crystallographic data of three bromo-substituted aromatic compounds that share some structural similarities with 3-bromo-5-(methylthio)phenol. The analysis focuses on key parameters that govern the crystal packing and intermolecular interactions.

Compound(E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile4-Bromo-2-[(phenylimino)methyl]phenol2-[(3-Bromo-phenylimino)methyl]phenol
Molecular Formula C₈H₆BrNSC₁₃H₁₀BrNOC₁₃H₁₀BrNO
Crystal System OrthorhombicOrthorhombicMonoclinic
Space Group P2₁2₁2₁Not specifiedP2₁
Unit Cell Dimensions a = 6.1347(5) Åb = 7.1124(3) Åc = 19.8245(13) Åa = 12.353(3) Åb = 4.5092(9) Åc = 19.778(4) Åa = 3.928(14) Åb = 10.590(4) Åc = 13.212(5) Åβ = 97.360(4)°
Key Intermolecular Interactions C-H···N interactions forming ribbonsIntramolecular O-H···N hydrogen bondIntermolecular C-H···O and π···π interactions
Reference [2][3][4][5][6]

Key Insights from the Comparison:

  • Influence of Functional Groups on Crystal Packing: The nature of the functional groups significantly influences the type of intermolecular interactions and, consequently, the crystal packing. In (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile, the nitrile group participates in C-H···N interactions, leading to the formation of molecular ribbons.[2][3] In contrast, the Schiff base derivatives, 4-Bromo-2-[(phenylimino)methyl]phenol and 2-[(3-Bromo-phenylimino)methyl]phenol, exhibit hydrogen bonding involving the phenolic hydroxyl and imino nitrogen atoms, as well as π···π stacking interactions.[4][5][6]

  • Conformational Flexibility: The Schiff base derivatives demonstrate a degree of conformational flexibility, with the dihedral angle between the two aryl rings being a key structural parameter.[5] This flexibility can influence the overall shape of the molecule and its ability to pack efficiently in the crystal lattice.

  • Role of the Bromine Atom: While not directly participating in strong hydrogen bonds in these examples, the bromine atom contributes to the overall electronic properties of the molecules and can be involved in weaker halogen···π interactions, as observed in other bromo-derivatives.[7]

Experimental Methodologies

The determination of crystal structures relies on single-crystal X-ray diffraction. The general workflow for this process is outlined below.

Synthesis and Crystallization

The first step involves the synthesis of the target compound and the growth of single crystals suitable for X-ray diffraction analysis.

Synthesis of Schiff Base Derivatives (General Procedure): A common method for synthesizing Schiff bases involves the condensation reaction of an appropriate aldehyde with a primary amine.[4][6]

  • Dissolve equimolar amounts of the substituted salicylaldehyde and the corresponding aniline in a suitable solvent, such as ethanol.

  • Reflux the reaction mixture for a specified period.

  • Cool the solution to allow the product to crystallize.

  • Collect the crystals by filtration and wash with a cold solvent.

  • Recrystallize the crude product from an appropriate solvent to obtain high-quality single crystals.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • A suitable single crystal is mounted on a diffractometer.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • The diffraction pattern is recorded as a series of reflections.

  • The collected data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is refined using least-squares methods to obtain the final atomic coordinates and displacement parameters.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination synthesis Synthesis of Compound crystallization Crystal Growth synthesis->crystallization Purification data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure Validation

Caption: General workflow for crystal structure determination.

Conclusion and Future Directions

This guide has provided a comparative analysis of the crystal structures of derivatives of 3-bromo-5-(methylthio)phenol and related compounds. The available data highlights the critical role of functional groups in directing intermolecular interactions and influencing crystal packing. For researchers in drug development, these insights are invaluable for understanding the solid-state properties of potential drug candidates and for designing new molecules with desired physicochemical characteristics.

The absence of a published crystal structure for 3-bromo-5-(methylthio)phenol itself represents a knowledge gap. Future work should focus on the synthesis of high-quality single crystals of this parent compound to enable its crystallographic characterization. This would provide a crucial reference point for understanding the structural effects of derivatization and would significantly enhance the predictive power of computational models for this important class of compounds.

References

  • El-Hiti, G. A., Smith, K., Balakit, A. A., Masmali, A., & Kariuki, B. M. (2013). (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1385. Retrieved from [Link]

  • Yan, X. X., Lu, L. P., & Zhu, M. L. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o799. Retrieved from [Link]

  • El-Hiti, G. A., Smith, K., Balakit, A. A., Masmali, A., & Kariuki, B. M. (2013). (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. ResearchGate. Retrieved from [Link]

  • PubChem. 3-bromo-5-[(methylamino)methyl]phenol. (n.d.). Retrieved from [Link]

  • Yan, X. X., Lu, L. P., & Zhu, M. L. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. ResearchGate. Retrieved from [Link]

  • Guo, Y. N. (2012). Synthesis and Crystal Structure of 2-[(3-Bromo-phenylimino)methyl]phenol. Asian Journal of Chemistry, 24(11), 5169-5170. Retrieved from [Link]

  • Bîrdeanu, M., Tătar, A., Dejeu, V., & Funar-Timofei, S. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank, 2024(3), M1880. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-5-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 3-Bromo-5-(methylthio)phenol Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist

Executive Summary: The "Stench & Burn" Protocol

3-Bromo-5-(methylthio)phenol (CAS: 1243394-57-1) presents a dual operational challenge: it carries the corrosive, protein-denaturing risks of a phenol combined with the high-impact olfactory fatigue and permeation risks of an aryl sulfide (thioether) .

Standard laboratory PPE is often insufficient. Thin nitrile gloves may allow rapid permeation of the phenolic moiety, while standard particulate masks offer zero protection against the sulfurous stench, which can trigger facility-wide evacuations if mishandled.

Immediate Directive:

  • Primary Containment: Handle only in a functioning chemical fume hood (Face Velocity > 100 fpm).

  • Glove Protocol: Double-gloving is mandatory.

  • Decontamination: All waste and glassware must be treated with an oxidizing agent (dilute bleach) to quench the thiol/sulfide odor before disposal.

Hazard Analysis & Risk Assessment

To select the correct PPE, we must deconstruct the molecule into its functional hazard groups.

Functional GroupHazard CharacteristicPhysiological ImpactPPE Implication
Phenol Ring Corrosive / Irritant Rapidly penetrates skin; denatures proteins (white chemical burns); local anesthetic effect (burns may be painless initially).Barrier Integrity: Cotton lab coats are insufficient; chemical-resistant aprons are required for liquid handling.
Methylthio (-SMe) High Odor / Volatility "Rotting cabbage" stench detectable at ppb levels. Causes olfactory fatigue (loss of smell sensitivity) and nausea.Respiratory: Carbon filtration (OV cartridges) or exhausted enclosure is critical.
Aryl Bromide Heavy Atom / Lipophilicity Increases lipid solubility, potentially enhancing skin absorption rates compared to non-halogenated phenols.Glove Thickness: Standard 4-mil nitrile provides <5 mins protection against concentrated solutions.

GHS Classification (Derived): Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335). Note: Treat as "Stench" and "Acute Tox" due to the phenolic nature.

Personal Protective Equipment (PPE) Specifications

A. Hand Protection: The "Time-to-Breakthrough" Rule

Phenolic compounds can permeate nitrile rubber. The addition of the lipophilic bromine and methylthio groups likely accelerates this process.

  • Standard Protocol (Solids/Weighing):

    • Inner Glove: 4 mil Nitrile (Examination grade).

    • Outer Glove: 5-8 mil Nitrile (High-dexterity).

    • Logic: The air gap between gloves traps permeating vapors, and the outer layer is sacrificial.

  • High-Risk Protocol (Solutions/Stock Preparation):

    • Glove Type: Silver Shield® (Laminate) or Viton® .

    • Why: Laminate films offer >4 hours breakthrough time for phenols and sulfides. Standard nitrile may fail in <15 minutes against concentrated phenolic solvents.

    • Alternative: If dexterity is required, wear Silver Shield liners under nitrile gloves.

B. Respiratory Protection[2][3][4][5][6]
  • Primary: Chemical Fume Hood (Certified).[2]

  • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with P100 filters.

    • Critical Note: Do not use N95 masks. They do not stop the sulfur odor or phenolic vapors.

C. Body & Eye Defense[3]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of splash causing permanent corneal opacity (phenolic injury).

  • Body:

    • Standard cotton lab coat (fire resistant).

    • Chemical-resistant apron (Rubber, Neoprene, or Tyvek) worn over the coat during liquid transfer.

    • Closed-toe leather/composite shoes (no mesh sneakers).

Operational Workflow & Decision Logic

Diagram 1: PPE Selection & Risk Assessment Flowchart

This logic gate ensures you apply the correct level of protection based on the state of matter.

PPE_Logic Start Handling 3-Bromo-5-(methylthio)phenol State Select Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Weighing Weighing Operation Solid->Weighing Conc Concentration > 100mM? Liquid->Conc PPE_Solid PPE: Double Nitrile + Lab Coat + Safety Glasses Control: Static-Free Spatula Weighing->PPE_Solid HighRisk High Risk: Rapid Permeation Conc->HighRisk Yes LowRisk Low Risk: Incidental Splash Conc->LowRisk No PPE_High PPE: Silver Shield Liners + Neoprene Apron + Goggles Control: Fume Hood Sash < 18 inches HighRisk->PPE_High PPE_Low PPE: Double Nitrile (Change every 15 mins) Control: Absorbent Pads in Hood LowRisk->PPE_Low

Caption: Decision matrix for selecting PPE based on physical state and concentration risks.

Decontamination & Waste Strategy

The "methylthio" group requires oxidative neutralization to prevent lingering odors in the lab trash.

The "Bleach Kill" Method

Never dispose of gloves or paper towels contaminated with this compound directly into the trash. The smell will permeate the bin liner.

  • Preparation: Create a 10% Bleach (Sodium Hypochlorite) solution.

  • Glassware: Soak all flasks/spatulas in the bleach bath for 30 minutes. This oxidizes the sulfide (-SMe) to a sulfoxide/sulfone (odorless).

  • Solid Waste:

    • Place contaminated gloves/wipes into a Ziploc bag.

    • Add 10mL of bleach solution into the bag.

    • Seal and shake before placing in the solid hazardous waste bin.

Diagram 2: Waste Neutralization Pathway

Waste_Neutralization Contaminant Contaminated Item (R-S-Me) Bleach Add 10% NaOCl (Bleach) (Oxidizing Agent) Contaminant->Bleach Immerse Reaction Oxidation Reaction R-S-Me → R-SO-Me (Sulfoxide) Bleach->Reaction 30 Mins Disposal Odorless Disposal (Standard Haz Waste) Reaction->Disposal Safe

Caption: Chemical neutralization workflow to eliminate stench and deactivate the sulfide moiety.

Emergency Response Protocols

EventImmediate ActionRationale
Skin Contact 1. Wipe: Gently wipe excess chemical.2. Flush: Use PEG 300/400 (Polyethylene Glycol) if available, or copious water for 15 mins.3. Soap: Wash with non-abrasive soap.Phenols are lipophilic; PEG acts as a solvent to extract the phenol from the skin layers more effectively than water alone.
Eye Contact 1. Irrigate: Eye wash station for 15 full minutes .2. Hold Eyelids: Ensure irrigation under the lids.[3]Phenolic compounds can cause protein coagulation; immediate dilution is the only way to save sight.
Spill (Liquid) 1. Evacuate: Clear the immediate area (stench hazard).2. PPE: Don full-face respirator.3. Absorb: Use vermiculite or sand.4. Deodorize: Spray area with 10% bleach after bulk removal.Prevents olfactory fatigue and neutralizes the residue.

References

  • National Institutes of Health (PubChem). 3-Bromo-5-methylphenol (Analogous Hazard Data). Retrieved from [Link]

  • Western Washington University. Standard Operating Procedure: Phenol Handling and First Aid (PEG 300/400). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.